molecular formula C26H28N4O2 B2432093 Corin

Corin

货号: B2432093
分子量: 428.5 g/mol
InChI 键: TYTLARZOLKJSJU-JTHBVZDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Corin is a type II transmembrane serine protease that is predominantly expressed in the heart and plays a critical role in regulating blood pressure. It functions as the key activating enzyme for atrial natriuretic peptide (ANP), a major cardiac hormone that promotes natriuresis, diuresis, and vasodilation . By converting the precursor pro-ANP to mature, active ANP, this compound is a vital component of the natriuretic peptide system that maintains sodium homeostasis and normal blood pressure . Studies in this compound knockout mouse models have demonstrated that this compound deficiency prevents pro-ANP processing and leads to salt-sensitive hypertension . Beyond its well-established cardiovascular functions, emerging research has identified this compound as a significant regulator in other biological processes. It is highly upregulated during the osteogenic differentiation of human adipose-derived stem cells (hASCs) . In bone development, this compound acts as a key regulator of endochondral ossification by modulating VEGF-A expression, influencing growth plate characteristics and bone mechanical properties . This compound also has important roles in pregnancy, where it promotes spiral artery remodeling in the pregnant uterus . Furthermore, soluble this compound levels in serum have been investigated as a potential biomarker for cardiovascular diseases and for differentiating between stroke subtypes . This protein is for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTLARZOLKJSJU-JTHBVZDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Corin in Cardiac Myocyte Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the transmembrane serine protease, Corin, within cardiac myocytes. A key player in cardiovascular homeostasis, this compound's primary role is the proteolytic activation of natriuretic peptides, which have profound effects on blood pressure regulation, cardiac remodeling, and overall heart function. This document provides a comprehensive overview of this compound's signaling pathways, quantitative data on its expression and activity, and detailed experimental protocols for its study, serving as a vital resource for researchers in cardiology and drug development.

Core Functions of this compound in Cardiac Myocytes

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its most well-characterized function is the conversion of the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[2][3] This activation is a critical step in the natriuretic peptide system, which plays a central role in maintaining blood pressure and fluid balance.[4]

This compound-mediated ANP production is not only crucial for systemic effects like vasodilation and natriuresis but also exerts local autocrine and paracrine effects within the heart, including anti-hypertrophic and anti-fibrotic actions.[1] Deficiencies in this compound function have been linked to hypertension, cardiac hypertrophy, and heart failure, highlighting its importance in cardiovascular health.[4][5]

Beyond pro-ANP, this compound has also been shown to process pro-B-type natriuretic peptide (pro-BNP), another important cardiac hormone, although other proteases like furin are also involved in pro-BNP cleavage.[6][7]

Signaling Pathways Involving this compound

This compound's influence on cardiac myocyte physiology is mediated through distinct signaling pathways. The primary pathway involves the activation of natriuretic peptides, while a secondary pathway appears to be involved in cellular survival and apoptosis.

The this compound-ANP-cGMP Signaling Pathway

The canonical this compound signaling pathway begins with the cleavage of pro-ANP on the surface of cardiomyocytes. The mature ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylate cyclase. This binding event stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). Downstream effectors of PKG mediate the physiological responses to ANP, including vasodilation, natriuresis, and the inhibition of cardiac hypertrophy and fibrosis.[8][9]

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound ANP ANP This compound->ANP pro-ANP pro-ANP pro-ANP->this compound Cleavage NPR-A NPR-A cGMP cGMP NPR-A->cGMP Activation ANP->NPR-A Binding PKG PKG cGMP->PKG Activation Physiological_Responses Vasodilation, Natriuresis, Anti-hypertrophy, Anti-fibrosis PKG->Physiological_Responses Phosphorylation of downstream targets

This compound-ANP-cGMP Signaling Pathway
The this compound-PI3K/AKT/NF-κB Survival Pathway

Emerging evidence suggests a role for this compound in protecting cardiomyocytes from apoptosis, particularly in the context of oxidative stress. Overexpression of this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor-kappa B (NF-κB) signaling pathways. This activation leads to the upregulation of anti-apoptotic proteins and a reduction in reactive oxygen species (ROS), thereby promoting cell survival.[1][10]

cluster_pathway Signaling Cascade Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Decreased Apoptosis Oxidative_Stress->Apoptosis Corin_Overexpression This compound Overexpression PI3K PI3K Corin_Overexpression->PI3K Activates AKT AKT PI3K->AKT Activates NF_kB NF_kB AKT->NF_kB Activates Cell_Survival Increased Cell Survival NF_kB->Cell_Survival NF_kB->Apoptosis

This compound-PI3K/AKT/NF-κB Survival Pathway

Quantitative Data on this compound Function

The expression and activity of this compound are tightly regulated and altered in various cardiac pathologies. The following tables summarize key quantitative data from studies on this compound.

ParameterHealthy ControlHeart FailureFold ChangeReference
Plasma this compound Levels (pg/mL) 1368180↓ 7.6[4]
Cardiac this compound mRNA (ventricle) LowerHigher[2]
Cardiac this compound Protein (ventricle, pg/µg) ~2.3~4.5↑ ~2.0[2]

Table 1: this compound Expression in Human Heart Failure. This table illustrates the differential regulation of circulating and cardiac this compound in heart failure patients compared to healthy individuals.

Mouse ModelEjection Fraction (%)Fractional Shortening (%)Cardiac Fibrosis (%)Reference
Wild-Type (WT) ~60~30~1-2[11]
This compound Knockout (KO) ↓ to ~40 (age-dependent)↓ to ~20 (age-dependent)↑ to ~5-10[6][11]
This compound Transgenic (this compound-Tg) - Myocardial Infarction ↑ by ~15-20% vs. WT-MI↑ by ~10-15% vs. WT-MI↓ by ~40-50% vs. WT-MI[12][13]

Table 2: Cardiac Function in this compound Mouse Models. This table summarizes key echocardiographic and histological parameters in mouse models with genetic manipulation of this compound, demonstrating its impact on cardiac function and pathology.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound function in cardiac myocytes.

This compound Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of this compound by detecting the cleavage of a fluorogenic peptide substrate.

Materials:

  • Heart tissue membrane protein extracts

  • Fluorogenic substrate (e.g., (p-tosyl-Gly-Pro-Arg)2-rhodamine 110)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 µM CaCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare heart membrane protein extracts from tissue samples.

  • In a 96-well black microplate, add 5 µg of heart membrane proteins to each well.

  • Add the fluorogenic substrate to a final concentration of 20 µM.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence at excitation/emission wavelengths of 485/538 nm at regular intervals (e.g., every 2 minutes for 1 hour).

  • Calculate the maximal rate of reaction (Vmax) from the linear phase of the fluorescence curve to determine this compound catalytic activity.

  • Include appropriate controls, such as a serine protease inhibitor (e.g., benzamidine) to confirm the specificity of the activity.[1]

Start Start Prepare_Extracts Prepare heart membrane protein extracts Start->Prepare_Extracts Add_Proteins Add 5 µg of protein to 96-well plate Prepare_Extracts->Add_Proteins Add_Substrate Add fluorogenic substrate (20 µM) Add_Proteins->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em 485/538 nm) Incubate->Measure_Fluorescence Analyze_Data Calculate Vmax Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for this compound Activity Assay
Western Blotting for this compound Detection

This protocol details the detection of this compound protein in cardiomyocyte lysates.

Materials:

  • Cardiomyocyte cell lysates or heart tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cardiomyocytes or homogenize heart tissue in lysis buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Corin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize this compound protein levels to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol outlines the quantification of this compound mRNA expression in cardiac tissue or isolated cardiomyocytes.

Materials:

  • Cardiac tissue or isolated cardiomyocytes

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers specific for this compound and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from cardiac tissue or cardiomyocytes using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction with the master mix, cDNA, and specific primers for this compound and a reference gene.

  • Run the qRT-PCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the reference gene.

Lentiviral Overexpression of this compound in Primary Cardiomyocytes

This protocol describes the generation of lentiviral particles and their use to overexpress this compound in primary cardiomyocytes.

Materials:

  • Lentiviral expression vector containing the this compound gene

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine or PEI)

  • Primary cardiomyocyte culture

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the this compound expression vector and the packaging and envelope plasmids.

    • Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the viral particles by ultracentrifugation or a precipitation-based method.

  • Transduction of Primary Cardiomyocytes:

    • Plate primary cardiomyocytes at the desired density.

    • Add the concentrated lentivirus to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

    • Incubate the cells with the virus for 18-24 hours.

    • Replace the virus-containing medium with fresh culture medium.

    • Allow 48-72 hours for transgene expression before proceeding with downstream experiments.[5][14][15][16]

Conclusion

This compound stands as a pivotal enzyme in cardiac myocyte function, with its role in natriuretic peptide activation being central to cardiovascular homeostasis. Understanding its intricate signaling pathways and the consequences of its dysregulation is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in cardiac health and disease.

References

The Role of Corin in Atrial Natriuretic Peptide Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corin, a type II transmembrane serine protease, plays a pivotal role in cardiovascular homeostasis through its specific processing of pro-atrial natriuretic peptide (pro-ANP) into the biologically active hormone, ANP. ANP is a key regulator of blood pressure, natriuresis, and diuresis. Dysregulation of this compound activity, often due to genetic mutations, is implicated in the pathogenesis of hypertension and heart failure. This technical guide provides an in-depth overview of the molecular mechanisms of this compound-mediated pro-ANP processing, detailed experimental protocols for its study, and a summary of the functional impact of known this compound variants. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the this compound-ANP axis.

Introduction

Atrial natriuretic peptide (ANP) is a cardiac hormone crucial for maintaining fluid and salt balance, thereby regulating blood pressure.[1][2] It is synthesized as a 151-amino acid preprohormone, which is processed into a 126-amino acid pro-ANP within cardiomyocytes.[3] The final and critical activation step involves the proteolytic cleavage of pro-ANP to release the 28-amino acid mature ANP. For many years, the identity of the enzyme responsible for this conversion remained elusive. In 2000, this compound was identified as the long-sought pro-ANP converting enzyme.[2][4]

This compound is a type II transmembrane serine protease predominantly expressed on the surface of cardiomyocytes.[5] Its extracellular domain contains a series of structural motifs, including frizzled-like domains and low-density lipoprotein receptor (LDLR) repeats, which are crucial for substrate recognition, followed by a C-terminal trypsin-like serine protease domain that carries out the catalytic activity.[1][6] The highly specific cleavage of pro-ANP by this compound occurs at the Arg98-Ser99 peptide bond.[7] This processing is essential for the generation of biologically active ANP, which then exerts its physiological effects by binding to its receptor, NPR-A, and stimulating the production of the second messenger cyclic GMP (cGMP).[8]

Given its central role in ANP activation, this compound has emerged as a significant area of research in cardiovascular medicine. Genetic variants in the this compound gene that impair its enzymatic activity have been associated with an increased risk of hypertension and heart disease.[9][10] This guide will delve into the technical aspects of studying this compound's function, providing detailed methodologies and quantitative data to aid in the design and execution of experiments in this field.

Molecular Mechanism of this compound-Mediated Pro-ANP Processing

The processing of pro-ANP by this compound is a cell-surface event. Pro-ANP is stored in granules within cardiomyocytes and is secreted in response to stimuli such as atrial stretch.[11] Upon secretion, pro-ANP becomes accessible to this compound, which is anchored in the cardiomyocyte membrane with its catalytic domain facing the extracellular space.

The interaction between this compound and pro-ANP is highly specific. The extracellular domains of this compound, particularly the frizzled-like and LDLR repeats, are essential for recognizing and binding to pro-ANP, positioning the Arg98-Ser99 cleavage site within the active site of the protease domain.[1] Site-directed mutagenesis studies have confirmed that a mutation at Arg98 in pro-ANP prevents its cleavage by this compound, highlighting the sequence specificity of this interaction.[7] Once cleaved, the mature ANP is released into the circulation to act on target organs, primarily the kidneys and blood vessels.

Signaling Pathway of ANP Activation

The activation of ANP by this compound initiates a signaling cascade that plays a crucial role in cardiovascular regulation. The mature ANP binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding event activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate the physiological effects of ANP, including vasodilation, natriuresis, and diuresis.

ANP_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation cluster_target_cell Target Cell (e.g., Kidney, Vasculature) pro-ANP pro-ANP This compound This compound pro-ANP->this compound Cleavage ANP ANP NPR-A NPR-A ANP->NPR-A Binding GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase Activity PKG PKG cGMP->PKG Activation Physiological Effects Physiological Effects PKG->Physiological Effects

ANP Signaling Pathway

Quantitative Data on this compound Activity and Variants

The enzymatic activity of this compound is critical for its physiological function. Various mutations in the this compound gene have been identified, and their impact on pro-ANP processing has been quantified. This data is essential for understanding the molecular basis of this compound-related diseases and for the development of targeted therapies.

This compound VariantLocation% of Wild-Type Pro-ANP Processing ActivityReference(s)
Wild-Type-100%[1]
ΔFz1 (Deletion of Frizzled-1 domain)Frizzled-1 Domain44 ± 7%[1]
ΔR1–4 (Deletion of LDLR repeats 1-4)LDLR Repeats4 ± 3%[1]
ΔFz2 (Deletion of Frizzled-2 domain)Frizzled-2 Domain30 ± 5%[1]
T555I/Q568PFrizzled-2 Domain38 ± 7%[1]
R539CFrizzled-2 DomainReduced activity[9]
S472G-1% of PCSK6-mediated activation[10]
K317E-61% of PCSK6-mediated activation[10]
S985A (Active site mutation)Protease DomainNo activity[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound function.

Expression and Purification of Recombinant this compound

The production of recombinant this compound is fundamental for in vitro studies of its enzymatic activity and for structural analyses.

Protocol:

  • Vector Construction: The full-length human this compound cDNA is cloned into a mammalian expression vector, such as pcDNA3.1, often with a C-terminal tag (e.g., V5-His) to facilitate detection and purification.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are a commonly used cell line for expressing recombinant this compound due to their high transfection efficiency and protein production capabilities.[12][13][14]

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • For transient transfection, use a lipid-based transfection reagent like Lipofectamine LTX according to the manufacturer's protocol when cells are 70-80% confluent.[14]

  • Protein Expression: Allow cells to express the recombinant protein for 48-72 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the recombinant protein.

  • Affinity Chromatography Purification:

    • If using a His-tagged construct, purify the recombinant this compound using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.[15][16]

    • Equilibrate the column with binding buffer.

    • Load the cell lysate onto the column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the purified recombinant this compound using an elution buffer containing a high concentration of imidazole.

  • Purity Assessment: Analyze the purity of the recombinant this compound by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-tag antibody.

This compound-Mediated Pro-ANP Processing Assay

This cell-based assay is the primary method for assessing the functional activity of this compound and its variants.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in 6-well plates.

    • Transfect the cells with expression vectors for wild-type or mutant this compound. A vector expressing a V5-tagged pro-ANP is often co-transfected or the conditioned medium from cells expressing pro-ANP is used.[7]

  • Pro-ANP Cleavage:

    • 48 hours post-transfection, collect the conditioned medium from the cells.

    • If pro-ANP was co-transfected, the cleavage will have occurred in the culture. If using conditioned medium containing pro-ANP, incubate it with the this compound-expressing cells for a defined period (e.g., 4 hours at 37°C).[7]

  • Sample Preparation:

    • Collect the conditioned medium.

    • For analysis of pro-ANP and the cleaved ANP fragment, immunoprecipitation may be performed using an anti-V5 antibody to concentrate the proteins.[17][18][19]

  • Western Blot Analysis:

    • Separate the proteins in the conditioned medium or immunoprecipitate by SDS-PAGE on a Tris-Tricine gel suitable for resolving small peptides.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3][20][21][22][23]

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the V5 tag overnight at 4°C.[7]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Densitometry is used to quantify the band intensities of pro-ANP and the cleaved ANP fragment to determine the percentage of pro-ANP processing.[1]

Pro_ANP_Processing_Assay_Workflow start Start transfection Transfect HEK293 cells with This compound and pro-ANP-V5 vectors start->transfection incubation Incubate for 48 hours transfection->incubation collection Collect conditioned medium incubation->collection ip Immunoprecipitation with anti-V5 antibody (optional) collection->ip sds_page SDS-PAGE ip->sds_page western_blot Western Blot with anti-V5 antibody sds_page->western_blot detection Chemiluminescent Detection western_blot->detection quantification Densitometry and Quantification of pro-ANP and ANP bands detection->quantification end End quantification->end

Pro-ANP Processing Assay Workflow

ANP Bioactivity Assay (cGMP Measurement)

This assay determines the biological activity of the ANP produced by this compound processing by measuring the downstream second messenger, cGMP.[24]

Protocol:

  • Sample Preparation: Conditioned medium from the pro-ANP processing assay containing the cleaved, active ANP is used.

  • Target Cell Stimulation:

    • Culture a target cell line that expresses the NPR-A receptor, such as vascular smooth muscle cells or a suitable reporter cell line.

    • Treat the target cells with the conditioned medium containing ANP for a specific time (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Cell Lysis: Lyse the cells to release the intracellular cGMP.

  • cGMP Quantification:

    • Use a commercially available cGMP enzyme immunoassay (EIA) kit.[8][25][26]

    • Follow the manufacturer's instructions, which typically involve a competitive binding assay where cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of cGMP-specific antibody binding sites.

    • The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.

    • Measure the signal (e.g., absorbance) and calculate the cGMP concentration based on a standard curve.

siRNA-Mediated Knockdown of this compound

Small interfering RNA (siRNA) is used to specifically silence the expression of the this compound gene to confirm its role in pro-ANP processing.[24]

Protocol:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the this compound mRNA, along with a non-targeting control siRNA.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as primary cardiomyocytes or a human cell line endogenously expressing this compound (e.g., some small cell lung cancer cell lines).[24]

    • Transfect the cells with the this compound-specific siRNAs or the control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[27][28][29][30][31]

  • Gene Silencing: Allow the cells to grow for 48-72 hours to achieve effective knockdown of this compound expression.

  • Verification of Knockdown:

    • Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR).

    • Confirm the reduction in this compound protein levels by Western blotting.

  • Functional Assay: Perform the pro-ANP processing assay as described in section 4.2 to determine the effect of this compound knockdown on the conversion of pro-ANP to ANP.

siRNA_Knockdown_Workflow start Start transfect Transfect cells with This compound siRNA or Control siRNA start->transfect incubate Incubate for 48-72 hours transfect->incubate verify_knockdown Verify this compound knockdown (qRT-PCR and Western Blot) incubate->verify_knockdown functional_assay Perform pro-ANP processing assay verify_knockdown->functional_assay analyze Analyze pro-ANP cleavage by Western Blot functional_assay->analyze end End analyze->end

siRNA Knockdown Experimental Workflow

Conclusion

This compound is the essential and specific protease for the activation of pro-ANP, a critical step in the regulation of blood pressure and fluid homeostasis. The methodologies outlined in this guide provide a robust framework for investigating the molecular and cellular functions of this compound. Understanding the impact of genetic variants on this compound activity is paramount for elucidating the pathophysiology of cardiovascular diseases and for the rational design of novel therapeutic strategies. As research in this area continues, the development of small molecules or biologics that can modulate this compound activity holds promise for the treatment of hypertension and heart failure. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

Corin Gene Expression in the Cardiovascular System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a type II transmembrane serine protease, plays a pivotal role in cardiovascular homeostasis.[1] Its primary function is the conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-B-type natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[2][3] These peptides are critical regulators of blood pressure, sodium balance, and cardiac function.[2][4] Dysregulation of this compound expression or function is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and cardiac hypertrophy, making it a significant target for novel therapeutic interventions.[2][4] This technical guide provides a comprehensive overview of this compound gene expression in the cardiovascular system, detailing its regulation, function, and the experimental methodologies used for its study.

This compound Gene and Protein Structure

The human this compound gene is located on chromosome 4p12 and comprises 22 exons.[2] It encodes a multi-domain protein that includes a short N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular region. The extracellular domain consists of two frizzled-like domains, eight low-density lipoprotein receptor (LDLR) repeats, a scavenger receptor-like domain, and a C-terminal trypsin-like serine protease domain.[3]

Expression of this compound in the Cardiovascular System

This compound is predominantly expressed in cardiomyocytes and is most abundant in the heart.[3][5] Its expression is dynamically regulated during cardiac development and in response to physiological and pathological stimuli.

Quantitative Expression Data

While precise absolute quantification of this compound protein (e.g., in nmol/g of tissue) across different human cardiovascular tissues is not extensively documented in publicly available literature, relative mRNA expression levels and data from transcriptomic and proteomic studies provide valuable insights into its distribution and regulation.

Tissue/Cell TypeConditionmRNA Expression Level (relative)Protein Expression Level (relative)Reference
Human Heart
AtriaNormalHigher than ventriclesHigher than ventricles[5]
VentriclesNormalLower than atriaLower than atria[5]
Left VentricleDilated CardiomyopathyCorrelated with clinical parameters of heart failure-[6]
Left VentricleHeart FailureEtiology-specific changes observed in RNA-seq data-[1]
Human Vasculature
AortaNormalBasal expression in intimal endothelial cellsDetected in proteomic studies[7]
AortaAtherosclerosisSignificantly elevated in mouse modelsDetected in proteomic studies of atherosclerotic plaques[7]
Coronary ArteryAtherosclerosis-Detected in proteomic analysis of atherosclerotic plaques[7]
Cultured Cells
Rat Neonatal CardiomyocytesPhenylephrine-induced hypertrophySignificantly increasedIncreased pro-ANP processing activity[8]
Rat Neonatal CardiomyocytesEndothelin-induced hypertrophy4.2-fold increase-[8]

Note: The data presented is a summary from multiple studies and may not be directly comparable due to variations in experimental methodologies. Relative expression levels are indicated where absolute quantification is unavailable.

Regulation of this compound Gene Expression

The expression of the this compound gene is tightly controlled by a network of cardiac-specific transcription factors. The promoter region of the this compound gene contains binding sites for key regulators of cardiac development and function.

Key Transcriptional Regulators:
  • GATA4: A zinc-finger transcription factor essential for cardiomyocyte differentiation and cardiac morphogenesis. GATA4 directly binds to the this compound promoter to activate its transcription.

  • NKX2-5: A homeodomain transcription factor that is one of the earliest markers of the cardiac lineage. NKX2-5 acts as a mutual cofactor with GATA4 to regulate this compound expression.[9][10]

  • TBX5: A T-box transcription factor crucial for heart development.

The interplay between these transcription factors ensures the heart-specific and developmentally regulated expression of this compound.

G_Regulation_of_Corin_Expression GATA4 GATA4 Corin_Promoter This compound Gene Promoter GATA4->Corin_Promoter Binds to promoter NKX2_5 NKX2-5 NKX2_5->Corin_Promoter Binds to promoter TBX5 TBX5 TBX5->Corin_Promoter Binds to promoter Corin_mRNA This compound mRNA Corin_Promoter->Corin_mRNA Transcription Corin_Protein This compound Protein Corin_mRNA->Corin_Protein Translation

Transcriptional regulation of the this compound gene.

This compound Signaling Pathway

This compound's primary role in the cardiovascular system is the activation of natriuretic peptides. This process initiates a signaling cascade that has profound effects on blood pressure, blood volume, and cardiac remodeling.

  • Pro-form Synthesis: Pro-ANP and pro-BNP are synthesized in cardiomyocytes and stored in granules.

  • This compound-mediated Cleavage: Upon stimulation (e.g., atrial stretch), pro-natriuretic peptides are released and cleaved by this compound on the cardiomyocyte surface. This cleavage releases the active C-terminal natriuretic peptides (ANP and BNP) and the N-terminal pro-fragments (NT-proANP and NT-proBNP).[2][3]

  • Receptor Binding: Active ANP and BNP bind to the natriuretic peptide receptor-A (NPR-A) on target cells, such as endothelial cells, vascular smooth muscle cells, and kidney cells.[2]

  • Second Messenger Production: Binding to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[2]

  • Downstream Effects: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:

    • Vasodilation: Relaxation of vascular smooth muscle.

    • Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

    • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone (B195564) release.

    • Antihypertrophic and Antifibrotic Effects: Attenuation of cardiac remodeling.[4]

G_Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_target_cell Target Cell (e.g., Endothelial, Smooth Muscle) Pro_ANP Pro-ANP This compound This compound Pro_ANP->this compound Substrate ANP Active ANP This compound->ANP Cleavage NT_proANP NT-proANP This compound->NT_proANP Cleavage NPR_A NPR-A Receptor ANP->NPR_A Binds to GC Guanylyl Cyclase Domain NPR_A->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effects (Vasodilation, Natriuresis, etc.) PKG->Downstream Phosphorylates targets

The this compound-mediated natriuretic peptide signaling pathway.

Experimental Protocols

A variety of molecular and cellular biology techniques are employed to study this compound gene expression, protein function, and regulation.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol allows for the quantification of this compound mRNA levels in tissues and cells.

G_qRT_PCR_Workflow Start Tissue/Cell Sample RNA_Isolation Total RNA Isolation Start->RNA_Isolation DNase_Treatment DNase I Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis Reverse Transcription (cDNA Synthesis) DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR with this compound-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis End Relative this compound mRNA Quantification Data_Analysis->End

Workflow for quantifying this compound mRNA expression by qRT-PCR.

1. RNA Isolation:

  • Isolate total RNA from homogenized cardiovascular tissue or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. DNase Treatment:

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.

4. Quantitative PCR:

  • Prepare a qPCR reaction mix containing cDNA template, this compound-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.

  • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Western Blot Analysis of this compound Protein

This technique is used to detect and semi-quantify this compound protein in tissue or cell lysates.

1. Protein Extraction:

  • Homogenize tissue samples or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

2. SDS-PAGE:

  • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Use a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

This compound Activity Assay (Pro-ANP Processing Assay)

This assay measures the enzymatic activity of this compound by detecting the cleavage of its substrate, pro-ANP.[11]

1. Reagents and Materials:

  • Recombinant human pro-ANP

  • Source of active this compound (e.g., conditioned medium from this compound-expressing cells, purified recombinant this compound)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl2)

  • SDS-PAGE and Western blot reagents

  • Antibodies specific for ANP or a tag on the recombinant pro-ANP

2. Assay Procedure:

  • Incubate a defined amount of recombinant pro-ANP with the this compound-containing sample in the reaction buffer at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Analyze the cleavage of pro-ANP into ANP by Western blotting using an antibody that recognizes the C-terminus of ANP or a tag on the pro-ANP substrate.[11]

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

ChIP is used to determine if a specific transcription factor, such as GATA4, binds to the this compound gene promoter in vivo.[12][13]

1. Cross-linking:

2. Chromatin Shearing:

  • Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-GATA4).

  • Use protein A/G beads to precipitate the antibody-transcription factor-DNA complexes.

4. Reversal of Cross-links and DNA Purification:

  • Reverse the cross-links by heating and treat with proteinase K to digest the proteins.

  • Purify the immunoprecipitated DNA.

5. DNA Analysis:

  • Analyze the purified DNA by qPCR using primers that flank the putative binding site in the this compound promoter.

  • An enrichment of the this compound promoter sequence in the immunoprecipitated DNA compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates binding of the transcription factor to that region.

Conclusion

This compound is a critical regulator of cardiovascular homeostasis, and its expression and activity are tightly controlled. Understanding the molecular mechanisms governing this compound in both health and disease is essential for the development of novel therapeutic strategies for cardiovascular disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in the cardiovascular system. Further research into the quantitative expression of this compound and the intricate details of its signaling pathways will undoubtedly unveil new avenues for the diagnosis and treatment of heart disease.

References

An In-depth Technical Guide to the Mechanism of Corin Activation and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the activation and regulation of Corin, a critical cardiac serine protease. The information presented herein is intended to support research and development efforts targeting the cardiovascular system.

Introduction to this compound

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its primary physiological role is the conversion of natriuretic peptide precursors, pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP), into their active forms.[2][3] These active peptides are crucial for maintaining blood pressure homeostasis and cardiovascular function. Dysregulation of this compound activity has been implicated in various cardiovascular diseases, including hypertension and heart failure, making it a significant target for therapeutic intervention.[1]

Mechanism of this compound Activation

This compound is synthesized as an inactive zymogen and requires proteolytic cleavage to become catalytically active. This activation process is a key regulatory step in the natriuretic peptide system.

Zymogen Activation by PCSK6

The primary activator of this compound is the proprotein convertase subtilisin/kexin type 6 (PCSK6), also known as PACE4.[4][5] PCSK6 cleaves the this compound zymogen at a conserved activation site, Arg801-Ile802, leading to a conformational change in the protease domain that exposes the catalytic triad (B1167595) (His, Asp, Ser) and renders the enzyme active.[6] This activation occurs on the cell surface, as this compound and PCSK6 are transported to the plasma membrane via separate intracellular pathways.[7][8]

Corin_Activation_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Pro-Corin Pro-Corin Zymogen this compound Zymogen this compound Pro-Corin->Zymogen this compound Trafficking PCSK6 PCSK6 PCSK6->Zymogen this compound Cleavage at Arg801 Active this compound Active this compound Zymogen this compound->Active this compound Activation pro-ANP/pro-BNP pro-ANP/pro-BNP Active this compound->pro-ANP/pro-BNP Cleavage ANP/BNP ANP/BNP pro-ANP/pro-BNP->ANP/BNP Conversion

Regulation of this compound Activity

The activity of this compound is tightly controlled through multiple mechanisms to ensure appropriate levels of natriuretic peptide activation and prevent excessive proteolytic activity.

Ectodomain Shedding by ADAM10

A major regulatory mechanism is the ectodomain shedding of this compound from the cell surface, primarily mediated by the metalloproteinase ADAM10.[9] This process releases a soluble, catalytically active form of this compound into the circulation. Shedding occurs in the juxtamembrane region of this compound.[9] While the shed form is active, this process also serves to downregulate this compound activity at the cell surface, preventing excessive local natriuretic peptide activation.[9]

Autocleavage

Activated this compound can undergo autocleavage at specific sites within its extracellular domain, leading to the generation of inactive fragments.[6][9] Two identified autocleavage sites are at Arg-164 in the Frizzled-1 domain and Arg-427 in the LDL receptor 5 domain.[9] This self-regulatory mechanism serves as a negative feedback loop to limit the duration of this compound's proteolytic activity.

Corin_Regulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Active this compound Active this compound Soluble Active this compound Soluble Active this compound Active this compound->Soluble Active this compound ADAM10 Shedding Inactive Fragments Inactive Fragments Active this compound->Inactive Fragments Autocleavage

Post-Translational Modification: N-Glycosylation

This compound is a heavily glycosylated protein, with 19 potential N-linked glycosylation sites in its extracellular domain.[10] N-glycosylation plays a crucial role in the proper folding, trafficking, and stability of this compound. Specific glycans can influence zymogen activation and protect this compound from shedding and autocleavage, thereby modulating its overall activity.[10]

Data Presentation: Quantitative Analysis of this compound Function

While comprehensive kinetic data for this compound is still emerging, available studies provide insights into its processing of natriuretic peptides.

ParameterSubstrateValueMethodReference
Processing Ratepro-BNP (non-glycosylated)40.7 ± 1.1%Cell-based assay[11]
Processing Ratepro-BNP (T71A mutant)11.7 ± 1.3%Cell-based assay[11]
Processing Ratepro-BNP (wild-type, glycosylated)Not susceptibleCell-based assay[11]

Table 1: In vitro processing of pro-BNP variants by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound activation and regulation.

Protocol for In Vitro Pro-ANP Cleavage Assay

This assay is used to determine the ability of this compound to process its substrate, pro-ANP.

Materials:

  • Recombinant human this compound (soluble, activated)

  • Recombinant human pro-ANP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • SDS-PAGE gels

  • Western blot apparatus

  • Anti-pro-ANP and anti-ANP antibodies

  • Chemiluminescent substrate

Pro_ANP_Cleavage_Workflow cluster_workflow Pro-ANP Cleavage Assay Workflow Start Start Incubate this compound + pro-ANP Incubate this compound + pro-ANP Stop Reaction Stop Reaction SDS-PAGE SDS-PAGE Western Blot Western Blot Detect pro-ANP and ANP Detect pro-ANP and ANP Analyze Results Analyze Results

Procedure:

  • Incubate recombinant activated this compound with recombinant pro-ANP in assay buffer at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for pro-ANP or ANP.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities to determine the extent of pro-ANP cleavage.[12][13]

Protocol for Cell Surface Biotinylation of this compound

This method is used to specifically label and isolate this compound present on the cell surface.

Materials:

  • Cells expressing this compound (e.g., transfected HEK293 cells or cardiomyocytes)

  • Sulfo-NHS-SS-Biotin

  • Ice-cold PBS

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blot reagents

  • Anti-Corin antibody

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Incubate the cells with Sulfo-NHS-SS-Biotin in ice-cold PBS for 30 minutes at 4°C to label surface proteins.[14]

  • Quench the reaction by washing the cells with quenching solution.[14]

  • Lyse the cells in lysis buffer.

  • Clarify the cell lysate by centrifugation.

  • Incubate the lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Corin antibody to specifically detect cell surface this compound.[10][15]

Biotinylation_Workflow cluster_workflow Cell Surface Biotinylation Workflow Start Start Label Surface Proteins Label Surface Proteins Quench Reaction Quench Reaction Lyse Cells Lyse Cells Capture Biotinylated Proteins Capture Biotinylated Proteins Wash Beads Wash Beads Elute Proteins Elute Proteins Western Blot for this compound Western Blot for this compound Analyze Surface this compound Analyze Surface this compound

Conclusion

The activation and regulation of this compound are complex processes involving specific proteolytic cleavage, ectodomain shedding, autocatalytic inactivation, and post-translational modifications. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the natriuretic peptide system for the treatment of cardiovascular diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of this compound.

References

structural domains of the Corin serine protease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Domains of the Corin Serine Protease

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a type II transmembrane serine protease that plays a critical role in cardiovascular homeostasis by converting natriuretic peptide precursors into their active forms.[1][2] Primarily expressed in cardiomyocytes, this enzyme is essential for regulating blood pressure and sodium balance.[3][4] Human this compound is an exceptionally large and complex mosaic protein, comprising 1042 amino acids and featuring a unique arrangement of structural domains that dictate its synthesis, cell surface expression, zymogen activation, and substrate specificity.[1][4] Understanding the distinct functions of these domains is paramount for elucidating its physiological roles and for the development of therapeutic strategies targeting cardiovascular diseases like hypertension and heart failure.[2][5] This guide provides a detailed technical overview of this compound's structural domains, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its biological pathways.

Chapter 1: Molecular Architecture of this compound

This compound's structure is characterized by a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large, multi-domain extracellular region that culminates in a C-terminal protease domain.[1][6][7] This modular organization is unique among trypsin-like proteases.[4] The extracellular portion contains 19 predicted N-linked glycosylation sites, which are crucial for proper protein folding, trafficking to the cell surface, and subsequent zymogen activation.[1][3]

G TM TM Extracellular_Domains Fz1 Fz2 LDLR1 LDLR2 LDLR3 LDLR4 LDLR5 LDLR6 LDLR7 LDLR8 SR Protease Domain TM->Extracellular_Domains:fz1 Cytoplasmic_Tail Cytoplasmic Tail (45 aa) Cytoplasmic_Tail->TM G Synthesis 1. This compound Zymogen Synthesis (Endoplasmic Reticulum) Trafficking 2. Intracellular Trafficking (Golgi Apparatus) Synthesis->Trafficking Surface 3. Expression on Cell Surface Trafficking->Surface Activation 4. Proteolytic Cleavage by PCSK6 Surface->Activation Zymogen PCSK6 PCSK6 (Activator) PCSK6->Activation arrives at cell surface Activethis compound Active this compound Activation->Activethis compound G This compound Active this compound ANP Active ANP This compound->ANP Cleaves Pro_fragment N-terminal Pro-fragment This compound->Pro_fragment ProANP Pro-ANP ProANP->this compound Binds to Exosite G Start Start: Hypothesis on Domain Function Construct 1. Plasmid Construction (e.g., Deletion Mutants) Start->Construct Transfect 2. Cell Transfection (e.g., HEK293 cells) Construct->Transfect Expression 3. Protein Expression & Localization Analysis Transfect->Expression Function 4. Functional Analysis Transfect->Function WB Western Blot (Total & Surface Protein) Expression->WB Microscopy Confocal Microscopy (for polarized cells) Expression->Microscopy Conclusion Conclusion: Structure-Function Relationship WB->Conclusion Microscopy->Conclusion Activity Enzymatic Activity Assay (vs. pro-ANP) Function->Activity Activity->Conclusion

References

Beyond pro-ANP: An In-depth Technical Guide to the Physiological Substrates of Corin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a transmembrane serine protease predominantly expressed in cardiomyocytes, is critically acclaimed for its role in cardiovascular homeostasis through the proteolytic activation of pro-atrial natriuretic peptide (pro-ANP). This essential function in blood pressure regulation and sodium balance has positioned this compound as a significant therapeutic target. However, the substrate repertoire of this compound extends beyond pro-ANP, suggesting a broader physiological and pathological significance. This technical guide provides a comprehensive overview of the known physiological substrates of this compound other than pro-ANP, focusing on pro-B-type natriuretic peptide (pro-BNP) and Agouti-signaling protein (ASIP). We delve into the experimental validation of these substrates, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Physiological Substrates of this compound

Pro-B-type Natriuretic Peptide (pro-BNP)

Pro-BNP, a precursor to the cardiac hormone B-type natriuretic peptide (BNP), is a well-documented substrate of this compound. While furin is also involved in pro-BNP processing, this compound-mediated cleavage yields a specific, biologically relevant product.[1][2][3][4][5][6][7]

Cleavage and Products:

This compound cleaves human pro-BNP, a 108-amino acid polypeptide, to produce BNP 4-32.[3][4][5][6] This cleavage occurs at a specific site within the pro-BNP molecule, distinct from the cleavage by furin which results in BNP 1-32.[3][5][6][8] The biological activity of BNP 4-32 in comparison to BNP 1-32 is an area of ongoing investigation.

Signaling Pathway:

The processing of pro-BNP by this compound is a key step in the natriuretic peptide system. The resulting BNP molecules exert their effects by binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade mediates a range of physiological responses including natriuresis, diuresis, and vasodilation, which are crucial for maintaining cardiovascular homeostasis.

proBNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro-BNP pro-BNP This compound This compound pro-BNP->this compound BNP_4-32 BNP_4-32 This compound->BNP_4-32 Cleavage NPR Natriuretic Peptide Receptor BNP_4-32->NPR Binding GTP GTP NPR->GTP cGMP cGMP GTP->cGMP Conversion Physiological_Effects Natriuresis, Diuresis, Vasodilation cGMP->Physiological_Effects Activation ASIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASIP ASIP This compound This compound ASIP->this compound MC1R Melanocortin 1 Receptor ASIP->MC1R Inhibition Cleaved_ASIP Cleaved_ASIP This compound->Cleaved_ASIP Cleavage at Lys58-Ser59 Cleaved_ASIP->MC1R Modulated Inhibition cAMP_Pathway cAMP Signaling MC1R->cAMP_Pathway Activation Pigmentation Melanin Synthesis (Eumelanin/Pheomelanin) cAMP_Pathway->Pigmentation Regulation Experimental_Workflow cluster_identification Substrate Identification cluster_validation Cleavage Site Validation cluster_kinetics Kinetic Analysis Co-expression Co-expression of this compound and Substrate in HEK 293 cells Western_Blot Western Blot Analysis of Cleavage Products Co-expression->Western_Blot Mass_Spec Mass Spectrometry (MALDI-TOF or LC-MS) Western_Blot->Mass_Spec Identified Cleavage Edman_Deg N-terminal Sequencing (Edman Degradation) Mass_Spec->Edman_Deg Fluorogenic_Assay Fluorogenic Peptide Substrate Assay Mass_Spec->Fluorogenic_Assay Design Peptide Substrate Kinetic_Parameters Determine Km, kcat Fluorogenic_Assay->Kinetic_Parameters

References

Genetic Variants of Corin and Predisposition to Heart Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a type II transmembrane serine protease predominantly expressed in cardiomyocytes, plays a pivotal role in cardiovascular homeostasis. Its primary function is the proteolytic conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[1][2] These natriuretic peptides are crucial for regulating blood pressure, sodium balance, and cardiac function.[3][4] Genetic variations in the this compound gene can lead to impaired enzyme function, reduced natriuretic peptide activation, and consequently, an increased predisposition to cardiovascular diseases, including hypertension and cardiac hypertrophy.[3][5] This technical guide provides an in-depth overview of key this compound genetic variants, their functional implications, and the experimental methodologies used to characterize them.

This compound Signaling Pathway

This compound is synthesized as an inactive zymogen and requires proteolytic cleavage to become active. This activation is primarily mediated by the proprotein convertase subtilisin/kexin-6 (PCSK6).[6][7] Once activated, this compound, anchored to the cardiomyocyte cell surface, processes pro-ANP into active ANP.[8] ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), on target cells, stimulating the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Elevated cGMP levels mediate the downstream effects of ANP, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, all of which contribute to lowering blood pressure and reducing cardiac load.[2][3]

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_target_cell Target Cell (e.g., Vascular Smooth Muscle, Kidney) pro_this compound pro-Corin (Zymogen) This compound Active this compound pro_this compound->this compound Activation by PCSK6 pro_ANP pro-ANP This compound->pro_ANP Cleavage ANP_secreted ANP (Secreted) pro_ANP->ANP_secreted Processing NPR_A NPR-A Receptor ANP_secreted->NPR_A Binding GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase Activity Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) cGMP->Physiological_Effects

This compound-mediated ANP activation and signaling cascade.

Key Genetic Variants and Their Functional Impact

Several genetic variants in the this compound gene have been identified and associated with an increased risk of heart disease. These variants often result in reduced proteolytic activity, impaired zymogen activation, or altered cellular trafficking of the this compound protein. The functional consequences of these variants disrupt the delicate balance of the natriuretic peptide system, contributing to the pathogenesis of cardiovascular disorders.

VariantAmino Acid ChangePopulation(s) StudiedAssociated Phenotype(s)Functional Impact
I555(P568) alleleT555I and Q568PAfrican AmericansHypertension, Cardiac HypertrophyReduced pro-ANP (38% of WT) and pro-BNP (44% of WT) processing activity; impaired zymogen activation.[1][5][9]
c.102_103insAFrameshiftChineseHypertensionTruncated cytoplasmic tail, reduced cell surface expression, and impaired zymogen activation.[10]
R530SArginine to SerineChineseHypertensionReduced pro-ANP processing activity due to endoplasmic reticulum retention.[11]
T924MThreonine to MetChineseHypertensionReduced pro-ANP processing activity due to impaired zymogen activation.[11]
R539CArginine to CysteineN/AHypertensionImpaired zymogen activation and altered ectodomain shedding.[12]

Prevalence and Risk Association of this compound Variants

The prevalence of specific this compound variants and their associated risk for hypertension vary across different populations. The I555(P568) allele, for instance, is notably more common in individuals of African descent.

Variant/AllelePopulationPrevalenceOdds Ratio (OR) for Hypertension (95% CI)
I555(P568) alleleAfrican Americans~10-13% heterozygous, ~0.5% homozygous1.63 (1.11 - 2.38) in Dallas Heart Study[9]
I555(P568) alleleAfrican AmericansN/A1.50 (1.09 - 2.06) in Multi-Ethnic Study of Atherosclerosis[9]
c.102_103insAChinese (Hypertensive)4.78% (38/795)N/A (Significantly more prevalent than in normotensive individuals: 0.63%)[10]
R530SChinese (Hypertensive)2.47% (19/769)N/A (Significantly associated with hypertension)[11]

Note: Some studies have reported no significant association between the T555I/Q568P variants and hypertension in large cohorts of Black individuals, suggesting the need for further research to clarify these associations.[13]

Experimental Protocols

Characterizing the functional impact of this compound gene variants is essential for understanding their role in disease. The following are detailed methodologies for key experiments cited in the study of this compound genetics.

Pro-ANP Processing Assay

This cell-based assay is used to determine the efficiency of this compound variants in cleaving pro-ANP to its active form.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[8][14]

  • Cells are plated in 6-well plates and grown to 70-80% confluency.[15][16]

  • Transient transfection of HEK293 cells with plasmids encoding wild-type or variant this compound (often with a C-terminal V5 tag for detection) is performed using a suitable transfection reagent (e.g., Lipofectamine 3000).[17]

b. Conditioned Medium Incubation:

  • Forty-eight hours post-transfection, the culture medium is replaced with serum-free medium containing purified recombinant pro-ANP.

  • The cells are incubated at 37°C for a specified period (e.g., 1-4 hours) to allow for pro-ANP processing by the expressed this compound.

c. Sample Collection and Analysis:

  • The conditioned medium is collected and centrifuged to remove cellular debris.

  • The levels of unprocessed pro-ANP and mature ANP in the supernatant are analyzed by immunoprecipitation followed by Western blotting.

Immunoprecipitation and Western Blotting

This protocol is used to detect and quantify pro-ANP and ANP in the conditioned medium from the processing assay.

a. Immunoprecipitation:

  • The collected conditioned medium is incubated with an anti-ANP or anti-HA (if pro-ANP is HA-tagged) antibody overnight at 4°C with gentle rotation.

  • Protein A/G agarose (B213101) beads are added to the mixture and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • The beads are washed several times with a suitable lysis buffer (e.g., RIPA buffer) to remove non-specific proteins.

  • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

b. Western Blotting:

  • The eluted protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18][19]

  • The membrane is incubated with a primary antibody against ANP or the appropriate tag overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative amounts of pro-ANP and ANP are quantified using densitometry.

Cell Surface Biotinylation

This method is employed to assess the cell surface expression of this compound variants.

  • Transfected HEK293 cells are washed with ice-cold PBS.

  • The cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes to label cell surface proteins.[20][21]

  • The reaction is quenched, and the cells are lysed.

  • Biotinylated proteins are captured from the cell lysate using streptavidin-agarose beads.

  • The captured proteins are eluted and analyzed by Western blotting using an anti-V5 or anti-Corin antibody to specifically detect the this compound variant.

Experimental Workflow for Functional Characterization of a Novel this compound Variant

The following diagram illustrates a typical workflow for investigating the functional consequences of a newly identified this compound genetic variant.

Experimental_Workflow cluster_assays Functional Assays start Identify Novel this compound Variant in Hypertensive Patient mutagenesis Site-Directed Mutagenesis to generate variant this compound plasmid start->mutagenesis transfection Transfect HEK293 Cells with WT and Variant this compound mutagenesis->transfection pro_anp_assay Pro-ANP Processing Assay transfection->pro_anp_assay western_blot Western Blot for this compound Expression transfection->western_blot biotinylation Cell Surface Biotinylation transfection->biotinylation zymogen_assay Zymogen Activation Assay transfection->zymogen_assay analysis Data Analysis and Interpretation pro_anp_assay->analysis western_blot->analysis biotinylation->analysis zymogen_assay->analysis conclusion Conclusion on Variant's Pathogenicity analysis->conclusion

Workflow for characterizing a novel this compound variant.

Conclusion

The study of this compound genetic variants provides valuable insights into the molecular mechanisms underlying the predisposition to hypertension and other cardiovascular diseases. Variants that impair this compound's ability to process natriuretic peptides can disrupt cardiovascular homeostasis, leading to increased disease risk. The detailed experimental protocols and data presented in this guide are intended to serve as a resource for researchers and drug development professionals working to further elucidate the role of this compound in heart disease and to explore its potential as a therapeutic target. A thorough understanding of the functional consequences of this compound variants is crucial for the development of personalized medicine approaches for the prevention and treatment of cardiovascular disorders.

References

The Discovery and Initial Characterization of Corin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corin, also known as atrial natriuretic peptide-converting enzyme, is a type II transmembrane serine protease that plays a pivotal role in cardiovascular homeostasis.[1][2] Its discovery and characterization marked a significant advancement in understanding the regulation of blood pressure and fluid balance. This enzyme is responsible for the proteolytic activation of natriuretic peptides, primarily the conversion of pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[3][4] ANP is a cardiac hormone critical for promoting salt excretion (natriuresis), decreasing blood volume, and relaxing blood vessels.[3] This guide provides an in-depth technical overview of the seminal research that led to the identification and initial functional characterization of this compound.

Discovery and Molecular Cloning

The identification of this compound was the culmination of a search for a cardiac-specific, membrane-associated protease responsible for pro-ANP conversion.[3] Researchers hypothesized that a trypsin-like serine protease was involved.[3] By searching databases for genes with trypsin-like sequences, a novel serine protease was cloned from a human heart cDNA library and named "this compound" due to its high expression in the heart.[5]

Structural Characterization

The full-length human this compound cDNA was found to encode a large, multi-domain polypeptide of 1042 amino acids.[1][6] Sequence analysis predicted a type II transmembrane protein structure with several distinct domains:[5][7]

  • N-Terminal Cytoplasmic Tail: A short intracellular domain.[8]

  • Transmembrane Domain: A single-pass sequence that anchors the protein to the cell membrane.[6]

  • Extracellular Region: This large region contains multiple domains:

    • Two Frizzled-like cysteine-rich domains[8]

    • Seven to eight Low-Density Lipoprotein Receptor (LDLR) repeats[5][8]

    • A Macrophage Scavenger Receptor-like domain[8]

    • A C-terminal Trypsin-like serine protease domain containing the catalytic triad (B1167595) (His, Asp, Ser) essential for enzymatic activity.[5]

This unique combination of domains, particularly the Frizzled-like motifs, distinguishes this compound from other known proteases.[7]

Corin_Domain_Structure cluster_this compound This compound Protein Structure corin_domains Cyto. Tail TM Fz1 Fz2 LDLR Repeats (x8) SR Protease Domain

Figure 1: Domain organization of the human this compound protein.

Initial Biochemical and Cellular Characterization

Following its cloning, initial experiments focused on confirming the predicted molecular characteristics and localizing the enzyme within tissues and cells.

Molecular Weight and Post-Translational Modifications

Recombinant human this compound expressed in human embryonic kidney (HEK) 293 cells appeared as a single band on Western blots with an approximate molecular mass of 150 kDa.[3][8] This is larger than the calculated mass of ~116 kDa from the amino acid sequence, a difference attributed to extensive N-linked glycosylation at the 19 potential sites within its extracellular region.[5][6][8] Experiments confirmed that the protein was localized to the cell lysate and membrane fractions, but not the conditioned medium, consistent with its identity as a transmembrane protein.[3][8]

Tissue Distribution

The striking similarity in the tissue distribution of this compound and ANP mRNA provided the first major clue to its function.[3] Northern and in situ hybridization analyses revealed that this compound mRNA is highly expressed in the heart, with the most abundant expression found in the cardiac myocytes of the atrium.[3][8] Lower levels of this compound mRNA were also detected in other tissues, including developing kidneys and bones, and notably, in the pregnant uterus but not in the non-pregnant uterus.[3][5][8]

Property Description Reference
Full Name Atrial Natriuretic Peptide-Converting Enzyme[1][4]
Amino Acids 1042 (Human)[6]
Calculated MW ~116 kDa[6]
Observed MW ~150-200 kDa[5]
Structure Type II Transmembrane Serine Protease[3]
Post-Translational Mod. 19 potential N-linked glycosylation sites[1][5]
Chromosomal Location 4p12-13 (Human)[5]
Table 1: Molecular Characteristics of Human this compound.
Tissue Expression Level Reference
Heart (Atrium) High[3][8]
Heart (Ventricle) Moderate[5]
Pregnant Uterus Moderate[3][8]
Developing Kidney Low[5][8]
Developing Bone Low[5][8]
Non-pregnant Uterus Not Detected[5]
Skeletal Muscle Not Detected[5]
Table 2: Tissue Distribution of this compound mRNA in Humans and Mice.

Elucidation of this compound's Primary Function

The co-localization of this compound and pro-ANP led directly to the hypothesis that this compound was the long-sought pro-ANP-converting enzyme.[3] A series of elegant experiments was designed to test this hypothesis.

Key Experiment: In Vitro Pro-ANP Conversion

The definitive initial experiment demonstrated that this compound could process pro-ANP into mature ANP in a cell-based system.

  • Vector Construction: Full-length human this compound cDNA was cloned into a mammalian expression vector (e.g., pcDNA3.1). A separate vector was constructed for human pro-ANP, often with a C-terminal tag (e.g., V5-His) to facilitate detection.[8]

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and then co-transfected with both the this compound and the pro-ANP expression vectors.[3]

  • Sample Collection: After a period of incubation (e.g., 48-72 hours), both the cell lysate and the conditioned culture medium were collected.

  • Analysis: Samples were analyzed by SDS-PAGE and Western blotting. Antibodies against the pro-ANP tag were used to detect the precursor and its cleavage products. The results showed that in cells co-transfected with this compound, a small fragment corresponding to the molecular mass of mature ANP (~3 kDa) was present in the conditioned medium, which was absent in control cells transfected with pro-ANP alone.[3]

ProANP_Conversion_Workflow vec_this compound Construct this compound Expression Vector transfect Co-transfect HEK293 Cells vec_this compound->transfect vec_proanp Construct Pro-ANP Expression Vector (tagged) vec_proanp->transfect incubate Incubate Cells transfect->incubate collect Collect Lysate & Conditioned Medium incubate->collect analysis SDS-PAGE & Western Blot (Anti-tag Antibody) collect->analysis result Detect Cleaved ANP Fragment (~3 kDa) analysis->result

Figure 2: Workflow for the cell-based pro-ANP conversion assay.
Confirmation of Catalytic Activity and Specificity

To prove that the observed cleavage was due to this compound's enzymatic activity and was sequence-specific, further experiments were conducted.

  • Site-Directed Mutagenesis: The serine residue (at position 985) in the catalytic triad of the protease domain was mutated to an alanine (B10760859) (S985A).[3] When this catalytically "dead" mutant was co-expressed with pro-ANP, no cleavage occurred, demonstrating that the proteolytic activity of this compound was essential for the conversion.[3]

  • Substrate Specificity: Pro-ANP is physiologically cleaved after Arg-98 to produce the 28-amino acid mature ANP.[3][8] To test this compound's specificity, mutant forms of pro-ANP were created where the arginine at position 98 was changed. When this mutant pro-ANP was co-expressed with wild-type this compound, cleavage was prevented.[3] This confirmed that this compound-mediated processing is highly sequence-specific for the correct physiological cleavage site.[3]

  • Inhibition Profile: The processing of pro-ANP by this compound was shown to be inhibited by serine protease inhibitors such as benzamidine, leupeptin, and aprotinin, consistent with the activity of a trypsin-like protease.[8][9]

In Vivo Validation: this compound Knockout Mice

The most compelling evidence for this compound's physiological role came from the development of this compound knockout (KO) mice.[5][7]

  • Phenotype: Atrial tissue from this compound KO mice contained high levels of unprocessed pro-ANP but no detectable mature ANP, confirming that pro-ANP processing was abolished.[7] These mice were viable but developed salt-sensitive hypertension, a phenotype similar to that of mice lacking ANP itself.[5][7][10]

  • Rescue Experiment: Intravenous injection of a soluble, active form of this compound into the KO mice transiently restored the processing of pro-ANP, leading to the release of active ANP into circulation.[7] This demonstrated that this compound is essential and its activity cannot be compensated for by other proteases in vivo.[7]

Experiment Methodology Key Finding Reference
Co-expression Co-transfection of this compound and pro-ANP in HEK293 cells.This compound cleaves pro-ANP to produce mature ANP.[3]
Catalytic Mutant Site-directed mutagenesis of the active site (S985A).The protease activity of this compound is required for cleavage.[3]
Substrate Mutant Mutagenesis of the pro-ANP cleavage site (Arg-98).This compound-mediated cleavage is highly sequence-specific.[3]
Knockout Mouse Generation of this compound-deficient mice.Abolished pro-ANP processing in vivo, leading to hypertension.[5][7]
Table 3: Summary of Key Experiments Characterizing this compound Function.

The this compound-ANP Signaling Pathway

The discovery of this compound placed it at the apex of the ANP signaling cascade, a critical pathway for cardiovascular regulation. The process begins with the synthesis of pro-ANP in cardiac myocytes. Upon release, membrane-bound this compound on the surface of these cells cleaves pro-ANP to generate mature, active ANP.[3] ANP then enters the circulation and travels to target organs like the kidneys and blood vessels. There, it binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which stimulates the production of the second messenger cyclic GMP (cGMP).[5][7] Increased intracellular cGMP leads to the physiological effects of ANP: natriuresis, diuresis, and vasodilation, which collectively lower blood pressure.[5]

ANP_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_target_cell Target Cell (e.g., Kidney, Vasculature) proANP Pro-ANP Synthesis This compound This compound (Membrane-bound) proANP->this compound Cleavage ANP Active ANP (Circulation) This compound->ANP Release NPR_A NPR-A Receptor ANP->NPR_A Binding cGMP cGMP Production NPR_A->cGMP Effects Natriuresis, Vasodilation cGMP->Effects

Figure 3: The this compound-mediated ANP activation and signaling pathway.

Conclusion

The discovery and initial characterization of this compound solved a long-standing puzzle in cardiovascular biology by identifying the key enzyme responsible for activating the cardiac hormone ANP.[3] Through a combination of molecular cloning, cell-based assays, and the development of knockout animal models, researchers unequivocally established this compound's role as the physiological pro-ANP convertase.[3][7] These foundational studies have paved the way for further investigation into this compound's role in diseases like hypertension and heart failure, and have identified it as a potential therapeutic target for a range of cardiovascular conditions.[6]

References

Methodological & Application

Measuring Corin Activity in Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its primary physiological role is the conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-B-type natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[2][3] These peptides are crucial for regulating blood pressure, sodium and water balance.[2] Dysregulation of this compound activity has been implicated in various cardiovascular diseases, including hypertension and heart failure, making it a significant area of research and a potential therapeutic target.[1] Soluble forms of this compound can be detected in human plasma, and their levels and activity can provide valuable insights into cardiovascular health and disease.[2][4]

This document provides detailed protocols for measuring this compound activity in human plasma samples, intended for researchers, scientists, and professionals in drug development. The methods described include a direct measurement of this compound enzymatic activity using a fluorogenic peptide substrate and an assessment of its biological activity through a pro-ANP processing assay. Additionally, a protocol for quantifying soluble this compound protein levels via ELISA is provided for a comprehensive analysis.

I. This compound Signaling Pathway

This compound plays a pivotal role in the natriuretic peptide system. As a cell surface protease, its primary function is the proteolytic cleavage of pro-hormones. The canonical signaling pathway involves the activation of pro-ANP to ANP, which then exerts its physiological effects through its receptor.

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation cluster_target_organ Target Organs (e.g., Kidney, Adrenal Gland, Vasculature) This compound This compound (Transmembrane Serine Protease) pro_ANP pro-ANP This compound->pro_ANP Cleavage ANP Active ANP pro_ANP->ANP Conversion ANP_circ ANP ANP->ANP_circ NPR_A Natriuretic Peptide Receptor-A (NPR-A) ANP_circ->NPR_A Binding cGMP cGMP NPR_A->cGMP Activation GTP GTP GTP->cGMP Conversion Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis - Inhibition of Aldosterone Secretion cGMP->Physiological_Effects Fluorogenic_Assay_Workflow start Start: Plasma Sample prepare_reagents Prepare Reagents: - Assay Buffer - Fluorogenic Substrate - Stop Solution start->prepare_reagents prepare_plate Prepare 96-well Black Plate: - Add Plasma Samples - Add Controls prepare_reagents->prepare_plate add_substrate Add Fluorogenic Substrate to all wells prepare_plate->add_substrate incubate Incubate at 37°C (Protect from light) add_substrate->incubate stop_reaction Stop Reaction (e.g., with Acetic Acid) incubate->stop_reaction read_fluorescence Read Fluorescence (Excitation: ~498 nm, Emission: ~521 nm) stop_reaction->read_fluorescence analyze_data Data Analysis: - Subtract background - Calculate relative this compound activity read_fluorescence->analyze_data end End: this compound Activity Measurement analyze_data->end proANP_Assay_Workflow start Start: Plasma Sample incubate_plasma Incubate Plasma with Recombinant pro-ANP at 37°C start->incubate_plasma immunoprecipitation Immunoprecipitate pro-ANP and ANP using specific antibodies incubate_plasma->immunoprecipitation sds_page Separate proteins by SDS-PAGE immunoprecipitation->sds_page western_blot Transfer proteins to a membrane and perform Western Blot sds_page->western_blot detection Detect pro-ANP and ANP bands using primary and secondary antibodies western_blot->detection analyze_bands Analyze band intensity to determine the extent of cleavage detection->analyze_bands end End: Assessment of pro-ANP Processing analyze_bands->end

References

Application Notes and Protocols for Recombinant Corin Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] It plays a crucial role in cardiovascular homeostasis by converting the pro-hormone, pro-atrial natriuretic peptide (pro-ANP), into its biologically active form, ANP.[2][3] ANP is a key regulator of blood pressure and body fluid balance.[1] Dysregulation of this compound activity has been implicated in cardiovascular diseases such as hypertension and heart failure, making it a significant target for therapeutic intervention.[4][5]

These application notes provide a detailed protocol for the expression and purification of a soluble, active form of recombinant human this compound (sthis compound) using a mammalian expression system. This approach circumvents the challenges associated with handling full-length transmembrane proteins while retaining the protein's catalytic function.

Data Presentation

Table 1: Properties of Human this compound Protein

PropertyDescriptionReference
Full-Length Size1042 amino acids[1]
Apparent Molecular Mass~150–200 kDa (due to heavy glycosylation)[1]
Predicted Molecular Mass (mouse)123.5 kDa[6]
StructureN-terminal cytoplasmic tail, transmembrane domain, and an extracellular region containing two frizzled-like domains, eight LDL receptor repeats, a scavenger receptor-like domain, and a C-terminal trypsin-like protease domain.[1][3]
Post-Translational Modifications19 predicted N-linked glycosylation sites in the extracellular region.[1]
Zymogen ActivationActivated by proprotein convertase subtilisin/kexin 6 (PCSK6) at a conserved site.[3][7]

Table 2: Pharmacokinetic Properties of Recombinant Soluble this compound (sthis compound) in Mice

Administration RoutePlasma Half-Life (hours)Reference
Intravenous3.5 ± 0.1[7][8]
Intraperitoneal8.3 ± 0.3[7][8]

Signaling Pathway and Experimental Workflow

The primary signaling pathway involving this compound is the activation of the natriuretic peptide system. This compound on the cell surface cleaves pro-ANP into active ANP. ANP then binds to its receptor, NPR-A, activating guanylate cyclase and leading to the production of cyclic GMP (cGMP), which mediates downstream effects like vasodilation and natriuresis.

Corin_Signaling_Pathway Pro_ANP Pro-ANP ANP ANP (Active) Pro_ANP->ANP Cleavage by this compound This compound This compound (Active) NPR_A NPR-A Receptor ANP->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP Downstream Downstream Physiological Effects (e.g., Vasodilation, Natriuresis) cGMP->Downstream

Caption: this compound-mediated activation of the natriuretic peptide pathway.

The following workflow outlines the major steps for producing and verifying the activity of recombinant soluble this compound.

Corin_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase cluster_Activation Activation & Activity Assay Vector Construct Expression Vector (sthis compound cDNA in pcDNA3.1) Transfection Transfect Mammalian Cells (e.g., HEK293 or CHO) Vector->Transfection Culture Culture Cells and Collect Conditioned Medium Transfection->Culture Affinity Affinity Chromatography (e.g., His-tag/Ni-NTA) Culture->Affinity Dialysis Buffer Exchange / Dialysis Affinity->Dialysis QC1 Purity Check (SDS-PAGE) Dialysis->QC1 Activation Activate sthis compound Zymogen (e.g., with Enterokinase) QC1->Activation Activity Pro-ANP Processing Assay Activation->Activity QC2 Confirm Activity (Western Blot for ANP) Activity->QC2

Caption: Experimental workflow for recombinant sthis compound production and validation.

Experimental Protocols

Expression Vector Construction

This protocol describes the generation of an expression vector for a soluble, C-terminally tagged human this compound. A soluble form typically includes the entire extracellular domain, excluding the N-terminal cytoplasmic tail and transmembrane domain.[7][8] An engineered protease cleavage site is included to facilitate controlled activation.

  • Objective: To clone the cDNA encoding the extracellular domain of human this compound into a mammalian expression vector.

  • Materials:

    • Human this compound cDNA

    • Mammalian expression vector (e.g., pcDNA3.1/V5-His-TOPO)[2]

    • Restriction enzymes and T4 DNA ligase

    • High-fidelity DNA polymerase for PCR

    • Primers designed to amplify the sthis compound sequence and add a C-terminal V5-His tag and an N-terminal enterokinase cleavage site.

  • Methodology:

    • Primer Design: Design forward and reverse primers to amplify the sequence encoding the extracellular domain of human this compound. The forward primer should incorporate an engineered enterokinase cleavage site immediately preceding the start of the mature sthis compound sequence. The reverse primer should be designed to clone the fragment in-frame with a C-terminal V5 and His tag provided by the vector.[2]

    • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the sthis compound coding sequence.

    • Vector and Insert Preparation: Digest both the PCR product and the pcDNA3.1 vector with the appropriate restriction enzymes. Purify the digested DNA fragments.

    • Ligation: Ligate the purified sthis compound insert into the prepared expression vector using T4 DNA ligase.

    • Transformation: Transform the ligation product into competent E. coli cells for plasmid amplification.

    • Verification: Isolate plasmid DNA from selected colonies and verify the correct insertion and sequence by restriction digest and Sanger sequencing.

Expression in Mammalian Cells

Recombinant sthis compound is expressed by transient transfection in a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which are capable of performing the necessary post-translational modifications like glycosylation.[2][7][8]

  • Objective: To express recombinant sthis compound by transiently transfecting mammalian cells.

  • Materials:

    • HEK293 or CHO cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium for transfection

    • Verified sthis compound expression plasmid

    • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Methodology:

    • Cell Seeding: One day prior to transfection, seed HEK293 or CHO cells in 10-cm dishes or T-75 flasks to achieve 70-80% confluency on the day of transfection.

    • Transfection:

      • Dilute the sthis compound plasmid DNA in serum-free medium.

      • Separately, dilute the transfection reagent in serum-free medium.

      • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

      • Add the DNA-transfection reagent complex to the cells dropwise.

    • Expression and Collection:

      • Incubate the cells for 4-6 hours post-transfection.

      • Replace the transfection medium with fresh, serum-free or low-serum culture medium.

      • Culture the cells for an additional 48-72 hours.

      • Collect the conditioned medium containing the secreted sthis compound.

      • Centrifuge the collected medium at 3,000 x g for 10 minutes to remove cells and debris. Store the clarified supernatant at -80°C until purification.

Purification of Recombinant sthis compound

A multi-step chromatography process is used to purify sthis compound from the conditioned medium.

  • Objective: To purify sthis compound using a combination of chromatography techniques.

  • Materials:

    • Clarified conditioned medium

    • Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)[9]

    • Ion-exchange chromatography (IEX) column (Anion or Cation exchange, depending on sthis compound's pI)[10]

    • Size-exclusion chromatography (SEC) column[]

    • Wash and Elution buffers for each chromatography step

    • Dialysis tubing or centrifugal concentrators

    • Bradford assay reagent for protein quantification[7]

  • Methodology:

    • Affinity Chromatography (Capture Step): [10]

      • Equilibrate the Ni-NTA column with binding buffer.

      • Load the clarified conditioned medium onto the column.

      • Wash the column extensively with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.

      • Elute the bound His-tagged sthis compound using an elution buffer with a high concentration of imidazole.

    • Ion-Exchange Chromatography (Intermediate Purification): [9]

      • Exchange the buffer of the eluted fractions into the IEX binding buffer using dialysis or a desalting column.

      • Load the sample onto an equilibrated IEX column.

      • Wash the column to remove unbound contaminants.

      • Elute the bound sthis compound using a linear salt gradient. Collect fractions across the elution peak.

    • Size-Exclusion Chromatography (Polishing Step): []

      • Concentrate the fractions containing sthis compound from the IEX step.

      • Load the concentrated sample onto an SEC column equilibrated with the final storage buffer.

      • Run the chromatography at a constant flow rate. sthis compound will elute based on its hydrodynamic radius. Collect the fractions corresponding to the major protein peak.

    • Purity Analysis and Quantification:

      • Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining. The protein should appear as a single band.

      • Quantify the protein concentration using the Bradford assay.[7]

      • Store the purified sthis compound at -80°C.

Activation and Activity Assay

The purified sthis compound zymogen must be activated to become catalytically competent. Its activity is then confirmed by its ability to process pro-ANP.

  • Objective: To activate the sthis compound zymogen and measure its proteolytic activity against pro-ANP.

  • Materials:

    • Purified sthis compound zymogen

    • Recombinant enterokinase (for engineered cleavage site)[7]

    • Recombinant human pro-ANP (can be expressed and purified separately)

    • Reaction buffer (e.g., Tris-buffered saline, pH 8.0)

    • SDS-PAGE gels and Western blotting reagents

    • Anti-ANP antibody

  • Methodology:

    • Activation of sthis compound:

      • Incubate purified sthis compound zymogen (e.g., 2.5 µg) with an appropriate amount of recombinant enterokinase at 37°C for 1-2 hours.[7] The optimal enzyme-to-substrate ratio should be determined empirically.

    • Pro-ANP Processing Assay: [12]

      • In a separate reaction, incubate a known amount of recombinant pro-ANP with the activated sthis compound at 37°C for 1 hour.

      • Include negative controls: pro-ANP incubated with buffer alone, and pro-ANP incubated with the non-activated sthis compound zymogen.

    • Western Blot Analysis:

      • Terminate the reactions by adding SDS-PAGE loading buffer.

      • Separate the reaction products on a Tris-Glycine gel.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for ANP.

      • A band corresponding to the molecular weight of mature ANP (~3 kDa) should be visible only in the lane containing pro-ANP and activated sthis compound.[2] This confirms the specific catalytic activity of the purified recombinant protein.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Corin Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] It plays a critical role in cardiovascular homeostasis by converting the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[3][4] ANP is a key regulator of blood pressure and blood volume.[1] Dysregulation of this compound activity has been linked to cardiovascular diseases such as hypertension and heart failure, making it an attractive therapeutic target.[2][5]

These application notes provide a detailed protocol for a robust cell-based assay to quantify this compound protease activity. The described methodology is suitable for screening for modulators of this compound activity, including inhibitors and activators, and for studying the functional consequences of this compound mutations. The protocol is based on the co-expression of this compound and its substrate, pro-ANP, in a suitable mammalian cell line, followed by the quantification of the resulting active ANP.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound involves the cleavage of pro-ANP on the cell surface. The released ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), on target cells. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates downstream physiological effects such as vasodilation and natriuresis.

Corin_Signaling_Pathway cluster_cell_surface Cell Surface cluster_target_cell Target Cell This compound This compound ANP ANP (active) This compound->ANP cleaves proANP pro-ANP proANP->this compound binds NPR_A NPR-A Receptor ANP->NPR_A binds cGMP cGMP NPR_A->cGMP converts GTP to GTP GTP Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) cGMP->Physiological_Effects mediates

Caption: this compound-mediated pro-ANP activation and downstream signaling.

The experimental workflow for the cell-based this compound activity assay involves several key steps, from cell culture and transfection to the detection of the final product.

Experimental_Workflow start Start: Seed HEK293 cells transfection Co-transfect with This compound and pro-ANP expression vectors start->transfection incubation Incubate for 24-48 hours transfection->incubation collection Collect conditioned medium incubation->collection detection Quantify ANP levels (ELISA or Western Blot) collection->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for the cell-based this compound assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
HEK293 CellsATCCCRL-1573
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 2000 Transfection ReagentInvitrogen11668019
Human this compound Expression Vector(Example) OriGeneRC210593
Human pro-ANP Expression Vector(Custom synthesis or commercial)N/A
Human ANP ELISA Kit(Example) R&D SystemsDHANP0
Anti-V5 Antibody (for Western Blot)InvitrogenR960-25
Anti-ANP Antibody (for Western Blot)(Example) Abcamab229850
BCA Protein Assay KitThermo Fisher Scientific23225

Experimental Protocols

Cell Culture and Maintenance
  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Co-transfection of this compound and pro-ANP
  • One day before transfection, seed HEK293 cells in 24-well plates at a density of 1 x 10^5 cells per well to ensure they are 70-80% confluent on the day of transfection.

  • On the day of transfection, for each well, prepare two tubes:

    • Tube A: Dilute 0.4 µg of this compound expression vector and 0.4 µg of pro-ANP expression vector in 50 µL of Opti-MEM.

    • Tube B: Dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Remove the culture medium from the cells and add 100 µL of the DNA-lipid complex to each well.

  • Incubate the cells for 4-6 hours at 37°C.

  • After incubation, add 400 µL of complete culture medium to each well.

  • Incubate the cells for an additional 24-48 hours.

Sample Collection and ANP Quantification (ELISA)
  • After the 24-48 hour incubation period, collect the conditioned medium from each well.

  • Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells.

  • Use the supernatant for ANP quantification using a commercial human ANP ELISA kit. Follow the manufacturer's instructions for the assay procedure.

  • Briefly, this involves adding the conditioned medium to wells pre-coated with an ANP capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of ANP in each sample based on a standard curve generated with known concentrations of ANP.

(Alternative) ANP Detection by Western Blot
  • Collect the conditioned medium as described above.

  • Concentrate the proteins in the conditioned medium using methods such as trichloroacetic acid (TCA) precipitation or centrifugal filter units.

  • Measure the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against ANP overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Analysis

The quantitative data obtained from the ELISA should be presented in a clear and structured table to allow for easy comparison between different experimental conditions (e.g., wild-type this compound vs. mutant this compound, or in the presence of potential inhibitors).

Experimental ConditionANP Concentration (pg/mL) ± SDFold Change vs. Control
Mock Transfection (Control)15.2 ± 3.11.0
This compound (WT) + pro-ANP258.4 ± 15.717.0
This compound (S985A mutant) + pro-ANP18.1 ± 4.51.2
This compound (WT) + pro-ANP + Inhibitor X (1 µM)85.3 ± 9.25.6

Data are representative and should be generated from at least three independent experiments.

Troubleshooting

ProblemPossible CauseSolution
Low ANP signal- Low transfection efficiency- Inactive this compound- Degraded pro-ANP- Optimize transfection protocol (cell density, DNA:lipid ratio)- Verify this compound expression by Western blot- Use fresh pro-ANP expression vector
High background in control wells- Endogenous protease activity in HEK293 cells- Non-specific antibody binding in ELISA- Use a different cell line with lower endogenous protease activity- Optimize blocking and washing steps in ELISA
High variability between replicates- Inconsistent cell seeding- Pipetting errors- Ensure uniform cell seeding- Use calibrated pipettes and careful technique

Conclusion

This cell-based assay provides a reliable and quantifiable method for assessing this compound protease activity. It can be adapted for high-throughput screening of compound libraries to identify novel modulators of this compound, thereby facilitating drug discovery efforts for cardiovascular diseases. The flexibility of the system also allows for the detailed characterization of this compound variants and their impact on pro-ANP processing.

References

Application Notes and Protocols for Immunohistochemical Localization of Corin in Heart Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] Its primary function is the conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their biologically active forms, which are crucial for regulating blood pressure and volume.[1][3] Given its critical role in cardiovascular homeostasis, the precise localization and quantification of this compound in heart tissue are vital for understanding its implications in cardiovascular diseases such as hypertension, heart failure, and myocardial infarction.[1][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this compound within the cardiac tissue architecture. These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded heart tissue sections.

This compound Signaling Pathway

This compound is a key enzyme in the natriuretic peptide system. As a transmembrane protease on the surface of cardiomyocytes, its primary role is to cleave the precursor proteins pro-ANP and pro-BNP, releasing the mature hormones ANP and BNP. These peptides then bind to their receptors, primarily on kidney and vascular cells, to mediate their physiological effects, including vasodilation and natriuresis, which collectively lead to a reduction in blood pressure.

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation cluster_target_cells Target Cells (e.g., Kidney, Vasculature) pro_ANP pro-ANP This compound This compound (Transmembrane) pro_ANP->this compound Cleavage ANP Active ANP This compound->ANP ANP_circ ANP ANP->ANP_circ Secretion Receptor Natriuretic Peptide Receptor (NPR-A) ANP_circ->Receptor cGMP Increased cGMP Receptor->cGMP Effects Physiological Effects (Vasodilation, Natriuresis) cGMP->Effects

Caption: Diagram of the this compound signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating this compound expression in heart tissue. This data is intended for comparative purposes.

ConditionMethodQuantification MetricResultReference
Dilated Cardiomyopathy (DCM)Western BlotRelative this compound/Actin ExpressionDecreased in DCM vs. Wild-Type[4]
Dilated Cardiomyopathy (DCM)ImmunohistochemistryDensitometry AnalysisReduced staining intensity in DCM vs. Wild-Type[4][5]
Myocardial Infarction (MI)Western BlotRelative this compound/Actin ExpressionDecreased in infarcted myocardium[6]
Myocardial Infarction (MI)TUNEL StainingApoptotic CardiomyocytesOverexpression of this compound reduces apoptosis[6]

Experimental Protocol: Immunohistochemistry for this compound

This protocol is designed for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) heart tissue sections.

Materials and Reagents
  • FFPE heart tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[7][8]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit Polyclonal Anti-Corin antibody (species reactivity: human, mouse). Recommended dilutions for IHC-P: 1:100-1:300.[3][9]

  • Secondary Antibody: Goat Anti-Rabbit IgG (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (counterstain)

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

Procedure

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by sequential immersion in:

  • Two changes of 100% ethanol for 3 minutes each.
  • 95% ethanol for 3 minutes.
  • 80% ethanol for 3 minutes.
  • 70% ethanol for 3 minutes. c. Rinse gently with running tap water for 30 seconds, followed by a final rinse in deionized water.

2. Antigen Retrieval a. This step is crucial for unmasking epitopes in FFPE tissues.[7][10] b. Heat-Induced Epitope Retrieval (HIER) is recommended.[11] c. Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0) and heat at 95-100°C for 10-20 minutes.[12] A microwave, pressure cooker, or water bath can be used.[13] d. Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[12] e. Rinse slides with PBS two times for 5 minutes each.[12]

3. Peroxidase Blocking a. To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10 minutes at room temperature.[12] b. Rinse slides with PBS two times for 5 minutes each.[12]

4. Blocking a. Apply Blocking Buffer to the sections and incubate for at least 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]

5. Primary Antibody Incubation a. Dilute the primary Anti-Corin antibody in the antibody diluent to the optimal concentration (e.g., 1:100).[3] b. Apply the diluted primary antibody to the sections. c. Incubate overnight at 4°C in a humidified chamber. This is often preferred to enhance specific binding.[14]

6. Secondary Antibody Incubation a. Rinse slides with PBS three times for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.

7. Detection a. Rinse slides with PBS three times for 5 minutes each. b. Prepare and apply the DAB substrate solution to the sections. c. Monitor color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate. d. Stop the reaction by immersing the slides in deionized water.

8. Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[12] b. "Blue" the sections by rinsing in running tap water.[12]

9. Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[12] b. Clear in xylene and mount with a permanent mounting medium.[12]

10. Visualization a. Examine the slides under a light microscope. This compound is expected to be localized to the cross-striations of cardiac myocytes, consistent with an integral membrane localization.[15][16]

Experimental Workflow

IHC_Workflow start FFPE Heart Tissue Section deparaffin Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin retrieval Antigen Retrieval (Heat-Induced, Citrate Buffer) deparaffin->retrieval peroxidase Peroxidase Block (3% H2O2) retrieval->peroxidase blocking Blocking (Normal Serum) peroxidase->blocking primary_ab Primary Antibody Incubation (Anti-Corin, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end Microscopic Analysis dehydrate_mount->end

References

Application Notes and Protocols for Quantifying Corin mRNA Levels In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro quantification of Corin (also known as Atrial Natriuretic Peptide-Converting Enzyme) mRNA levels. This compound is a transmembrane serine protease crucial for converting pro-atrial natriuretic peptide (pro-ANP) to its active form, ANP, a key regulator of blood pressure and sodium balance.[1] The methodologies described herein are essential for researchers studying cardiovascular physiology, hypertension, and heart failure, as well as for professionals in drug development targeting the natriuretic peptide system.

Introduction to this compound and its Significance

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[2] Its primary function is the proteolytic cleavage of pro-ANP to the biologically active ANP.[1] Dysregulation of this compound expression is associated with cardiovascular diseases such as hypertension and heart failure.[3][4] Therefore, accurate quantification of this compound mRNA levels in in vitro models, such as cultured cardiomyocytes, is critical for understanding its regulation and for the preclinical assessment of novel therapeutics.

Featured Techniques for this compound mRNA Quantification

This document outlines three robust methods for quantifying this compound mRNA levels in vitro:

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): A highly sensitive and specific method for the quantification of gene expression.

  • Northern Blotting: A classic technique for the detection and size characterization of specific RNA molecules.

  • In Situ Hybridization (ISH): A powerful method for localizing mRNA within intact cells, providing spatial information on gene expression.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

Application Note: RT-qPCR is the gold-standard for accurate and high-throughput quantification of mRNA levels. This technique is ideal for studying the effects of drug candidates or physiological stimuli on this compound gene expression in cultured cells, such as neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the this compound-specific cDNA in a real-time PCR instrument.

Experimental Protocol: RT-qPCR for this compound mRNA

1. RNA Isolation:

  • Culture cells (e.g., NRVMs) in appropriate plates (e.g., 6-well plates).

  • Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).

  • Isolate total RNA according to the manufacturer's protocol, ensuring the use of RNase-free reagents and techniques.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • Incubate the reaction mixture according to the manufacturer's instructions (e.g., 65°C for 5 min, followed by 42°C for 60 min, and 70°C for 15 min to inactivate the reverse transcriptase).

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture containing:

    • cDNA template

    • Forward and reverse primers for this compound (and a reference gene like GAPDH)

    • SYBR Green or a probe-based master mix

    • Nuclease-free water

  • Primer Design (Example for Rat this compound):

    • Forward: 5'-GCT GCT GCT GCT GCT GCT G-3'

    • Reverse: 5'-GCA GCA GCA GCA GCA GCA G-3'

    • Note: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Perform qPCR using a real-time PCR system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt curve analysis (for SYBR Green) to verify product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for this compound and the reference gene in each sample.

  • Calculate the relative quantification of this compound mRNA expression using the ΔΔCt method.

Quantitative Data Summary: RT-qPCR

The following table summarizes representative data on the upregulation of this compound mRNA in phenylephrine (B352888) (PE)-stimulated neonatal rat cardiomyocytes.[3]

TreatmentFold Change in this compound mRNA (vs. Control)
Control1.0
Phenylephrine (10 µM)2.5 ± 0.3
Phenylephrine (100 µM)4.2 ± 0.5

Northern Blotting

Application Note: Northern blotting allows for the direct detection and size determination of this compound mRNA. While less sensitive and more labor-intensive than RT-qPCR, it provides valuable information about transcript integrity and the presence of alternative splice variants. This technique is suitable for confirming RT-qPCR results and for investigating the structural aspects of this compound mRNA.

Experimental Protocol: Northern Blotting for this compound mRNA

1. RNA Electrophoresis:

  • Denature 10-20 µg of total RNA per sample by heating in a formaldehyde-containing loading buffer.

  • Separate the RNA by size on a 1% agarose gel containing formaldehyde.

  • Include an RNA ladder to determine the size of the transcripts.

2. RNA Transfer:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

  • Crosslink the RNA to the membrane using UV irradiation or baking at 80°C.

3. Probe Preparation:

  • Synthesize a labeled probe complementary to the this compound mRNA sequence. This can be a DNA probe labeled with 32P-dCTP by random priming or a digoxigenin (B1670575) (DIG)-labeled RNA probe (riboprobe).

4. Hybridization:

  • Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer) for at least 1 hour at 42°C.

  • Add the labeled this compound probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.

5. Washing and Detection:

  • Wash the membrane with a series of low and high stringency buffers to remove the unbound probe.

  • For radioactive probes, expose the membrane to X-ray film.

  • For non-radioactive probes (e.g., DIG-labeled), perform immunological detection using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by incubation with a chemiluminescent substrate.

Quantitative Data Summary: Northern Blotting

Northern blot analysis can provide semi-quantitative data by densitometric analysis of the bands. The table below illustrates a hypothetical relative quantification.

ConditionRelative this compound mRNA Level (Arbitrary Units)
Untreated Cardiomyocytes100
Drug-Treated Cardiomyocytes250

In Situ Hybridization (ISH)

Application Note: In situ hybridization is a powerful technique to visualize the subcellular localization of this compound mRNA within cultured cells. This method provides qualitative and semi-quantitative information on gene expression at the single-cell level. It is particularly useful for studying the spatial distribution of this compound transcripts in response to cellular stress or drug treatment.

Experimental Protocol: ISH for this compound mRNA in Cultured Cells

1. Cell Preparation:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.

2. Probe Hybridization:

  • Prepare a hybridization solution containing a labeled oligonucleotide or RNA probe for this compound. Probes can be labeled with haptens like digoxigenin (DIG) or biotin, or directly with fluorophores.

  • Apply the hybridization solution to the cells on the coverslip and incubate in a humidified chamber at 37-55°C for 2-16 hours.

3. Post-Hybridization Washes:

  • Wash the coverslips with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer to remove the unbound probe. The stringency of the washes should be optimized based on the probe sequence and length.

4. Signal Detection:

  • For hapten-labeled probes, incubate with an enzyme-conjugated anti-hapten antibody (e.g., anti-DIG-AP).

  • Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) for brightfield microscopy or a fluorescent substrate for fluorescence microscopy.

  • For fluorescently labeled probes, directly visualize the signal using a fluorescence microscope.

  • Counterstain the nuclei with DAPI or Hoechst.

5. Imaging:

  • Mount the coverslips on glass slides and image using an appropriate microscope.

Visualizations

This compound Signaling Pathway

Corin_Signaling_Pathway proANP pro-ANP This compound This compound (Transmembrane Serine Protease) proANP->this compound ANP Active ANP NPR_A NPR-A Receptor ANP->NPR_A GTP GTP This compound->ANP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG VASP VASP (Phosphorylation) PKG->VASP Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) VASP->Physiological_Effects

Caption: this compound-mediated processing of pro-ANP and downstream signaling.

Experimental Workflow: RT-qPCR for this compound mRNA

RT_qPCR_Workflow start Cultured Cells (e.g., Cardiomyocytes) rna_isolation Total RNA Isolation start->rna_isolation rna_qc RNA Quality & Quantity Assessment rna_isolation->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr Quantitative PCR (this compound & Ref. Gene) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end Relative this compound mRNA Quantification data_analysis->end

Caption: Workflow for quantifying this compound mRNA using RT-qPCR.

Logical Relationship: Comparison of mRNA Quantification Techniques

Techniques_Comparison cluster_quant Quantitative cluster_semiquant Semi-Quantitative cluster_spatial Spatial Information cluster_size Size Information RT_qPCR RT-qPCR Northern_Blot Northern Blot ISH In Situ Hybridization ISH_spatial In Situ Hybridization Northern_Blot_size Northern Blot

Caption: Comparison of techniques for this compound mRNA analysis.

References

Application of CRISPR-Cas9 to Elucidate Corin Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a transmembrane serine protease predominantly expressed in cardiomyocytes. It plays a critical role in cardiovascular homeostasis by converting the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its active form, ANP. ANP is a key regulator of blood pressure, sodium balance, and cardiac function. Dysregulation of the this compound-ANP axis has been implicated in various cardiovascular diseases, including hypertension and heart failure. The advent of CRISPR-Cas9 technology has provided a powerful tool to precisely edit the this compound gene, enabling researchers to create robust in vitro and in vivo models to dissect its function with high fidelity. These models are invaluable for understanding the physiological roles of this compound, investigating the pathological consequences of its deficiency, and identifying potential therapeutic strategies targeting this pathway.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study this compound function. It includes a summary of quantitative data from this compound knockout models, step-by-step experimental protocols for generating and validating this compound knockout cell lines and animal models, and visualizations of the this compound signaling pathway and experimental workflows.

Data Presentation: Impact of this compound Knockout

The following tables summarize the quantitative data obtained from studies utilizing this compound knockout (KO) mouse models, highlighting the significant physiological changes that occur in the absence of functional this compound.

Table 1: Hemodynamic and Cardiac Parameters in this compound Knockout Mice

ParameterWild-Type (WT)This compound KOFold Change/DifferenceReference
Systolic Blood Pressure (mmHg)~112 ± 3~124 ± 4Increased by ~12 mmHg[1]
Diastolic Blood Pressure (mmHg)~83 ± 3~91 ± 4Increased by ~8 mmHg[1]
Heart Weight/Body Weight (mg/g)NormalIncreasedSignificant Increase[2]
Left Ventricular Mass (mg)NormalIncreasedSignificant Increase[3]

Table 2: Biochemical and Molecular Changes in this compound Knockout Mice

AnalyteWild-Type (WT)This compound KOFold Change/DifferenceReference
Atrial pro-ANP LevelsBaseline2.6-fold higher2.6x Increase[4]
Plasma ANP LevelsDetectableUndetectableComplete Abolition[4]
Plasma NT-pro-ANP LevelsBaselineIncreasedSignificant Increase[3]
Plasma cGMP LevelsBaselineReducedSignificant Decrease[3][5]
Plasma Angiotensin II LevelsBaselineIncreasedSignificant Increase[3]
Plasma Aldosterone LevelsBaselineIncreasedSignificant Increase[3]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in a Cardiomyocyte Cell Line

This protocol describes the generation of a stable this compound knockout cardiomyocyte cell line (e.g., AC16 or hiPSC-derived cardiomyocytes) using a plasmid-based CRISPR-Cas9 system.

1. gRNA Design and Selection:

  • Objective: To design single guide RNAs (sgRNAs) that specifically target a critical early exon of the human this compound gene to induce frameshift mutations leading to a functional knockout.

  • Procedure:

    • Obtain the genomic sequence of the human this compound gene from a database such as NCBI or Ensembl.

    • Use online gRNA design tools (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to identify potential 20-nucleotide gRNA sequences targeting an early exon (e.g., exon 1 or 2).

    • Prioritize gRNAs with high on-target efficiency scores and low predicted off-target effects. The GeCKO v2 library provides pre-designed and validated gRNAs for the human this compound gene, which are a reliable option.[6][7][8]

    • Select at least two to three independent gRNAs to test, to ensure a high probability of successful knockout.

2. Vector Preparation:

  • Objective: To clone the designed gRNA sequences into a CRISPR-Cas9 expression vector.

  • Procedure:

    • Synthesize complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for cloning into a Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).

    • Anneal the complementary oligonucleotides to form double-stranded DNA inserts.

    • Ligate the annealed gRNA inserts into the BbsI-digested Cas9 expression vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

3. Transfection of Cardiomyocytes:

  • Objective: To deliver the Cas9-gRNA expression plasmid into the target cardiomyocyte cell line.

  • Procedure:

    • Culture the cardiomyocyte cell line under standard conditions to ~70-80% confluency.

    • On the day of transfection, replace the culture medium with antibiotic-free medium.

    • Prepare the transfection complex by mixing the Cas9-gRNA plasmid DNA with a suitable transfection reagent (e.g., Lipofectamine 3000 or a specialized cardiomyocyte transfection reagent) according to the manufacturer's instructions.[9][10]

    • Add the transfection complex dropwise to the cells and incubate for 24-48 hours.

    • For vectors containing a fluorescent reporter (e.g., GFP), transfection efficiency can be monitored using fluorescence microscopy.

4. Single-Cell Cloning and Expansion:

  • Objective: To isolate and expand individual cell clones that may contain the desired this compound knockout.

  • Procedure:

    • 48-72 hours post-transfection, harvest the cells.

    • If the vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Alternatively, perform limiting dilution to seed cells at a density of approximately 0.5-1 cell per well in a 96-well plate.

    • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.

    • Expand the resulting clones into larger culture vessels for further analysis.

5. Validation of this compound Knockout:

  • Objective: To confirm the disruption of the this compound gene at the genomic and protein levels.

  • Procedure:

    • Genomic DNA Analysis:

      • Extract genomic DNA from each expanded clone.

      • Amplify the targeted region of the this compound gene by PCR.

      • Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.

    • Western Blot Analysis:

      • Prepare whole-cell lysates from the putative knockout clones and wild-type control cells.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for this compound protein (e.g., sc-293360).[11]

      • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

      • Confirm the absence of the this compound protein band in the knockout clones compared to the wild-type control. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[12][13]

Protocol 2: Functional Analysis of this compound Knockout Cells

1. Pro-ANP Processing Assay:

  • Objective: To assess the ability of this compound knockout cells to process pro-ANP.

  • Procedure:

    • Culture the validated this compound knockout and wild-type control cells to confluency.

    • Incubate the cells with a known concentration of recombinant pro-ANP in serum-free medium for a defined period (e.g., 4-24 hours).

    • Collect the conditioned medium.

    • Measure the levels of mature ANP in the conditioned medium using a specific ELISA kit.

    • Compare the amount of ANP generated by knockout cells to that of wild-type cells. A significant reduction or absence of ANP in the medium from knockout cells indicates a loss of this compound's pro-ANP processing function.

2. cGMP Production Assay:

  • Objective: To measure the downstream signaling effect of ANP production.

  • Procedure:

    • Co-culture the this compound knockout or wild-type cells with reporter cells that express the ANP receptor (NPR-A) and produce cyclic GMP (cGMP) in response to ANP.

    • Alternatively, treat NPR-A expressing cells with the conditioned medium from the pro-ANP processing assay.

    • After incubation, lyse the reporter cells and measure the intracellular cGMP concentration using a cGMP immunoassay kit.

    • A significant decrease in cGMP production in the reporter cells stimulated with conditioned medium from this compound knockout cells would confirm the functional consequence of the knockout.

Visualizations

Signaling Pathway

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Kidney, Vasculature) pro-ANP_granule pro-ANP (Storage Granule) pro-ANP_secreted Secreted pro-ANP pro-ANP_granule->pro-ANP_secreted Secretion This compound This compound (Transmembrane Protease) ANP Active ANP This compound->ANP Cleavage NT-proANP NT-proANP This compound->NT-proANP Cleavage pro-ANP_secreted->this compound Binding NPR-A NPR-A Receptor ANP->NPR-A Binding & Activation cGMP cGMP NPR-A->cGMP Converts GTP GTP GTP->NPR-A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Natriuresis, Vasodilation) PKG->Physiological_Effects Phosphorylation of targets

Caption: The this compound-ANP signaling pathway.

Experimental Workflow

CRISPR_Corin_KO_Workflow gRNA_Design 1. gRNA Design & Selection (Targeting this compound Exon) Vector_Construction 2. Vector Construction (gRNA cloning into Cas9 plasmid) gRNA_Design->Vector_Construction Transfection 3. Transfection (Delivery to Cardiomyocytes) Vector_Construction->Transfection Single_Cell_Cloning 4. Single-Cell Cloning (FACS or Limiting Dilution) Transfection->Single_Cell_Cloning Clone_Expansion 5. Clonal Expansion Single_Cell_Cloning->Clone_Expansion Validation 6. Validation of Knockout Clone_Expansion->Validation Sanger Genomic Sequencing (Sanger) Validation->Sanger Western Western Blot (Protein) Validation->Western Functional_Assay 7. Functional Assays Validation->Functional_Assay Validated Clones proANP_Assay pro-ANP Processing Assay Functional_Assay->proANP_Assay cGMP_Assay cGMP Production Assay Functional_Assay->cGMP_Assay

Caption: Workflow for generating and validating a this compound knockout cell line.

References

Application Notes and Protocols for the Screening of Small Molecule Inhibitors of Corin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] It plays a critical role in the regulation of blood pressure and cardiovascular homeostasis by converting the inactive pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their active forms, ANP and BNP, respectively.[3][4] These active peptides promote natriuresis, diuresis, and vasodilation, thereby lowering blood pressure.[3] Dysregulation of this compound activity has been linked to cardiovascular diseases such as hypertension, cardiac hypertrophy, and heart failure, making it an attractive therapeutic target for the development of novel cardiovascular drugs.[2][5]

These application notes provide detailed protocols for screening and identifying small molecule inhibitors of this compound using both biochemical and cell-based assays. The methodologies are designed for implementation in a high-throughput screening (HTS) format to facilitate the rapid identification of lead compounds.

This compound Signaling Pathway

The primary function of this compound is the proteolytic activation of natriuretic peptides. This process is a key step in the regulation of blood pressure and fluid balance.

cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space proANP pro-ANP ANP ANP proANP->ANP Cleavage NPR1 NPR1 Receptor ANP->NPR1 Binding & Activation cGMP cGMP NPR1->cGMP Converts GTP GTP GTP->NPR1 Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) cGMP->Physiological_Effects This compound This compound This compound->proANP

Caption: The this compound signaling pathway, initiating the conversion of pro-ANP to active ANP.

Experimental Workflow for Inhibitor Screening

The process of identifying novel this compound inhibitors involves a multi-step approach, beginning with a broad primary screen and progressing to more detailed secondary and functional assays.

cluster_workflow Inhibitor Screening Workflow HTS Primary HTS (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Secondary Assay (Cell-Based) Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the high-throughput screening and development of this compound inhibitors.

Data Presentation: Inhibitory Activity of Benzamidine (B55565) Derivatives against Serine Proteases

While specific small molecule inhibitors of this compound with publicly available IC50 or Ki values are not extensively documented, compounds belonging to the benzamidine class are known to inhibit this compound-mediated pro-ANP processing.[5] The following table presents the inhibitory constants (Ki) of benzamidine and its derivatives against other related serine proteases, providing a reference for potential starting points in a this compound inhibitor screening campaign.

CompoundTarget ProteaseKi (μM)Reference
BenzamidineAcrosin4.0[1]
BenzamidineHuman Tissue Kallikrein1098[2]
4-Aminobenzamidine (B1203292)Human Tissue Kallikrein146[2]
Pentamidine (Bivalent Benzamidine)Plasmin2.1[6]
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosin0.045[1]

Experimental Protocols

Biochemical Assay: Fluorogenic Peptide Substrate Assay for High-Throughput Screening

This assay measures the enzymatic activity of purified recombinant human this compound by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Recombinant Human this compound: Purified, active enzyme.

  • Fluorogenic Substrate: (p-tosyl-Gly-Pro-Arg)₂-Rhodamine 110.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Positive Control Inhibitor: Benzamidine.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Instrumentation: Fluorescence microplate reader (Excitation: 492 nm, Emission: 520 nm).

  • Plates: 384-well, black, flat-bottom microplates.

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only (100% activity) and a positive control inhibitor like Benzamidine (e.g., at a final concentration of 1 mM).

  • Enzyme Addition: Add 10 µL of recombinant human this compound solution (e.g., 2X final concentration in Assay Buffer) to all wells. The final enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay (typically in the low nanomolar range).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (2X final concentration in Assay Buffer) to all wells. The final substrate concentration should be at or near its Km value for this compound.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence progress curves. Determine the percent inhibition for each compound relative to the DMSO control.

    % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100

    For hit compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Reporter Gene Assay for Functional Inhibitor Screening

This assay utilizes a specially engineered reporter cell line to measure the functional consequence of this compound activity—the production of active ANP. The reporter cells express the ANP receptor (NPR1), a cGMP-gated cation channel, and a calcium-sensitive fluorescent protein (e.g., GCaMP6). Activation of the ANP receptor by ANP leads to an increase in intracellular cGMP, which opens the cation channel, causing an influx of Ca²⁺ and a subsequent increase in fluorescence.

Materials:

  • This compound-Expressing Cells: A stable cell line endogenously or recombinantly expressing human this compound (e.g., HEK293-Corin).

  • ANP Reporter Cell Line: A stable cell line expressing NPR1, a cGMP-gated cation channel, and a calcium biosensor.

  • pro-ANP: Recombinant human pro-ANP.

  • Cell Culture Media: Appropriate media for both cell lines (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Instrumentation: Fluorescence microplate reader or a high-content imaging system capable of detecting the calcium biosensor's fluorescence.

  • Plates: 96-well or 384-well, black, clear-bottom cell culture plates.

Protocol:

  • Cell Plating:

    • Plate the this compound-expressing cells in a 96-well plate and allow them to adhere overnight.

    • In a separate 96-well plate, seed the ANP reporter cells and allow them to adhere overnight.

  • Compound Treatment: Treat the this compound-expressing cells with serial dilutions of the test compounds for a predetermined incubation time (e.g., 1 hour). Include appropriate vehicle (DMSO) controls.

  • pro-ANP Addition: Add recombinant human pro-ANP to the wells of the this compound-expressing cells to a final concentration sufficient to elicit a robust signal in the reporter cells. Incubate for a period that allows for the conversion of pro-ANP to ANP (e.g., 2-4 hours).

  • Conditioned Media Transfer: Carefully transfer the conditioned media from the this compound-expressing cells to the corresponding wells of the plate containing the ANP reporter cells.

  • Signal Detection: Incubate the reporter cells with the conditioned media for a sufficient time to allow for receptor activation and signal generation (e.g., 30-60 minutes). Measure the fluorescence of the calcium biosensor using a fluorescence plate reader or high-content imager.

  • Data Analysis: Calculate the percent inhibition of the ANP-mediated signal for each compound concentration relative to the vehicle control. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Troubleshooting

Common issues in protease inhibitor screening assays and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence (Biochemical Assay) - Autofluorescence of test compounds.- Spontaneous substrate degradation.- Run a control plate with compounds in assay buffer without the enzyme and substrate.- Measure the rate of fluorescence increase in "substrate only" wells.
Low Signal-to-Background Ratio - Low enzyme activity.- Suboptimal assay conditions (pH, temperature).- Increase enzyme concentration.- Optimize buffer composition and reaction temperature.
Precipitation of Compounds - Poor compound solubility in the assay buffer.- Decrease the final concentration of the test compound.- Keep the final DMSO concentration low (typically <1%).- Visually inspect plates for precipitation.
Irreproducible Results - Pipetting errors.- Temperature gradients across the plate.- Use calibrated pipettes and prepare master mixes.- Ensure plates and reagents are equilibrated to the assay temperature.
Low Potency in Cell-Based Assay - Poor cell permeability of the compound.- Compound binding to plasma proteins in the media.- Rapid metabolic degradation of the compound.- Assess compound permeability using parallel assays (e.g., Caco-2).- Perform assays in serum-free media if possible.- Evaluate compound stability in the presence of cells or liver microsomes.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively screen for and characterize novel small molecule inhibitors of this compound, paving the way for the development of new therapeutics for cardiovascular diseases.

References

Detecting Soluble Corin in Patient Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] It plays a crucial role in regulating blood pressure and cardiac function by converting pro-atrial natriuretic peptide (pro-ANP) and pro-brain-type natriuretic peptide (pro-BNP) into their active forms.[2][3][4] A soluble form of this compound, resulting from proteolytic shedding from the cell surface, is detectable in human blood.[1][5] Emerging evidence suggests that circulating soluble this compound levels are altered in various cardiovascular diseases, including heart failure, myocardial infarction, and stroke, highlighting its potential as a valuable biomarker for diagnosis, prognosis, and monitoring treatment efficacy.[2][5][6][7]

These application notes provide detailed protocols for two common methods for the detection and quantification of soluble this compound in human serum: the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

This compound Signaling Pathway

This compound is a key enzyme in the natriuretic peptide system. As a transmembrane protease, its primary function is the proteolytic activation of natriuretic peptide precursors. This process is essential for maintaining normal blood pressure and cardiac function.[1][8]

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation pro-ANP pro-ANP This compound Membrane-Bound This compound pro-ANP->this compound Activation Soluble_this compound Soluble this compound This compound->Soluble_this compound Shedding ANP Active ANP This compound->ANP Cleavage sCorin_circ Soluble this compound Soluble_this compound->sCorin_circ Enters Circulation Target_Organs Target Organs (Kidneys, Blood Vessels) ANP->Target_Organs Systemic Effects (Vasodilation, Natriuresis)

Caption: Simplified this compound signaling pathway.

Quantitative Data Summary

The concentration of soluble this compound in patient serum can vary based on the detection method, patient population, and the specific assay used. The following table summarizes representative quantitative data from published studies.

ParameterHealthy Controls (pg/mL)Heart Failure Patients (pg/mL)Acute Myocardial Infarction Patients (pg/mL)Data Source
Mean Plasma this compound 690 ± 260365 ± 259678 ± 285[9][10]
Median Plasma this compound 569 ± 192--[1]
Median Plasma this compound (Male) 1623 (1187–1827)--[1]
Median Plasma this compound (Female) 810 (509–982)--[1]
ELISA Kit Assay Range 75.0 - 4,800--
ELISA Kit Sensitivity 23.7 pg/mL--

Note: Values can differ between studies due to variations in patient cohorts and assay standardization. It is recommended to establish reference ranges for specific populations and assays.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble this compound

ELISA is the most common method for quantifying soluble this compound in serum and plasma due to its high sensitivity and suitability for high-throughput analysis.[1][11] The following is a generalized protocol based on commercially available sandwich ELISA kits.

ELISA_Workflow Start Start Sample_Prep Prepare Standards and Samples Start->Sample_Prep Coating Add Samples/Standards to Pre-coated Plate Sample_Prep->Coating Incubation1 Incubate (e.g., 2 hours, 37°C) Coating->Incubation1 Wash1 Wash Plate Incubation1->Wash1 Add_Detection_Ab Add Biotin-conjugated Detection Antibody Wash1->Add_Detection_Ab Incubation2 Incubate (e.g., 1 hour, 37°C) Add_Detection_Ab->Incubation2 Wash2 Wash Plate Incubation2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubation3 Incubate (e.g., 30 mins, 37°C) Add_HRP->Incubation3 Wash3 Wash Plate Incubation3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubation4 Incubate (10-20 mins, 37°C, dark) Add_Substrate->Incubation4 Add_Stop Add Stop Solution Incubation4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: ELISA experimental workflow.

Materials:

  • Human this compound ELISA Kit (e.g., from R&D Systems, Cloud-Clone Corp., or FineTest)[2][12][13]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Deionized or distilled water

  • Wash buffer (typically provided in the kit)

  • 37°C incubator

  • Absorbent paper

Protocol:

  • Reagent and Sample Preparation:

    • Bring all reagents and patient serum samples to room temperature before use.

    • Reconstitute the standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit instructions.

    • If necessary, dilute patient serum samples with the appropriate sample diluent. The optimal dilution factor should be determined empirically.

    • Prepare working solutions of the detection antibody and other reagents as specified in the kit manual.

  • Assay Procedure:

    • Add 100 µL of each standard, blank, and patient serum sample to the appropriate wells of the pre-coated microplate.

    • Cover the plate and incubate for 2 hours at 37°C.[12]

    • Aspirate the liquid from each well.

    • Add 100 µL of the working solution of biotin-conjugated detection antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[12]

    • Aspirate and wash the plate three times with wash buffer.

    • Add 100 µL of the working solution of Streptavidin-HRP to each well.

    • Cover the plate and incubate for 30 minutes at 37°C.[13]

    • Aspirate and wash the plate five times with wash buffer.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 10-20 minutes at 37°C in the dark.[12]

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.

  • Data Analysis:

    • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of soluble this compound in the patient samples.

    • Multiply the determined concentration by the sample dilution factor to obtain the final concentration.

Western Blotting for Soluble this compound

Western blotting can be used to detect the presence and relative abundance of soluble this compound in serum. This method is particularly useful for identifying different molecular weight forms of this compound that may result from proteolytic cleavage.[1]

Western_Blot_Workflow Start Start Sample_Prep Prepare Serum Samples (with loading buffer) Start->Sample_Prep Electrophoresis SDS-PAGE Gel Electrophoresis Sample_Prep->Electrophoresis Transfer Protein Transfer to PVDF/Nitrocellulose Membrane Electrophoresis->Transfer Blocking Block Membrane (e.g., 5% milk/BSA) Transfer->Blocking Primary_Ab Incubate with Primary Anti-Corin Antibody Blocking->Primary_Ab Wash1 Wash Membrane (e.g., TBST) Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Membrane (e.g., TBST) Secondary_Ab->Wash2 Detection Add Chemiluminescent Substrate Wash2->Detection Imaging Image with a Chemiluminescence Detector Detection->Imaging End End Imaging->End

Caption: Western Blot experimental workflow.

Materials:

  • Patient serum samples

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for human this compound

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Sample Preparation:

    • Thaw patient serum samples on ice.

    • Mix an appropriate volume of serum with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per well of an SDS-PAGE gel.

    • Run the gel at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]

    • Incubate the membrane with the primary anti-Corin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[15]

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Expected Results: Soluble this compound has been detected in various fragment sizes in cell culture supernatants, including ~180, ~160, and ~100 kDa.[1] Similar fragments may be present in patient serum.

Sample Handling and Stability

  • Sample Type: Both serum and plasma can be used for soluble this compound detection. Levels in plasma and serum have been reported to be similar.[1]

  • Anticoagulants: If using plasma, be aware that different anticoagulants may affect measured this compound levels. For instance, values in heparinized plasma have been found to be higher than in samples with sodium citrate (B86180) or EDTA.[1]

  • Storage: Soluble this compound is remarkably stable in plasma and serum. No significant degradation is observed at room temperature for up to 12 hours or at 4°C for up to 72 hours. For long-term storage, samples should be kept at -20°C or below, where they are stable for at least one year.[1] Multiple freeze-thaw cycles do not appear to significantly affect soluble this compound levels.[1]

References

Application Notes and Protocols: The Use of Corin Knockout Mouse Models in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] Its primary function is the conversion of the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its active form, ANP, a key regulator of blood pressure, sodium homeostasis, and cardiovascular function.[1][3][4] this compound knockout (KO) mouse models have become an invaluable tool for elucidating the physiological roles of this compound and for investigating the pathophysiology of cardiovascular diseases such as hypertension, cardiac hypertrophy, and heart failure.[5][6][7] These models have also been instrumental in exploring the therapeutic potential of this compound-based interventions.[6][7]

These application notes provide a comprehensive overview of the use of this compound KO mouse models in cardiovascular research, including detailed experimental protocols and a summary of key quantitative findings.

Cardiovascular Phenotypes of this compound Knockout Mice

This compound KO mice exhibit a range of cardiovascular abnormalities that underscore the critical role of this compound in maintaining cardiovascular homeostasis.

Hypertension

The most prominent phenotype of this compound KO mice is spontaneous hypertension.[5] This is a direct consequence of the inability to process pro-ANP, leading to reduced levels of circulating active ANP and subsequently, impaired vasodilation and sodium excretion.[3][5] The hypertension in this compound KO mice is salt-sensitive, meaning it is exacerbated by a high-salt diet.[4][5] Furthermore, pregnant this compound KO mice develop gestational hypertension, a condition that resembles preeclampsia in humans.[4][5]

Cardiac Hypertrophy and Fibrosis

In addition to hypertension, this compound KO mice develop cardiac hypertrophy, characterized by an increase in heart size and myocyte cell size.[5][6] This is thought to be a compensatory response to the increased afterload from hypertension, as well as the loss of the direct anti-hypertrophic effects of ANP.[3][6] Over time, this can progress to cardiac fibrosis, the excessive deposition of extracellular matrix proteins, which stiffens the heart and impairs its function.[7][8] Studies have shown that this compound deficiency exacerbates cardiac hypertrophy and fibrosis in mouse models of heart failure induced by pressure overload, such as transverse aortic constriction (TAC).[7][9]

Heart Failure

This compound deficiency has been shown to impair cardiac function and accelerate the development of heart failure in mice.[7][9] In aged this compound KO mice, progressive cardiac dysfunction with hypertrophy and fibrosis is observed, likely due to chronic hypertension.[9][10] When subjected to pathological stress like TAC, this compound KO mice exhibit a more rapid decline in cardiac function compared to wild-type mice.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound knockout mouse models.

Table 1: Blood Pressure in this compound Knockout Mice

ParameterGenotypeConditionBlood Pressure (mmHg)Reference
Systolic Blood PressureWild-TypeNormal Diet~110-120[5]
Systolic Blood PressureThis compound KONormal Diet~130-140[5]
Diastolic Blood PressureWild-TypeNormal Diet~80-90[5]
Diastolic Blood PressureThis compound KONormal Diet~100-110[5]
Systolic Blood PressureThis compound KOHigh-Salt DietSignificantly Increased vs. Normal Diet[4][5]

Table 2: Cardiac Phenotypes in this compound Knockout Mice

ParameterGenotypeConditionObservationReference
Heart Weight / Body Weight RatioThis compound KOBaselineIncreased vs. Wild-Type[5]
Cardiomyocyte SizeThis compound KOBaselineIncreased vs. Wild-Type[7]
Cardiac FibrosisThis compound KOBaselineIncreased vs. Wild-Type[7]
Ejection Fraction (%)This compound KOAged (9+ months)Progressively Decreased[9][10]
Fractional Shortening (%)This compound KOAged (9+ months)Progressively Decreased[9][10]

Table 3: Effects of Transverse Aortic Constriction (TAC) in this compound Knockout Mice

ParameterGenotypeConditionObservationReference
Ejection Fraction (%)This compound KOTACMore Rapid Decrease vs. Wild-Type[7][9]
Fractional Shortening (%)This compound KOTACMore Rapid Decrease vs. Wild-Type[7][9]
Cardiac HypertrophyThis compound KOTACExacerbated vs. Wild-Type[7]
Cardiac FibrosisThis compound KOTACExacerbated vs. Wild-Type[7]

Signaling Pathways and Experimental Workflows

This compound-ANP Signaling Pathway

The diagram below illustrates the central role of this compound in the ANP signaling cascade.

Corin_ANP_Signaling cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation cluster_target_organ Target Organ (e.g., Kidney, Vasculature) cluster_knockout This compound Knockout proANP pro-ANP This compound This compound proANP->this compound Cleavage KO_proANP pro-ANP Accumulation proANP->KO_proANP ANP ANP This compound->ANP circ_ANP Active ANP ANP->circ_ANP NPR_A NPR-A Receptor circ_ANP->NPR_A GC Guanylyl Cyclase NPR_A->GC Activates cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects KO_ANP ↓ Active ANP KO_proANP->KO_ANP KO_Effects Hypertension Cardiac Hypertrophy KO_ANP->KO_Effects

Caption: this compound-mediated cleavage of pro-ANP to active ANP and its downstream effects.

Experimental Workflow for Cardiovascular Phenotyping of this compound KO Mice

This diagram outlines a typical experimental workflow for characterizing the cardiovascular phenotype of this compound KO mice.

Experimental_Workflow start Start: this compound KO and Wild-Type Mice bp_measurement Blood Pressure Measurement (Tail-cuff or Telemetry) start->bp_measurement echocardiography Echocardiography (Cardiac Function & Structure) start->echocardiography histology Histological Analysis (Heart Weight, Myocyte Size, Fibrosis) echocardiography->histology molecular_analysis Molecular Analysis (Gene & Protein Expression) histology->molecular_analysis data_analysis Data Analysis & Interpretation molecular_analysis->data_analysis TAC_Workflow start Start: this compound KO and Wild-Type Mice (10-12 weeks old) tac_surgery Transverse Aortic Constriction (TAC) or Sham Surgery start->tac_surgery post_op_monitoring Post-operative Monitoring & Echocardiography (Weekly) tac_surgery->post_op_monitoring tissue_collection Tissue Collection (Heart, Lungs) at Endpoint (e.g., 8 weeks) post_op_monitoring->tissue_collection analysis Histological & Molecular Analysis (Hypertrophy, Fibrosis, Gene Expression) tissue_collection->analysis conclusion Conclusion: Assess role of this compound in pressure-overload heart failure analysis->conclusion

References

Application Notes and Protocols for Western Blotting of Corin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] Its primary function is the proteolytic activation of natriuretic peptides, particularly pro-atrial natriuretic peptide (pro-ANP) into its active form, ANP.[1][3][4][5] This process is a critical step in the regulation of blood pressure and sodium homeostasis.[6][7] Dysregulation of this compound activity has been implicated in cardiovascular diseases such as hypertension and heart failure.[1] Western blotting is a key technique for studying this compound expression levels, its cleavage into different forms, and its modulation in various physiological and pathological states. This document provides a detailed protocol for the successful detection of the this compound protein using Western blotting.

Signaling Pathway of this compound-Mediated Pro-ANP Activation

This compound is synthesized as a zymogen and requires proteolytic cleavage to become active. The proprotein convertase subtilisin/kexin-6 (PCSK6) has been identified as a primary activator of this compound on the cell surface.[6][8] Once activated, this compound cleaves pro-ANP, releasing the biologically active ANP. ANP then exerts its physiological effects, including vasodilation and natriuresis, which contribute to the regulation of blood pressure.

Corin_Signaling_Pathway cluster_cell Cardiomyocyte cluster_downstream Physiological Effects PCSK6 PCSK6 Zymogenthis compound Zymogen this compound (Inactive) PCSK6->Zymogenthis compound Activation Cleavage Activethis compound Active this compound proANP pro-ANP Activethis compound->proANP Proteolytic Cleavage ANP ANP (Active) Vasodilation Vasodilation ANP->Vasodilation Natriuresis Natriuresis ANP->Natriuresis BloodPressure Blood Pressure Regulation

Caption: this compound signaling pathway showing activation by PCSK6 and subsequent cleavage of pro-ANP to active ANP.

Experimental Protocol for Western Blotting of this compound

This protocol outlines the key steps for detecting this compound protein in tissue and cell lysates.

I. Sample Preparation
  • Tissue Lysate Preparation (e.g., Heart Tissue):

    • Excise and wash the tissue with ice-cold PBS.

    • Finely mince the tissue on ice.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 20 mmol/l Tris·HCl, pH 8.0, 100 mmol/l NaCl, 1 mmol/l EDTA, 0.5% Nonidet P-40) supplemented with a protease inhibitor cocktail.[9]

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Cell Lysate Preparation (e.g., HEK293 or HL-1 cells):

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer directly to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).[10] This is crucial for ensuring equal protein loading in each lane of the gel.

  • Sample Denaturation:

    • Mix the protein lysate with Laemmli sample buffer. For reducing conditions, add β-mercaptoethanol (to a final concentration of 5%) or DTT.[9] Both reducing and non-reducing conditions can be used to analyze this compound, as this may provide information about its different forms.[9]

    • Boil the samples at 95-100°C for 5-10 minutes.

II. SDS-PAGE
  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-50 µg of total protein per lane) into the wells of a 4-20% Tris-glycine polyacrylamide gel.[9]

    • Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

III. Protein Transfer
  • Membrane Transfer:

    • Equilibrate the gel and a polyvinylidene difluoride (PVDF) membrane in transfer buffer. If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds.

    • Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).

    • Perform the protein transfer using a wet or semi-dry transfer system. For a large protein like this compound (predicted size ~116 kDa, with fragments also observed), a wet transfer at 4°C overnight at a low voltage or for 1-2 hours at a higher voltage is recommended.[10][11]

IV. Immunodetection
  • Blocking:

    • After transfer, block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. A common blocking buffer is 5% non-fat dry milk (NFDM) or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Corin antibody in the blocking buffer at the recommended concentration (see table below).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG, depending on the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Analyze the resulting bands. The predicted molecular weight of full-length this compound is approximately 116 kDa, but various fragments can be detected at different molecular weights (e.g., ~180, 160, 130, 100, 85 kDa) depending on glycosylation, cleavage, and shedding.[7][10][11][12]

    • For quantitative analysis, perform densitometry using appropriate software and normalize the this compound signal to a loading control (e.g., GAPDH or β-actin).[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Western blotting of this compound protein, compiled from various sources.

Table 1: Primary Antibody Dilutions and Conditions

Antibody (Supplier)Host SpeciesClonalityRecommended DilutionBlocking/Diluting Buffer
ab274320 (Abcam)RabbitMonoclonal1/10005% NFDM/TBST
ab232842 (Abcam)RabbitPolyclonal2 µg/mLNot specified
AF2209 (R&D Systems)GoatPolyclonal1 µg/mLNot specified
PA5-113547 (Thermo Fisher)RabbitPolyclonal1:1,000 - 1:5,000Not specified

Table 2: Experimental Parameters

ParameterRecommended Value/RangeNotes
Protein Loading Amount20-50 µgDependent on tissue/cell type and this compound expression level.
Gel Percentage4-20% Tris-glycineA gradient gel is suitable for resolving different this compound forms.
Membrane TypePVDFRecommended for its durability and protein binding capacity.
Blocking Time1 hourAt room temperature.
Primary Antibody IncubationOvernightAt 4°C.
Secondary Antibody Incubation1 hourAt room temperature.
Loading ControlGAPDH, β-actinFor normalization of protein loading.

Experimental Workflow

The following diagram illustrates the logical flow of the Western blotting protocol for this compound protein detection.

Western_Blot_Workflow start Start sample_prep Sample Preparation (Tissue/Cell Lysis) start->sample_prep quantification Protein Quantification (BCA/Bradford Assay) sample_prep->quantification denaturation Sample Denaturation (with Laemmli Buffer) quantification->denaturation sds_page SDS-PAGE (4-20% Tris-glycine Gel) denaturation->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking (5% NFDM or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Corin, 4°C Overnight) blocking->primary_ab wash1 Washing (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, RT 1hr) wash1->secondary_ab wash2 Final Washing (3x with TBST) secondary_ab->wash2 detection Signal Detection (ECL Substrate) wash2->detection analysis Imaging and Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Step-by-step workflow for the Western blotting of this compound protein.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Corin Expression in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corin expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during in vitro experiments involving the this compound protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with low or undetectable this compound expression.

Q1: I am not detecting any this compound protein on my Western blot. What are the possible causes and solutions?

A1: No signal on a Western blot is a common issue that can stem from multiple steps in your workflow. Here is a systematic troubleshooting guide:

  • Protein Extraction: this compound is a transmembrane protein, requiring specific lysis buffers for efficient extraction.

    • Problem: Inefficient lysis of the cell membrane.

    • Solution: Use a lysis buffer containing strong detergents, such as RIPA buffer, which is effective for extracting membrane, cytoplasmic, and nuclear proteins.[1][2] For particularly difficult-to-solubilize proteins like this compound with multiple transmembrane domains, a specialized transmembrane protein extraction reagent may be necessary.[3] Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[2][4][5]

  • Antibody Issues: The primary or secondary antibody may not be performing optimally.

    • Problem: Low antibody affinity or incorrect antibody concentration.

    • Solution: Check the antibody datasheet for recommended dilutions and validated applications (e.g., Western blot).[6][7][8] You may need to optimize the antibody concentration by testing a range of dilutions. Ensure your secondary antibody is specific to the primary antibody's host species.

  • Protein Transfer: Inefficient transfer from the gel to the membrane can lead to signal loss.

    • Problem: Poor transfer efficiency.

    • Solution: Confirm that your transfer apparatus is set up correctly and that there is good contact between the gel and the membrane. For transmembrane proteins, adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve transfer efficiency.

  • Low Expression Levels: The cells may not be expressing enough this compound protein to be detectable.

    • Solution: Proceed to the troubleshooting sections on transfection and cell culture conditions to optimize this compound expression.

Q2: My qPCR results show very low or no this compound mRNA. How can I troubleshoot this?

A2: Low this compound mRNA levels indicate a potential issue with transcription, RNA integrity, or the qPCR reaction itself.

  • RNA Quality: Degraded or impure RNA will lead to poor qPCR results.

    • Problem: RNA degradation or contamination.

    • Solution: Ensure you are using an appropriate RNA extraction method and handle RNA in an RNase-free environment. Check the integrity of your RNA on a gel or with a Bioanalyzer. The A260/280 ratio should be ~2.0.

  • Primer Design: Inefficient or non-specific primers will result in poor amplification.

    • Problem: Suboptimal primer design.

    • Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Ensure the primers have a melting temperature (Tm) of around 60°C and produce an amplicon between 100-200 base pairs. Validate primer efficiency with a standard curve.

  • Reverse Transcription: Inefficient conversion of RNA to cDNA will lead to an underestimation of mRNA levels.

    • Problem: Poor reverse transcription efficiency.

    • Solution: Use a high-quality reverse transcriptase and ensure the recommended amount of RNA is used. You can try different priming strategies (oligo(dT), random hexamers, or gene-specific primers).

  • Cell Culture Conditions: The cells may not be transcriptionally active for the this compound gene under your current culture conditions.

    • Solution: Refer to the sections on optimizing cell culture conditions. For cardiomyocytes, stimulating with phenylephrine (B352888) has been shown to increase this compound mRNA levels.

Q3: I have successfully transfected my cells with a this compound expression plasmid, but the expression level is still low. How can I optimize transfection?

A3: Low expression after transfection can be due to several factors related to the transfection process and subsequent cell culture.

  • Transfection Reagent and Protocol: The choice of transfection reagent and the protocol used are critical for success.

    • Problem: Suboptimal transfection reagent or DNA:reagent ratio.

    • Solution: Use a high-efficiency transfection reagent suitable for your cell line (e.g., HEK293 cells). Optimize the DNA:reagent ratio; a common starting point for reagents like Lipofectamine™ 3000 is a 1:2 or 1:3 ratio (µg DNA: µL reagent).[9][10][11][12] Refer to the manufacturer's protocol for specific recommendations.

  • Cell Density: The confluency of your cells at the time of transfection is crucial.

    • Problem: Incorrect cell density.

    • Solution: Plate cells so they are 70-90% confluent at the time of transfection.[13][14][15] Cells should be in the logarithmic growth phase.

  • Plasmid DNA Quality: The quality of your plasmid DNA can significantly impact transfection efficiency.

    • Problem: Poor quality plasmid DNA.

    • Solution: Use high-purity, endotoxin-free plasmid DNA. Confirm the integrity of your plasmid on an agarose (B213101) gel.

  • Codon Optimization: The codon usage of the this compound gene may not be optimal for expression in your chosen cell line.

    • Problem: Rare codons in the this compound sequence.

    • Solution: If you are using a non-human this compound sequence or if expression is particularly low, consider codon optimization of the this compound gene for human cell expression.[16]

Data Presentation: Optimizing Experimental Parameters

The following tables provide recommended starting points for optimizing your experiments. Note that the optimal conditions may vary depending on the specific cell line, plasmid, and reagents used.

Table 1: Comparison of Transfection Reagents for this compound Expression in HEK293 Cells

Transfection ReagentRecommended DNA:Reagent Ratio (µg:µL)Key Features
Lipofectamine™ 30001:2 to 1:3High efficiency in a broad range of cell lines, including HEK293.[9][11][12][17]
FuGENE® HD1:3 to 1:4Gentle on cells, good for sensitive cell lines.
Polyethylenimine (PEI)1:3Cost-effective for large-scale transfections.[18]
TurboFect™As per manufacturer's protocolCan be more efficient than lipid-based reagents for certain plasmid/cell line combinations.[11]

Table 2: Recommended Cell Seeding Densities for Transfection

Plate FormatAdherent Cells (e.g., HEK293)Suspension Cells (e.g., Expi293F™)
96-well1.0 - 2.5 x 10⁴ cells/well1.0 - 2.0 x 10⁵ cells/mL
24-well0.5 - 1.25 x 10⁵ cells/well[19]2.5 - 3.0 x 10⁶ cells/mL[20]
6-well2.0 - 5.0 x 10⁵ cells/well2.5 - 3.0 x 10⁶ cells/mL[20]
10 cm dish1.2 - 2.0 x 10⁶ cells/dish2.5 - 3.0 x 10⁶ cells/mL[20]

Table 3: Media Formulations for this compound Expression

Media ComponentRecommendation for TransfectionRationale
Basal Medium DMEM, Opti-MEM™ I Reduced Serum MediumOpti-MEM™ is often recommended for forming transfection complexes.[19]
Serum Transfect in serum-free or reduced-serum media, then add serum-containing media post-transfection.Serum can interfere with some transfection reagents. However, prolonged serum-free conditions can affect cell health.
Supplements Standard supplements (L-glutamine, penicillin-streptomycin)Maintain cell viability and prevent contamination.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells with a this compound Expression Plasmid

  • Cell Plating: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2.0 - 5.0 x 10⁵ cells per well in 2 mL of complete growth medium (DMEM + 10% FBS). Cells should be 70-90% confluent at the time of transfection.[13][14][15]

  • Complex Formation:

    • In a sterile tube, dilute 2.5 µg of your this compound expression plasmid in 250 µL of Opti-MEM™ I Reduced Serum Medium.

    • In a separate sterile tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 250 µL of Opti-MEM™ I Reduced Serum Medium.

    • Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 500 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection: After 4-6 hours, you can replace the medium with fresh, pre-warmed complete growth medium to minimize cytotoxicity.

  • Harvesting: Harvest cells for RNA or protein analysis 24-72 hours post-transfection.

Protocol 2: Western Blot Analysis of this compound Expression

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 200-500 µL of ice-cold RIPA buffer[1][2] supplemented with a protease inhibitor cocktail to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-Corin antibody (diluted in blocking buffer as per the datasheet) overnight at 4°C with gentle agitation.[6][7][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. The predicted band size for full-length human this compound is approximately 116 kDa, though it may appear larger due to glycosylation.

Protocol 3: qPCR Analysis of this compound mRNA Expression

  • RNA Extraction: Extract total RNA from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for this compound (100-200 nM each), and nuclease-free water.

    • Add the master mix and diluted cDNA to a qPCR plate.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer set.

  • qPCR Cycling: Perform qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s).

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing this compound expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

Troubleshooting_Low_Corin_Expression start Low/No this compound Expression Detected check_mrna Check this compound mRNA levels via qPCR start->check_mrna check_protein Check this compound Protein levels via Western Blot start->check_protein low_mrna Low mRNA check_mrna->low_mrna mrna_ok Sufficient mRNA low_mrna->mrna_ok If mRNA is sufficient check_rna_quality Assess RNA Quality (A260/280, gel) low_mrna->check_rna_quality If mRNA is low mrna_ok->check_protein optimize_primers Optimize qPCR Primers check_rna_quality->optimize_primers optimize_rt Optimize Reverse Transcription optimize_primers->optimize_rt optimize_culture_mrna Optimize Cell Culture for Transcription optimize_rt->optimize_culture_mrna no_protein No/Low Protein check_protein->no_protein protein_ok Sufficient Protein (Detection Issue) no_protein->protein_ok If protein is expected to be present optimize_lysis Optimize Protein Extraction (Lysis Buffer) no_protein->optimize_lysis If protein is low check_antibody Check Primary/Secondary Antibodies protein_ok->check_antibody optimize_transfection Optimize Transfection Protocol optimize_lysis->optimize_transfection optimize_culture_protein Optimize Cell Culture for Translation optimize_transfection->optimize_culture_protein check_transfer Verify Protein Transfer check_antibody->check_transfer Corin_ANP_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_target_tissues Target Tissues (e.g., Kidney, Blood Vessels) pro_anp Pro-ANP This compound This compound (on cell surface) pro_anp->this compound Cleavage anp ANP (active) This compound->anp blood_vessel anp->blood_vessel Enters Circulation npr_a NPR-A Receptor blood_vessel->npr_a cgmp cGMP npr_a->cgmp Activation physiological_effects Vasodilation, Natriuresis, Diuresis cgmp->physiological_effects Experimental_Workflow_Corin_Expression cluster_analysis Analysis start Start: Cell Culture (e.g., HEK293) transfection Transfection with This compound Expression Plasmid start->transfection incubation Incubation (24-72 hours) transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qPCR for This compound mRNA rna_extraction->qpcr western_blot Western Blot for This compound Protein protein_extraction->western_blot

References

Technical Support Center: Optimizing Corin Activity Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Corin activity assays for high-throughput screening (HTS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of a low signal-to-noise ratio in my this compound HTS assay?

A low signal-to-noise ratio can be attributed to either a high background signal or a low assay signal. High background may arise from autofluorescent compounds, non-specific binding of assay components, or contaminated reagents. A low signal could result from suboptimal enzyme or substrate concentrations, inappropriate buffer conditions, or an inactive enzyme.[1]

Q2: How can I reduce high background fluorescence?

High background fluorescence can mask the specific signal from your assay. Here are several strategies to mitigate it:

  • Check for Autofluorescence: Test your library compounds for intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[1]

  • Optimize Reagent Concentrations: Titrate both the this compound enzyme and the fluorogenic substrate to find the optimal concentrations that maximize the specific signal while minimizing background fluorescence.[1]

  • Use a "No Enzyme" Control: This control is essential to determine the level of background fluorescence originating from the substrate and buffer components alone.[1]

  • Select Appropriate Microplates: Use black, low-fluorescence microplates to minimize background from the plate itself.

Q3: My fluorescent signal is very low. What are the potential causes and solutions?

A weak signal can be due to several factors related to your assay components and conditions:

  • Enzyme Activity: Verify the activity of your this compound enzyme. Ensure it has been stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles.[2] Consider adding stabilizing agents like glycerol (B35011) if compatible with your assay.[2]

  • Substrate Concentration: Ensure you are using the substrate at an appropriate concentration for your enzyme, often at or near the Michaelis constant (Km) value for optimal results.[1]

  • Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for this compound activity. The assay buffer should not contain components that inhibit protease activity.[2]

  • Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore being used. Optimize the gain or sensitivity setting to amplify the signal sufficiently without saturating the detector.[2]

Q4: I'm observing high variability between my replicate wells. What could be the cause?

Inconsistent results between replicates can stem from several sources:

  • Pipetting Inaccuracies: Use calibrated pipettes and proper pipetting techniques, such as reverse pipetting for viscous solutions, to ensure consistent volumes. Preparing a master mix of reagents to be added to all wells can also minimize variations.[2]

  • Incomplete Mixing: Ensure thorough but gentle mixing of reagents in each well after addition, avoiding the introduction of air bubbles.[2]

  • Temperature Gradients: Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay. Avoid placing the plate on a cold or hot surface for extended periods.[2]

  • Evaporation: Use plate sealers, especially for kinetic assays with long incubation times. It is also good practice to avoid using the outer wells of the plate, which are more prone to evaporation.[2]

Q5: My standard curve is not linear. What should I investigate?

A non-linear standard curve can be caused by:

  • Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, causing the reaction rate to plateau. Use a lower range of enzyme concentrations for your standard curve.[2]

  • Inner Filter Effect: At high concentrations of the fluorescent product, the signal may become non-linear due to the reabsorption of emitted light. This is particularly problematic for substrates with concentrations above 20 µM.[3][4] Diluting your samples or using a lower substrate concentration can help mitigate this. The inner filter effect can be corrected by modeling the effect during curve fitting using the substrate's extinction coefficients.[3][4]

Experimental Protocols

Protocol 1: High-Throughput this compound Catalytic Activity Assay

This protocol describes a method for measuring this compound catalytic activity in a 96- or 384-well format using a fluorogenic substrate.

Materials:

  • Recombinant human this compound

  • Fluorogenic substrate: (p-tosyl-Gly-Pro-Arg)2-rhodamine 110

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Benzamidine (B55565) (a non-specific serine protease inhibitor)

  • Hirudin (a specific thrombin inhibitor)

  • Black, low-fluorescence 96- or 384-well plates

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of this compound enzyme in pre-chilled assay buffer.

    • Prepare inhibitor solutions (Benzamidine and Hirudin) for specificity controls.

  • Assay Setup:

    • Add 5 µg of heart membrane proteins or an optimized concentration of recombinant this compound to each well of a 96-well plate.[5]

    • For specificity controls, pre-incubate the enzyme with benzamidine or hirudin at 37°C for 5 minutes before adding the substrate.[5]

    • Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20 µmol/L.[5]

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for rhodamine 110.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • For inhibitor screening, normalize the activity to the DMSO control wells.

Protocol 2: Cell-Based Pro-ANP Processing Assay

This cell-based assay can be adapted to a high-throughput format to assess this compound's biological activity.

Materials:

  • HEK293 cells stably expressing human pro-ANP.

  • HEK293 cells for transient transfection with this compound constructs (wild-type or variants).

  • Cell culture reagents.

  • Antibodies for immunoprecipitation and Western blotting against pro-ANP and ANP.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells expressing pro-ANP to produce conditioned medium containing the substrate.

    • Transiently transfect another set of HEK293 cells with plasmids expressing wild-type this compound or its variants.

  • Pro-ANP Processing:

    • Collect the conditioned medium containing pro-ANP.

    • Add the pro-ANP-containing medium to the this compound-expressing cells.

    • Incubate at 37°C for 1 hour.[6]

  • Analysis:

    • Collect the conditioned medium after incubation.

    • Analyze the cleavage of pro-ANP to ANP by immunoprecipitation followed by Western blotting.[6]

Quantitative Data Summary

Table 1: Effects of this compound Variants on Pro-ANP Processing Activity

This compound VariantPro-ANP Processing Activity (% of Wild-Type)Reference
Wild-Type (WT)47.1 ± 86.3%[6]
p.Arg530Ser25.1 ± 5.0%[6]
p.Thr924Met25.0 ± 4.9%[6]

Table 2: Cell Surface Expression of this compound Variants

This compound VariantSurface this compound Positive Cells (%)Reference
Wild-Type (WT)41.8 ± 2.3%[6]
p.Arg530Ser20.4 ± 1.9%[6]
p.Thr924Met37.8 ± 2.9%[6]

Visualizations

Corin_Signaling_Pathway This compound Signaling Pathway pro_ANP pro-ANP ANP ANP pro_ANP->ANP Cleavage This compound This compound ERK_Pathway ERK1/2 MAPK Pathway This compound->ERK_Pathway Activates NPR1 NPR1 Receptor ANP->NPR1 Binds GC Guanylate Cyclase NPR1->GC Activates cGMP cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G cGMP->PKG Activates Cellular_Response Cardiovascular Homeostasis (Blood Pressure Regulation) PKG->Cellular_Response Leads to Proliferation Cell Proliferation & Migration (in Cancer) ERK_Pathway->Proliferation Promotes HTS_Workflow HTS Workflow for this compound Inhibitors cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Dispensing Dispense Reagents & Compounds into 384-well Plates Compound_Library->Dispensing Corin_Enzyme This compound Enzyme Corin_Enzyme->Dispensing Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->Dispensing Incubation Incubate at 37°C Dispensing->Incubation Fluorescence_Reading Kinetic Fluorescence Reading Incubation->Fluorescence_Reading Data_Normalization Data Normalization (vs. Controls) Fluorescence_Reading->Data_Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screening (Orthogonal Assays) Dose_Response->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR

References

common issues with Corin antibody specificity and validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Corin antibodies in various applications. The information is tailored for researchers, scientists, and drug development professionals to help address common challenges in antibody specificity and validation.

Frequently Asked Questions (FAQs)

Q1: My Western blot shows multiple bands when probing for this compound. What could be the cause?

A1: The presence of multiple bands in a Western blot for this compound can be attributed to several factors:

  • Protein Isoforms: The human and mouse this compound genes contain alternative exons that can result in different protein isoforms with varying cytoplasmic tails.[1] Isoform 2 of this compound is known to have weaker endopeptidase activity compared to isoform 1.

  • Post-Translational Modifications: Human this compound is a heavily glycosylated protein with 19 potential N-glycosylation sites.[2] Differential glycosylation can lead to variations in molecular weight. This compound is also synthesized as a zymogen that is activated by cleavage.[2]

  • Non-Specific Binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using an appropriate blocking buffer and that the antibody has been validated for the specific application.

  • Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to smaller bands.

Q2: I am seeing high background staining in my immunohistochemistry (IHC) experiment with a this compound antibody. How can I reduce it?

A2: High background in IHC can obscure specific staining. Here are some common causes and solutions:

  • Primary Antibody Concentration: The concentration of the primary antibody may be too high, leading to non-specific binding.[3] Try titrating the antibody to find the optimal concentration.

  • Endogenous Peroxidase Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can cause background staining. This can be quenched with a hydrogen peroxide treatment.[3]

  • Non-Specific Antibody Binding: Insufficient blocking can lead to non-specific binding of both primary and secondary antibodies.[3] Use a suitable blocking agent, such as normal serum from the same species as the secondary antibody.

  • Fixation Issues: Over-fixation of tissues can lead to autofluorescence.[3] Ensure the fixation protocol is optimized for your tissue type.

Q3: Why am I not detecting a signal in my flow cytometry experiment for cell-surface this compound?

A3: A lack of signal in flow cytometry for a transmembrane protein like this compound can be due to several reasons:

  • Antibody Epitope: The antibody may recognize an epitope in the intracellular domain of this compound, which is not accessible in non-permeabilized cells. Verify the immunogen sequence of your antibody. For example, some antibodies are raised against the extracellular domain (amino acids 616-715) and should be suitable for live-cell staining.[4]

  • Low Expression Levels: The cell line you are using may not express this compound at high enough levels for detection by flow cytometry. It is crucial to use a positive control cell line known to express this compound.

  • Antibody Validation: The antibody may not be validated for use in flow cytometry. Check the manufacturer's datasheet for validated applications.[5]

Q4: How can I validate the specificity of my this compound antibody?

A4: Antibody validation is critical for reliable and reproducible results. Here are some recommended approaches:

  • Use of Controls: Include positive and negative controls in your experiments. A positive control could be a cell line known to express this compound, while a negative control could be a cell line with low or no expression.[6]

  • Knockout/Knockdown Models: The gold standard for antibody validation is to use a knockout or siRNA-mediated knockdown of the target protein. A specific antibody should show a significant reduction in signal in the knockout/knockdown cells compared to the wild-type.[7]

  • Comparison with Other Antibodies: If available, compare the staining pattern of your antibody with another antibody that recognizes a different epitope on the this compound protein.[6]

Troubleshooting Guides

Western Blotting
Problem Potential Cause Recommended Solution
No Signal Low protein expression in the sample.Use a positive control lysate from a cell line known to express this compound (e.g., certain cardiac cell lines).
Antibody not suitable for denatured proteins.Check the antibody datasheet to ensure it is validated for Western blotting.
Insufficient antibody concentration.Optimize the antibody dilution.
Weak Signal Insufficient protein loaded.Increase the amount of protein loaded onto the gel.
Suboptimal transfer.Verify the transfer efficiency using a Ponceau S stain.
Inefficient antibody incubation.Increase the incubation time or temperature.
High Background Primary antibody concentration too high.Reduce the primary antibody concentration and/or incubation time.
Insufficient washing.Increase the number and duration of wash steps.
Blocking is inadequate.Try a different blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Non-Specific Bands Antibody is cross-reacting with other proteins.Use an antibody that has been validated for specificity using knockout/knockdown models.
Sample degradation.Add protease inhibitors to your lysis buffer.
Immunohistochemistry (IHC)
Problem Potential Cause Recommended Solution
No Staining Antibody cannot access the epitope.Perform antigen retrieval to unmask the epitope. Test different methods (heat-induced vs. enzymatic).[3]
Primary or secondary antibody is inactive.Use a positive control tissue to verify antibody activity.[3]
Insufficient antibody incubation.Increase incubation time, and consider incubating overnight at 4°C.
High Background Non-specific binding of antibodies.Use a blocking solution and ensure adequate incubation time.[3]
Endogenous enzyme activity.Quench endogenous peroxidase or phosphatase activity before primary antibody incubation.
Hydrophobic interactions.Add a detergent like Tween-20 to your wash buffers.
Specific Staining Too Weak Low antibody concentration.Increase the concentration of the primary antibody.
Suboptimal antigen retrieval.Optimize the antigen retrieval protocol (e.g., buffer pH, heating time).
Low target protein expression.Use a signal amplification system.

Quantitative Data Summary

The following table summarizes typical specifications for commercially available this compound antibodies. Note that performance can vary between lots and applications.[8][9]

Antibody Type Host Clonality Validated Applications Immunogen Vendor Example
MonoclonalRatIgG2AELISA, ICCRecombinant human this compound (extracellular domain)R&D Systems (MAB2209)
PolyclonalRabbitIgGWB, IHC-PRecombinant fragment of human this compoundAbcam (ab232842)
MonoclonalMouseIgG1κWB, IP, ELISARecombinant fragment of human this compoundSanta Cruz (sc-293360)[4]
PolyclonalRabbitIgGWB, IHC-PRecombinant fragment of rat this compoundAbcam (ab232807)

Experimental Protocols

Western Blot Protocol for this compound
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC-P) Protocol for this compound
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Quenching: Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific binding with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate with the this compound antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a DAB substrate.

  • Counterstaining: Counterstain with hematoxylin, dehydrate, and mount.

Visualizations

This compound Signaling Pathway

Corin_Signaling_Pathway This compound Signaling Pathway pro_ANP pro-ANP This compound This compound (transmembrane protease) pro_ANP->this compound Cleavage ANP ANP (Atrial Natriuretic Peptide) This compound->ANP Activation NPR_A NPR-A Receptor ANP->NPR_A Binding cGMP cGMP NPR_A->cGMP Activation of Guanylyl Cyclase Downstream_Effects Downstream Effects: - Vasodilation - Natriuresis - Blood Pressure Regulation cGMP->Downstream_Effects

Caption: this compound-mediated activation of the ANP signaling pathway.

Troubleshooting Workflow for this compound Antibody Validation

Troubleshooting_Workflow This compound Antibody Validation Workflow Start Start: New this compound Antibody Lot Check_Datasheet Check Datasheet for Validated Applications Start->Check_Datasheet WB_Test Western Blot Test: - Positive Control Lysate - Negative Control Lysate Check_Datasheet->WB_Test Single_Band Single Band at Correct MW? WB_Test->Single_Band IHC_Test IHC/ICC Test: - Positive Control Tissue/Cells - Negative Control Tissue/Cells Single_Band->IHC_Test Yes Troubleshoot Troubleshoot: - Optimize Dilution - Check Protocol - Contact Support Single_Band->Troubleshoot No Correct_Localization Correct Cellular Localization? IHC_Test->Correct_Localization Validated Antibody Validated for Use Correct_Localization->Validated Yes Correct_Localization->Troubleshoot No Troubleshoot->Start

Caption: A stepwise workflow for validating a new lot of this compound antibody.

Common Issues with this compound Antibody Specificity

Common_Issues Common Issues in this compound Antibody Specificity Root Poor Specificity/ High Background Cross_Reactivity Cross-Reactivity Root->Cross_Reactivity Lot_Variability Lot-to-Lot Variability Root->Lot_Variability Suboptimal_Protocol Suboptimal Protocol Root->Suboptimal_Protocol PTMs Post-Translational Modifications Cross_Reactivity->PTMs Isoforms Protein Isoforms Cross_Reactivity->Isoforms Inadequate_Blocking Inadequate Blocking Suboptimal_Protocol->Inadequate_Blocking Wrong_Dilution Incorrect Antibody Dilution Suboptimal_Protocol->Wrong_Dilution

Caption: Logical relationships between common issues in this compound antibody validation.

References

improving the stability of recombinant Corin protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and stabilization of recombinant Corin protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the production and handling of this complex serine protease.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound, and how does it relate to its stability?

A1: this compound is a type II transmembrane serine protease. The human protein consists of 1042 amino acids and has a complex multi-domain structure: an N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular region.[1][2] This extracellular part contains two frizzled-like domains, eight low-density lipoprotein receptor (LDLR) repeats, a scavenger receptor-like domain, and a C-terminal trypsin-like protease domain.[2][3] this compound is synthesized as a zymogen and requires proteolytic cleavage by an enzyme like PCSK6 to become active.[1][4] Its stability is highly dependent on its complex structure and post-translational modifications, particularly N-linked glycosylation.[1][5]

Q2: Why is glycosylation important for recombinant this compound stability and function?

A2: Glycosylation is critical for the proper folding, stability, and function of this compound. Human this compound has 19 potential N-linked glycosylation sites.[2][6] Studies have shown that N-glycans are crucial for this compound's activation and its pro-atrial natriuretic peptide (pro-ANP) processing activity.[5] Proper glycosylation, which occurs in mammalian expression systems (e.g., HEK293, CHO cells), helps protect the protein from proteolytic degradation, reduces aggregation, and ensures the correct conformation for catalytic activity.[1][5][7] Expression in bacterial systems, which lack this modification, often results in non-functional or unstable protein, particularly for the full extracellular domain.

Q3: What is the primary function of this compound, and how is its activity measured?

A3: this compound's primary function is to convert the inactive precursors of natriuretic peptides, pro-ANP and pro-BNP, into their biologically active forms (ANP and BNP).[8] These hormones are essential for regulating blood pressure, sodium balance, and overall cardiovascular homeostasis.[4][9] Recombinant this compound activity can be assessed using several methods:

  • Pro-ANP/Pro-BNP Processing Assay: This involves incubating recombinant this compound with its substrate (pro-ANP or pro-BNP) and detecting the cleaved, active peptide via Western Blot or ELISA.[10][11]

  • Fluorogenic Substrate Assay: A synthetic peptide substrate that mimics the this compound cleavage site and is linked to a fluorophore can be used. Cleavage by active this compound releases the fluorophore, which can be quantified.[10]

  • Cell-Based Reporter Assay: A system where cells express the ANP receptor and a downstream reporter (like cGMP or a calcium sensor) can be used to measure the biological activity of ANP produced by this compound's action on pro-ANP.[12]

Troubleshooting Guides

Issue 1: Low or No Yield of Recombinant this compound

Q: I'm getting very low yields of recombinant this compound from my mammalian expression system. What are the potential causes and solutions?

A: Low yield is a common problem when expressing a large, complex glycoprotein (B1211001) like this compound.[13] The issue can stem from suboptimal expression conditions or protein loss during purification.

Potential Causes & Recommended Solutions:

  • Suboptimal Expression Conditions: High expression rates can overwhelm the cell's folding and glycosylation machinery, leading to misfolded, degraded, or aggregated protein.[14]

    • Solution: Optimize expression temperature. Reducing the culture temperature (e.g., from 37°C to 30-32°C) after transfection or induction can slow down protein synthesis, improving proper folding and post-translational modifications.[13]

  • Inefficient Cell Lysis: A significant amount of protein can be lost if the cells are not lysed effectively.

    • Solution: Choose a lysis method appropriate for your expression system. For secreted soluble this compound (sthis compound), the primary product is in the conditioned medium.[15][16] For membrane-bound forms, ensure complete membrane solubilization with optimized detergent concentrations (e.g., Triton X-100, NP-40).

  • Protein Degradation: this compound can be susceptible to degradation by proteases released during cell lysis or present in the culture medium.[17]

    • Solution: Work quickly and at low temperatures (4°C) during all purification steps. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and conditioned medium immediately after harvesting.[18]

Issue 2: Protein Aggregation and Precipitation

Q: My purified this compound protein is precipitating during purification or storage. How can I improve its solubility and prevent aggregation?

A: Aggregation suggests that the protein is conformationally unstable under the current buffer or storage conditions.

Potential Causes & Recommended Solutions:

  • Incorrect Buffer Composition: The pH, ionic strength, or absence of stabilizing additives in your buffers can lead to instability.

    • Solution: Perform a buffer screen to find the optimal conditions. Test a range of pH values (typically 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl). Adding stabilizing excipients like glycerol (B35011) (5-20%), trehalose (B1683222) (5-10%), or non-detergent sulfobetaines can significantly improve solubility.[19]

  • High Protein Concentration: Pushing the protein concentration too high during elution or concentration steps can exceed its solubility limit.

    • Solution: Elute the protein from the purification column in a larger volume to keep the concentration lower. If concentration is necessary, use a gentle method like dialysis or a centrifugal concentrator with a high molecular weight cutoff membrane (e.g., 50 kDa), and perform the step in a buffer known to be optimal for stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the protein can cause denaturation and aggregation.

    • Solution: After purification, aliquot the protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.[20]

Issue 3: Loss of Catalytic Activity

Q: My recombinant this compound has good purity according to SDS-PAGE, but shows low or no activity in my functional assay. What could be wrong?

A: This indicates that while the protein is present, it is likely misfolded, improperly processed, or has been denatured.

Potential Causes & Recommended Solutions:

  • Improper Zymogen Activation: this compound is synthesized as an inactive zymogen and requires cleavage at a specific site to become active.[15] If you are expressing a soluble form (sthis compound), this activation step may be inefficient in the host cells.

    • Solution: Consider engineering the zymogen activation site to be recognized by a commercially available protease like enterokinase. This allows for controlled, in vitro activation of the purified zymogen.[15]

  • Incorrect Folding/Glycosylation: As mentioned, this compound's activity is highly dependent on its conformation, which is stabilized by proper glycosylation.[5]

    • Solution: Ensure you are using a mammalian expression system (e.g., HEK293, CHO) capable of complex N-glycosylation.[15][16] If yields are low, consider using a cell line engineered for enhanced protein production.

  • Denaturation During Purification: Harsh elution conditions, such as very low pH or high concentrations of denaturants, can irreversibly damage the protein's structure.

    • Solution: Use gentle purification techniques. For affinity tags like His-tag, elute with a competitive agent (imidazole) rather than a drastic pH shift. For ion-exchange chromatography, use a shallow salt gradient for elution.[21]

Data Presentation

Table 1: Recommended Buffer Compositions for sthis compound Purification

Buffer TypepHNaCl (mM)Key AdditivesPurpose
Lysis Buffer 7.4-8.0150-3001% Triton X-100, Protease Inhibitor CocktailCell disruption and protein extraction
Binding Buffer 7.5-8.0300-50010-20 mM Imidazole (for His-tag)Promotes binding to affinity resin
Wash Buffer 7.5-8.0300-50020-40 mM Imidazole (for His-tag)Removal of non-specific binders
Elution Buffer 7.5-8.0150250-500 mM Imidazole (for His-tag)Competitive elution of target protein
Final Storage Buffer 7.515010-20% Glycerol, 1 mM DTTLong-term stability and cryoprotection

Table 2: Summary of Troubleshooting Strategies for Recombinant this compound

ProblemPotential CauseKey Recommendation
Low Yield Protein degradationAdd protease inhibitors; purify at 4°C.
Suboptimal expressionLower post-transfection temperature to 30-32°C.
Aggregation Incorrect buffer pH/saltScreen buffers for optimal pH (7.0-8.5) and NaCl (150-500 mM).
Freeze-thaw damageAliquot into single-use vials and store at -80°C.
No Activity Inefficient zymogen activationEngineer an enterokinase site for in vitro activation.
Improper glycosylationUse a mammalian expression system (HEK293, CHO).

Experimental Protocols & Visualizations

Protocol 1: Expression and Purification of Soluble this compound (sthis compound)

This protocol is adapted for expressing the extracellular domain of this compound with an N-terminal signal peptide for secretion and a C-terminal His-tag for purification, using a mammalian system like HEK293 or CHO cells.[15][16]

  • Transfection: Culture HEK293 cells to 80-90% confluency. Transfect the cells with an expression vector encoding sthis compound using a suitable transfection reagent.

  • Expression: 24 hours post-transfection, replace the medium with a serum-free or low-serum production medium. Reduce the incubator temperature to 32°C to enhance proper folding.

  • Harvesting: Harvest the conditioned medium containing the secreted sthis compound 72-96 hours post-transfection. Centrifuge to remove cells and debris.

  • Buffer Exchange & Concentration: Concentrate the conditioned medium and exchange it into a binding buffer (see Table 1) using tangential flow filtration or a centrifugal device (50 kDa MWCO).

  • Affinity Chromatography: Load the concentrated medium onto a Ni-NTA affinity column. Wash the column extensively with wash buffer to remove contaminants.

  • Elution: Elute the bound sthis compound using an elution buffer containing imidazole. Collect fractions and analyze by SDS-PAGE.

  • Polishing & Storage: Pool the purest fractions. If necessary, perform size-exclusion chromatography as a polishing step. Exchange the protein into the final storage buffer, determine the concentration, aliquot, and store at -80°C.

G cluster_0 Cell Culture & Expression cluster_1 Purification cluster_2 Final Steps Transfection Transfect HEK293 Cells with sthis compound Vector Expression Culture at 32°C in Production Medium Transfection->Expression Harvest Harvest Conditioned Medium (Contains Secreted sthis compound) Expression->Harvest Concentrate Concentrate & Buffer Exchange (Tangential Flow Filtration) Harvest->Concentrate Affinity Ni-NTA Affinity Chromatography Concentrate->Affinity Elute Elute with Imidazole Affinity->Elute Polish Size-Exclusion Chromatography (Optional Polishing) Elute->Polish Store Buffer Exchange, Aliquot, & Store at -80°C Polish->Store

Fig 1. Experimental workflow for recombinant sthis compound production.
Protocol 2: Pro-ANP Processing Assay for this compound Activity

This assay confirms the functional stability of purified recombinant this compound.[10]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0), a known amount of recombinant human pro-ANP substrate, and purified recombinant this compound.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. Include a negative control (no this compound) to check for substrate stability.

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Use an antibody specific to the C-terminus of ANP to detect the ~3 kDa cleaved product. The appearance of this band indicates this compound activity.

This compound Signaling Pathway and Troubleshooting Logic

The diagrams below illustrate the primary signaling pathway of this compound and a logical workflow for troubleshooting common stability issues.

G cluster_0 Cardiomyocyte Cell Surface cluster_1 Extracellular Space / Circulation cluster_2 Target Cell (e.g., Kidney) This compound This compound (Active Protease) ANP ANP (Active Hormone) This compound->ANP proANP pro-ANP (Inactive) proANP->this compound Cleavage Receptor NPR-A Receptor ANP->Receptor Binding Response cGMP Production -> Natriuresis, Vasodilation Receptor->Response Activation

Fig 2. Simplified this compound-ANP signaling pathway.

G Start Problem with Recombinant this compound? CheckYield Is Protein Yield Low? Start->CheckYield CheckSol Is Protein Aggregating? CheckYield->CheckSol No Sol_Yield Optimize Expression: - Lower Temp (30-32°C) - Add Protease Inhibitors CheckYield->Sol_Yield Yes CheckAct Is Protein Inactive? CheckSol->CheckAct No Sol_Sol Optimize Buffers: - Screen pH/Salt - Add Stabilizers (Glycerol) - Avoid Freeze-Thaw CheckSol->Sol_Sol Yes Sol_Act Verify PTMs & Activation: - Use Mammalian Host - Check Zymogen Cleavage - Use Gentle Purification CheckAct->Sol_Act Yes Success Stable, Active Protein CheckAct->Success No Sol_Yield->CheckSol Sol_Sol->CheckAct Sol_Act->Success

Fig 3. Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Measuring Corin Levels in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of Corin levels in clinical samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it measured in clinical samples?

A1: this compound is a transmembrane serine protease that is highly expressed in cardiomyocytes. Its primary function is to convert the inactive precursors of natriuretic peptides, pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP), into their biologically active forms, ANP and BNP, respectively.[1][2] These active peptides play a crucial role in regulating blood pressure, sodium balance, and cardiac function.[2] Measuring soluble this compound levels in clinical samples, such as plasma or serum, can provide insights into cardiovascular health and disease.[3] Reduced levels of soluble this compound have been observed in patients with heart failure, suggesting its potential as a biomarker for this condition.[3]

Q2: What are the most common methods for measuring this compound levels?

A2: The most common method for quantifying this compound levels in clinical samples is the enzyme-linked immunosorbent assay (ELISA).[3] This method offers high sensitivity and specificity for detecting soluble this compound in complex biological matrices like serum and plasma.

Q3: What are the expected concentrations of soluble this compound in healthy individuals?

A3: The concentration of soluble this compound in the plasma of healthy individuals can vary. One study reported a range of 216 to 1663 pg/mL in a cohort of 348 healthy Chinese individuals. It is important to establish a reference range within your specific study population and with the particular assay being used.

Q4: Is this compound stable in clinical samples?

A4: Soluble this compound is generally considered to be a stable protein in clinical samples. Studies have shown that this compound levels in serum and plasma with EDTA or sodium citrate (B86180) as anticoagulants remain stable even after multiple freeze-thaw cycles. However, plasma this compound in samples containing heparin has been shown to be less stable after repeated freezing and thawing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of this compound levels using immunoassays like ELISA.

Issue 1: High Background Signal

A high background can mask the true signal and lead to inaccurate results.

Potential Cause Recommended Solution
Insufficient washingIncrease the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.
Non-specific bindingUse a blocking buffer with a higher protein concentration or a different composition to minimize non-specific antibody binding.
Contaminated reagentsPrepare fresh buffers and substrate solutions. Ensure that all reagents are within their expiration dates.
High antibody concentrationTitrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more steps of the assay.

Potential Cause Recommended Solution
Inactive reagentsEnsure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and are not expired.
Incorrect assay procedureCarefully review the protocol to ensure all steps were performed in the correct order and with the correct incubation times and temperatures.
Low analyte concentrationIf this compound levels in the sample are below the detection limit of the assay, consider concentrating the sample or using a more sensitive assay.
Improper sample handlingEnsure that samples were collected, processed, and stored according to the recommended guidelines to prevent degradation of this compound.
Issue 3: Poor Precision (High Coefficient of Variation)

High variability between replicate wells can compromise the reliability of the results.

Potential Cause Recommended Solution
Inaccurate pipettingCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed. Use new pipette tips for each sample and reagent.
Incomplete mixingEnsure thorough mixing of all reagents and samples before adding them to the wells.
Edge effectsAvoid using the outer wells of the microplate, as they are more prone to temperature fluctuations and evaporation. Ensure the plate is properly sealed during incubations.
Particulates in samplesCentrifuge samples before use to remove any precipitates or cellular debris that could interfere with the assay.

Data Presentation: Impact of Pre-Analytical Variables on this compound Measurement

Proper sample collection and handling are critical for obtaining accurate this compound measurements. The following tables summarize the effects of common pre-analytical variables.

Table 1: Effect of Anticoagulants on Plasma this compound Levels

AnticoagulantMean this compound Concentration (pg/mL) ± SDStatistical Significance (vs. Serum)
Serum950 ± 305-
Heparin929 ± 301p = 0.73 (Not Significant)
Sodium Citrate735 ± 237p < 0.01 (Significant)
EDTA716 ± 261p < 0.001 (Significant)
Data from a study with n=40.

Table 2: Sample Storage and Handling Recommendations

ParameterRecommendationRationale
Sample Type Serum, EDTA Plasma, or Citrate PlasmaHeparin plasma may show reduced stability with freeze-thaw cycles.
Short-term Storage ≤ 5 days at 4°CTo avoid loss of bioactivity and contamination for samples to be used promptly.
Long-term Storage ≤ 1 month at -20°C or ≤ 2 months at -80°CTo maintain the integrity of this compound for extended storage periods.
Freeze-Thaw Cycles Avoid repeated cyclesWhile stable in serum, EDTA, and citrate plasma, minimizing freeze-thaw cycles is a best practice to prevent potential protein degradation.
Hemolysis Avoid using hemolyzed samplesHemoglobin can interfere with the colorimetric readings in an ELISA and released cellular components can affect results.
Lipemia Avoid using lipemic samplesHigh lipid content can interfere with antibody-antigen binding and assay accuracy.

Experimental Protocols

Detailed Protocol for this compound Sandwich ELISA

This protocol provides a general framework for a sandwich ELISA to measure human this compound levels. It is essential to follow the specific instructions provided with your commercial ELISA kit.

Materials:

  • Microplate pre-coated with a monoclonal antibody against human this compound

  • Human this compound Standard

  • Biotinylated polyclonal antibody against human this compound

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Add Samples and Standards: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash each well four times with 300 µL of Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add Detection Antibody: Add 100 µL of the biotinylated anti-Corin antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.

Mandatory Visualizations

Corin_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation proANP pro-ANP This compound This compound (transmembrane) proANP->this compound proBNP pro-BNP proBNP->this compound ANP Active ANP This compound->ANP Cleavage BNP Active BNP This compound->BNP Cleavage Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) ANP->Physiological_Effects BNP->Physiological_Effects

Caption: this compound-mediated processing of natriuretic peptides.

Troubleshooting_Workflow cluster_sample Sample Issues cluster_protocol Protocol Issues cluster_reagents Reagent Issues cluster_instrument Instrument Issues Start Inaccurate this compound Measurement Check_Sample Review Sample Quality (Hemolysis, Lipemia) Start->Check_Sample Check_Protocol Verify Assay Protocol Start->Check_Protocol Check_Reagents Inspect Reagent Quality Start->Check_Reagents Check_Instrument Calibrate Equipment Start->Check_Instrument Sample_OK Sample OK? Check_Sample->Sample_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Instrument_OK Instrument Calibrated? Check_Instrument->Instrument_OK Sample_OK->Check_Protocol Yes Recollect Recollect/Select New Sample Sample_OK->Recollect No Recollect->Start Protocol_OK->Check_Reagents Yes Repeat_Assay Repeat Assay Carefully Protocol_OK->Repeat_Assay No Repeat_Assay->Start Reagents_OK->Check_Instrument Yes Use_New_Reagents Use New Reagents Reagents_OK->Use_New_Reagents No Use_New_Reagents->Start Recalibrate Recalibrate Instrument Instrument_OK->Recalibrate No End Accurate Measurement Instrument_OK->End Yes Recalibrate->Start

Caption: Troubleshooting workflow for inaccurate this compound measurements.

References

overcoming non-specific cleavage in Corin substrate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in Corin substrate assays, with a particular focus on mitigating non-specific cleavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary substrates?

A1: this compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its primary physiological role is the proteolytic activation of natriuretic peptides, which are crucial for regulating blood pressure and cardiac function. The main substrates of this compound are pro-atrial natriuretic peptide (pro-ANP) and pro-B-type natriuretic peptide (pro-BNP).[2][3]

Q2: What are the common types of assays used to measure this compound activity?

A2: The two most common methods for assaying this compound activity are:

  • Fluorogenic Substrate Assays: These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by this compound separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[4][5]

  • Pro-ANP Processing Assays: This method directly measures the physiological function of this compound by incubating it with its natural substrate, pro-ANP. The conversion of pro-ANP to mature ANP is then quantified, typically by Western blotting or ELISA.[3][6]

Q3: What is non-specific cleavage and why is it a problem in this compound substrate assays?

A3: Non-specific cleavage refers to the cleavage of the substrate by proteases other than this compound that may be present in the sample (e.g., cell lysates, plasma). This leads to an overestimation of this compound activity and can mask the true effects of experimental manipulations or inhibitors. Identifying and minimizing non-specific cleavage is critical for obtaining accurate and reliable data.

Q4: What are the potential sources of non-specific cleavage in my this compound assay?

A4: Potential sources of non-specific cleavage include:

  • Contaminating Proteases in the Sample: Biological samples like cell lysates or plasma contain a multitude of proteases that could potentially cleave the this compound substrate. For instance, metalloproteinases like ADAM10 are known to shed this compound from the cell surface and could be present in preparations.[1]

  • Other Serine Proteases: Given that this compound is a serine protease, other serine proteases in the sample are prime candidates for causing non-specific cleavage.

  • Substrate Instability: The substrate itself may be unstable under certain buffer conditions (e.g., extreme pH) and undergo auto-hydrolysis, leading to a false-positive signal.

Troubleshooting Guide: Overcoming Non-Specific Cleavage

This guide provides a systematic approach to identifying and minimizing non-specific cleavage in your this compound substrate assays.

Problem: High Background Signal or Suspected Non-Specific Cleavage

High background fluorescence in a no-enzyme control or activity that is not inhibited by a known this compound-specific inhibitor suggests non-specific cleavage or substrate instability.

Step 1: Confirm Substrate Integrity

Possible Cause: The substrate is degrading spontaneously.

Recommended Solution:

  • Run a "substrate only" control (assay buffer + substrate, no enzyme) and incubate for the duration of the assay.

  • If a significant signal develops, the substrate may be unstable.

  • Troubleshooting:

    • Test a fresh aliquot of the substrate.

    • Optimize buffer pH and ionic strength for substrate stability.

    • Reduce incubation time or temperature.

Step 2: Utilize Protease Inhibitors to Identify the Source of Cleavage

Possible Cause: The cleavage is due to a contaminating protease.

Recommended Solution:

  • Perform the assay in the presence of a panel of protease inhibitors.

  • A broad-spectrum serine protease inhibitor should inhibit this compound activity. If another class of inhibitor (e.g., a metalloproteinase inhibitor) reduces the signal, it indicates the presence of a contaminating protease.

Table 1: Effect of Protease Inhibitors on Specific and Non-Specific Cleavage (Illustrative Data)

InhibitorInhibitor ClassExpected Effect on this compound ActivityExpected Effect on Non-Specific Cleavage
BenzamidineSerine ProteaseInhibitionInhibition (if due to other serine proteases)
AprotininSerine ProteaseInhibitionInhibition (if due to other serine proteases)
EDTAMetalloproteinaseNo EffectInhibition (if due to metalloproteinases)
E-64Cysteine ProteaseNo EffectInhibition (if due to cysteine proteases)
Step 3: Optimize Assay Buffer Conditions

Possible Cause: The assay buffer conditions favor the activity of contaminating proteases.

Recommended Solution:

  • Systematically vary the pH and ionic strength of the assay buffer to find conditions that are optimal for this compound while minimizing the activity of other proteases.

Table 2: Effect of pH on this compound and Non-Specific Protease Activity (Illustrative Data)

Buffer pHRelative this compound Activity (%)Relative Non-Specific Activity (%)
6.56040
7.08525
7.510015
8.09020
8.57530

Table 3: Effect of Ionic Strength (NaCl Concentration) on this compound Activity (Illustrative Data)

NaCl Concentration (mM)Relative this compound Activity (%)
5080
10095
150100
20090
25070

Experimental Protocols

Protocol 1: Fluorogenic this compound Activity Assay

This protocol provides a general framework for measuring this compound activity using a fluorogenic substrate.

Materials:

  • Recombinant this compound or sample containing this compound (e.g., cell lysate)

  • Fluorogenic this compound substrate (e.g., (p-tosyl-Gly-Pro-Arg)2-rhodamine 110)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Protease inhibitors (for control experiments)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the fluorogenic substrate in DMSO.

    • On the day of the experiment, dilute the substrate to the desired final concentration in Assay Buffer. Protect from light.

    • Thaw the this compound enzyme or sample on ice and dilute to the desired concentration in cold Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of test compounds or inhibitors to the appropriate wells.

    • Add 10 µL of the this compound enzyme solution to the sample wells. For "no enzyme" controls, add 10 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 30 µL of the substrate working solution to all wells to bring the final volume to 100 µL.

    • Mix gently on a plate shaker.

  • Measurement:

    • Measure the fluorescence kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Determine the reaction velocity (slope of the linear portion of the kinetic curve) or the endpoint fluorescence.

Protocol 2: Pro-ANP Processing Assay

This cell-based assay measures the ability of this compound to process its natural substrate.[6]

Materials:

  • HEK293 cells

  • Expression vectors for this compound and human pro-ANP

  • Cell culture medium and reagents

  • Conditioned medium containing pro-ANP

  • Antibodies for pro-ANP and ANP

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Co-transfect cells with expression vectors for this compound and pro-ANP. As a negative control, transfect cells with an empty vector or a catalytically inactive this compound mutant.

  • Pro-ANP Processing:

    • After 24-48 hours, replace the culture medium with serum-free medium.

    • Alternatively, add conditioned medium containing a known concentration of pro-ANP to cells expressing this compound.

    • Incubate at 37°C for 1-2 hours.

  • Sample Collection and Analysis:

    • Collect the conditioned medium.

    • Analyze the collected medium for the presence of pro-ANP and cleaved ANP by Western blotting or a specific ELISA.

  • Data Analysis:

    • Quantify the band intensities for pro-ANP and ANP.

    • Calculate the percentage of pro-ANP processed by this compound.

Signaling Pathways and Workflows

This compound Signaling Pathway

Corin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-ANP pro-ANP This compound This compound pro-ANP->this compound Cleavage ANP ANP NPR-A NPR-A Receptor ANP->NPR-A Binds This compound->ANP cGMP cGMP NPR-A->cGMP Converts GTP GTP GTP->NPR-A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Effects Physiological Effects (Natriuresis, Vasodilation) PKG->Physiological Effects

Caption: this compound-mediated activation of the ANP signaling pathway.

Troubleshooting Workflow for Non-Specific Cleavage

Troubleshooting_Workflow start Start: High Background or Suspected Non-Specific Cleavage substrate_check Run 'Substrate Only' Control start->substrate_check is_substrate_stable Is Signal Low? substrate_check->is_substrate_stable inhibitor_panel Test with Protease Inhibitor Panel is_substrate_stable->inhibitor_panel Yes replace_substrate Replace Substrate/ Adjust Conditions is_substrate_stable->replace_substrate No is_serine_inhibited Inhibited by Serine Protease Inhibitor? inhibitor_panel->is_serine_inhibited optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) is_serine_inhibited->optimize_buffer Yes identify_contaminant Identify Contaminating Protease Class is_serine_inhibited->identify_contaminant No retest Re-test Assay optimize_buffer->retest problem_solved Problem Solved retest->problem_solved replace_substrate->start specific_inhibition Use Specific Inhibitor for Contaminating Protease identify_contaminant->specific_inhibition specific_inhibition->retest

Caption: A logical workflow for troubleshooting non-specific cleavage.

References

Corin Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Corin immunoprecipitation (IP). The following information is designed to help you refine your experimental protocol and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during a this compound immunoprecipitation experiment.

Problem Potential Cause Recommended Solution
Weak or No this compound Signal Inefficient Cell Lysis/Protein Solubilization: this compound is a transmembrane protein and may not be efficiently extracted from the cell membrane.[1][2]Optimize your lysis buffer. For transmembrane proteins like this compound, consider using a buffer with stronger detergents like Triton X-100 or NP-40.[2][3] A RIPA buffer may also be effective but could disrupt protein-protein interactions in a co-IP setting.[3][4] Always include protease inhibitors in your lysis buffer.[3][5]
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation or may not recognize the native conformation of this compound.[6][7]Use an antibody that has been validated for IP. Polyclonal antibodies can sometimes be more effective in IP as they can bind to multiple epitopes.[5][7] Perform antibody titration to determine the optimal concentration.[5][6]
Low this compound Expression: The cell line or tissue being used may have low endogenous expression of this compound.[6]Increase the amount of starting material (cell lysate).[6] If possible, use a cell line known to express high levels of this compound or consider transiently overexpressing tagged this compound.
Epitope Masking: The antibody's binding site on this compound may be sterically hindered.[4][5]This can be due to protein conformation or glycosylation.[5] Trying a different antibody that targets a different epitope may help.
High Background/Non-Specific Binding Non-Specific Protein Binding to Beads: Proteins other than this compound are binding to the agarose (B213101) or magnetic beads.[6][8]Pre-clear the lysate by incubating it with beads before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.[4][6][8]
Inadequate Washing: Insufficient or ineffective washing steps fail to remove non-specifically bound proteins.[6][9]Increase the number of washes or the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).[8]
Too Much Antibody: Using an excessive amount of primary antibody can lead to non-specific binding.[6]Titrate your antibody to find the lowest concentration that still effectively pulls down this compound.[6][8]
Co-elution of Antibody Heavy and Light Chains Detection of IP Antibody by Secondary Antibody: The secondary antibody used in the Western blot is detecting the heavy (50 kDa) and light (25 kDa) chains of the immunoprecipitating antibody.[4]To avoid this, use an IP antibody raised in a different species than the Western blot primary antibody. Alternatively, use a secondary antibody that specifically recognizes the native (non-reduced) primary antibody.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and where is it expressed?

A1: this compound is a type II transmembrane serine protease that plays a crucial role in regulating blood pressure and salt-water balance.[10][11] Its primary function is to convert the precursor of atrial natriuretic peptide (pro-ANP) into its active form, ANP.[10][11] this compound is predominantly expressed in the heart, specifically in cardiomyocytes.[12]

Q2: What are the key considerations for choosing a lysis buffer for this compound IP?

A2: Since this compound is a transmembrane protein, the lysis buffer must effectively solubilize the protein from the cell membrane while preserving its native structure and any protein-protein interactions if you are performing a co-IP.[1][2] A common starting point is a buffer containing a non-ionic detergent like 1% Triton X-100 or NP-40.[2][3] For difficult-to-solubilize proteins, a RIPA buffer can be used for standard IP, but be aware that its stringent nature may disrupt weaker protein interactions.[3][4] Always supplement your lysis buffer with a fresh protease inhibitor cocktail.[3][5]

Q3: How can I minimize non-specific binding in my this compound IP experiment?

A3: High background from non-specific binding is a common issue in IP experiments.[8][9] To mitigate this, you can:

  • Pre-clear your lysate: Incubate the cell lysate with beads (without the antibody) for about an hour before the IP to remove proteins that bind non-specifically to the beads themselves.[4][6][8]

  • Optimize your wash buffer: Increase the stringency of your wash buffer by moderately increasing the salt concentration or adding a small amount of detergent.[8]

  • Titrate your antibody: Use the minimal amount of antibody required to pull down your protein of interest.[6][8]

Q4: My antibody works well in Western blotting but not in IP. Why is that?

A4: An antibody that works in Western blotting may not be suitable for immunoprecipitation because the protein is in a denatured state in Western blotting, while it is in its native conformation during IP. The antibody's epitope may not be accessible in the folded protein.[5] It is crucial to use an antibody that has been specifically validated for IP applications.[8]

Experimental Protocols

This compound Immunoprecipitation Protocol

This protocol provides a general framework for the immunoprecipitation of this compound. Optimization may be required based on the specific cell type and antibody used.

1. Cell Lysis a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (see table below for a sample recipe) supplemented with a protease inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate a. Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.

3. Immunoprecipitation a. Add the appropriate amount of anti-Corin antibody (previously determined by titration) to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30-50 µL of Protein A/G beads to capture the antibody-antigen complex. d. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Centrifuge at 2,500 x g for 3 minutes at 4°C to pellet the beads. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see table below). After the final wash, carefully remove all of the supernatant.

5. Elution a. Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody. c. Centrifuge at 14,000 x g for 1 minute. d. The supernatant containing the immunoprecipitated this compound is now ready for analysis by Western blotting.

Buffer Composition Tables

Lysis Buffer for Transmembrane Proteins

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintains ionic strength
EDTA1 mMChelates divalent cations
Triton X-1001% (v/v)Non-ionic detergent for membrane protein solubilization
Protease Inhibitor Cocktail1XPrevents protein degradation

Wash Buffer

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150-500 mMHigher concentration increases stringency
EDTA1 mMChelates divalent cations
Triton X-1000.1% (v/v)Helps to reduce non-specific binding

Visualizations

Corin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Pro_ANP Pro-ANP This compound This compound Pro_ANP->this compound Cleavage ANP ANP This compound->ANP Blood_Pressure Decreased Blood Pressure ANP->Blood_Pressure Leads to Natriuresis Increased Natriuresis ANP->Natriuresis Leads to

Caption: this compound-mediated processing of pro-ANP.

IP_Workflow Lysate Cell Lysate (containing this compound) Antibody Add Anti-Corin Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Incubate Wash Wash to Remove Non-specific Proteins Beads->Wash Capture Complex Elute Elute this compound Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Caption: General immunoprecipitation workflow.

References

how to prevent auto-activation of purified Corin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Corin. The following information is designed to help prevent its auto-activation and ensure the stability and activity of the purified enzyme during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its auto-activation important?

This compound is a type II transmembrane serine protease crucial for activating natriuretic peptides, which play a vital role in regulating blood pressure.[1][2] It is synthesized as an inactive zymogen and requires proteolytic cleavage to become active.[3][4] Auto-activation, the process where this compound activates itself, can lead to uncontrolled proteolytic activity in a purified enzyme preparation. This can result in the degradation of the this compound stock, loss of specific activity, and inaccurate experimental results. Preventing auto-activation is therefore critical for maintaining a stable and reliable source of the enzyme for downstream applications.

Q2: What are the general signs of this compound auto-activation or degradation in my purified sample?

Signs of auto-activation or degradation of your purified this compound sample can include:

  • Appearance of lower molecular weight bands on SDS-PAGE: Under reducing conditions, activated this compound will show a cleaved protease domain, typically around 40 kDa.[3] Uncontrolled auto-activation can lead to further degradation and the appearance of multiple smaller fragments.

  • Loss of specific activity over time: If you observe a decrease in the enzyme's ability to cleave its substrate (e.g., pro-ANP or a fluorogenic peptide) over time when stored under suboptimal conditions, it may indicate auto-activation and subsequent degradation.

  • Precipitation of the protein sample: Aggregation and precipitation can occur as the protein loses its native structure due to proteolytic degradation.

Q3: What are the recommended storage conditions for purified this compound to minimize auto-activation?

To maintain the stability of purified this compound and prevent auto-activation, it is recommended to store it under specific conditions. Commercial suppliers of recombinant this compound provide tested storage recommendations that are a good starting point. General guidelines include:

  • Temperature: For long-term storage (months to a year), it is best to aliquot the purified this compound and store it at -80°C.[5][6][7] For short-term storage (days to a week), 4°C can be used, but the risk of degradation is higher.[8] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation.[5][7][9]

  • pH: A slightly alkaline pH, typically between 7.4 and 8.0, is recommended for storing this compound.[5][7]

  • Buffer Composition: A buffered solution containing salts is crucial for stability. Common buffers include Tris-HCl or PBS.[5][6][7]

  • Additives: The inclusion of certain additives can significantly enhance stability and prevent auto-activation.

Troubleshooting Guide: Preventing this compound Auto-activation

This guide provides specific troubleshooting steps to address issues related to the auto-activation of purified this compound.

Issue 1: Rapid loss of this compound activity in storage.

Possible Cause: Suboptimal storage conditions leading to auto-activation and degradation.

Solutions:

  • Verify Storage Temperature: Ensure that your purified this compound is stored at -80°C for long-term storage.[5][6][7] If you are using -20°C, consider switching to -80°C for better preservation. For short-term use, always keep the protein on ice.

  • Optimize Buffer Composition: The composition of your storage buffer is critical. A suboptimal buffer can fail to protect the enzyme from auto-activation. Refer to the table below for recommended buffer components.

  • Aliquot the Protein: To avoid repeated freeze-thaw cycles, aliquot your purified this compound into single-use volumes before freezing.[5][7][9]

  • Consider Lyophilization: For very long-term storage, consider lyophilizing (freeze-drying) the purified protein. This can significantly extend its shelf life.[8]

Issue 2: Appearance of unexpected cleavage products on SDS-PAGE.

Possible Cause: Uncontrolled proteolytic activity, likely due to this compound auto-activation or contamination with other proteases.

Solutions:

  • Incorporate Reversible Protease Inhibitors: The addition of a reversible serine protease inhibitor to your storage buffer can prevent auto-activation while allowing for subsequent activation when needed.

    • Benzamidine: This is a commonly used reversible inhibitor of trypsin-like serine proteases. A concentration of 1-10 mM can be effective in preventing proacrosin auto-activation, a similar process.[10]

    • Aprotinin: A polypeptide inhibitor of several serine proteases. It binds reversibly to the active site.[11][12]

  • Add a Chelating Agent: Divalent cations can influence the activity of some proteases. Including a chelating agent like EDTA in your storage buffer can help to sequester these ions and reduce unwanted proteolytic activity. Recommended concentrations are typically in the 1-5 mM range.

  • Maintain a Reducing Environment: The presence of a reducing agent like Dithiothreitol (DTT) can help maintain the structural integrity of the protein by preventing the formation of incorrect disulfide bonds, which could potentially trigger conformational changes leading to activation. A concentration of 1 mM is often used in storage buffers for recombinant this compound.[5]

Data Summary Tables

Table 1: Recommended Storage Conditions for Purified Recombinant this compound

ParameterRecommendationSource
Storage Temperature Long-term: -80°C; Short-term: 2-8°C (1 month)[5][6][7]
pH 7.4 - 8.0[5][6][7]
Buffer 20mM Tris, 150mM NaCl or PBS[5][6][7]
Additives 1mM EDTA, 1mM DTT, 5% Trehalose[5]
Protein Concentration >0.1 mg/mL[5][7]
Freeze-Thaw Cycles Avoid[5][6][7]

Table 2: Common Reversible Inhibitors for Serine Proteases

InhibitorTypeTypical Working ConcentrationKey Features
Benzamidine Small Molecule1-10 mMCompetitive inhibitor of trypsin-like serine proteases.[10]
Aprotinin PolypeptideVaries (e.g., 25 mg/ml)Reversible, high-affinity binding to the active site.[11][13]
Leupeptin Peptide25 mg/mlInhibits both serine and cysteine proteases.[13]

Experimental Protocols

Protocol 1: Fluorogenic this compound Activity Assay

This protocol is adapted from a method used to measure this compound catalytic activity using a synthetic fluorogenic substrate.[14]

Materials:

  • Purified this compound (stored in an appropriate buffer to maintain its zymogen form)

  • Fluorogenic substrate: (p-tosyl-Gly-Pro-Arg)₂-rhodamine 110

  • Assay Buffer: 10 mM Tris-HCl, pH 7.5, containing 100 µM CaCl₂

  • Activating agent (optional, for controlled activation): e.g., Enterokinase if an EK cleavage site is engineered into the this compound construct.[3][6]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Prepare the Assay Plate:

    • Add 5 µg of heart membrane proteins or an appropriate amount of purified this compound to each well of a 96-well plate.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., benzamidine) for 5 minutes at 37°C before adding the substrate.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to each well to a final concentration of 20 µM.

    • The total reaction volume should be consistent across all wells.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence at 2-minute intervals for 1 hour at room temperature.

  • Data Analysis:

    • Determine the maximal rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.

Protocol 2: Pro-ANP Processing Assay

This assay assesses the biological activity of this compound by measuring its ability to cleave its natural substrate, pro-atrial natriuretic peptide (pro-ANP).[6][14]

Materials:

  • Purified this compound

  • Recombinant human pro-ANP

  • Incubation Buffer (e.g., conditioned medium from cells expressing pro-ANP)

  • SDS-PAGE and Western blotting reagents

  • Anti-ANP or anti-tag antibody (if pro-ANP is tagged)

Procedure:

  • Activation of this compound (if necessary):

    • If your purified this compound is in its zymogen form, it may require activation. This can be achieved by incubating with an appropriate protease (e.g., enterokinase for an EK-tagged this compound) according to the manufacturer's instructions.[6]

  • Incubation:

    • Incubate a known amount of activated this compound with a preparation containing pro-ANP.

    • The incubation is typically carried out at 37°C for 1-2 hours.[6][14]

  • Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody that can distinguish between pro-ANP and the cleaved, mature ANP.

Visualizations

Corin_Activation_Pathway Pro_this compound Pro-Corin (Zymogen) Inactive Active_this compound Active this compound Pro_this compound->Active_this compound Cleavage at Arg801-Ile802 Auto_activation Auto-activation Pro_this compound->Auto_activation Pro_ANP pro-ANP Active_this compound->Pro_ANP Cleavage PCSK6 PCSK6 (Proprotein Convertase) PCSK6->Pro_this compound Auto_activation->Active_this compound ANP Active ANP Pro_ANP->ANP Inhibitors Reversible Inhibitors (e.g., Benzamidine, Aprotinin) Inhibitors->Active_this compound Inhibition Inhibitors->Auto_activation Inhibition

Caption: Signaling pathway of this compound activation and its inhibition.

Experimental_Workflow_Corin_Activity_Assay cluster_prep Preparation cluster_activation Controlled Activation (Optional) cluster_assay Activity Assay Purified_this compound Purified this compound (Zymogen) Stored at -80°C with inhibitors Activator Add Activating Protease (e.g., Enterokinase) Purified_this compound->Activator Substrate Fluorogenic Substrate or pro-ANP Incubation Incubate this compound with Substrate (37°C) Substrate->Incubation Activator->Incubation Measurement Measure Fluorescence or Analyze by Western Blot Incubation->Measurement

Caption: Experimental workflow for a typical this compound activity assay.

Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Purified this compound is Inactive or Degraded Cause1 Auto-activation Problem->Cause1 Cause2 Improper Storage Problem->Cause2 Cause3 Contamination Problem->Cause3 Solution1a Add Reversible Inhibitors (Benzamidine, Aprotinin) Cause1->Solution1a Solution1b Add Chelating Agent (EDTA) Cause1->Solution1b Solution2a Store at -80°C in Aliquots Cause2->Solution2a Solution2b Optimize Buffer (pH, additives) Cause2->Solution2b Solution3a Use Protease Inhibitor Cocktail during purification Cause3->Solution3a

References

Technical Support Center: Troubleshooting Corin Gene Knockout Phenotype Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting phenotypic variability observed in Corin gene knockout (KO) mouse models. This guide provides frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and quantitative data summaries to facilitate consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene?

The this compound gene encodes a serine protease that plays a crucial role in converting the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[1][2][3] ANP is a cardiac hormone essential for regulating blood pressure, salt-water balance, and promoting natriuresis, diuresis, and vasodilation.[1][2] this compound is predominantly expressed in heart myocytes.

Q2: What are the expected phenotypes of a this compound gene knockout mouse?

This compound KO mice typically exhibit a range of cardiovascular and metabolic phenotypes, including:

  • Salt-sensitive hypertension : This is a hallmark phenotype, where the mice develop high blood pressure, particularly when challenged with a high-salt diet.[1][2]

  • Cardiac hypertrophy : The hearts of this compound KO mice are often enlarged.[2][4][5]

  • Impaired thermogenesis : this compound KO mice may show a reduced ability to maintain body temperature in response to cold exposure.[1][3]

  • Altered adipose tissue morphology : This can include increased weight and cell size in white adipose tissue (WAT).[1][3]

Q3: Why am I observing variability in the phenotype of my this compound KO mice?

Phenotypic variability in knockout mouse models is a common challenge and can arise from several factors:

  • Genetic Background : The genetic background of the mouse strain can significantly influence the penetrance and expressivity of the knockout phenotype.[6] It is crucial to use the appropriate wild-type control mice with the same genetic background.

  • Environmental Factors : Differences in diet (especially salt content), housing conditions, noise levels, and light cycles can impact cardiovascular and metabolic parameters.[7]

  • Age and Sex : The phenotype may be age-dependent, with some features like cardiac hypertrophy progressing over time.[4] Sex-specific differences may also be present.

  • Compensatory Mechanisms : The biological system may adapt to the absence of the this compound gene, leading to the activation of compensatory pathways that can mask or alter the expected phenotype.

  • Experimental Procedures : Inconsistencies in experimental techniques, such as methods for blood pressure measurement or tissue collection, can introduce variability.[8]

Troubleshooting Guide

Q: My this compound KO mice are not hypertensive. What are the possible reasons?

A: If you are not observing the expected hypertensive phenotype, consider the following factors:

  • Dietary Salt Content : The hypertensive phenotype in this compound KO mice is often salt-sensitive.[1][2] Ensure that the diet contains an adequate amount of sodium to unmask the phenotype. A high-salt diet challenge is often necessary.

  • Age of the Mice : Hypertension and cardiac hypertrophy may be progressive and more pronounced in older mice.[4] Verify that the mice are of an appropriate age for the phenotype to manifest.

  • Blood Pressure Measurement Technique : The method used for blood pressure measurement is critical.

    • Tail-cuff plethysmography : This non-invasive method can be prone to stress-induced artifacts.[8][9] Ensure proper training and acclimatization of the mice to the procedure.[10]

    • Radiotelemetry : This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving mice and is less susceptible to stress.[9][11]

  • Genetic Background : The penetrance of the hypertensive phenotype can vary between different mouse strains. Confirm that your control and knockout mice are on the same genetic background.

  • Genotyping Accuracy : Double-check your genotyping results to confirm that the mice are indeed homozygous for the this compound knockout allele.[6][12]

Q: The degree of cardiac hypertrophy varies significantly between my this compound KO mice. What could be the cause?

A: Variability in cardiac hypertrophy can be attributed to several factors:

  • Inconsistent Pressure Overload : If using a surgical model like transverse aortic constriction (TAC) to induce hypertrophy, subtle variations in the degree of constriction can lead to different levels of pressure overload and subsequent hypertrophy.[13]

  • Age and Disease Progression : Cardiac hypertrophy is a progressive phenotype.[4] Ensure that all mice in your experimental groups are age-matched.

  • Sex Differences : There may be sex-specific differences in the development of cardiac hypertrophy. Analyze data from male and female mice separately.

  • Histological Processing : Inconsistent tissue fixation, sectioning, and staining can introduce artifacts and variability in the quantification of cardiomyocyte size.[14]

  • Compensatory Mechanisms : Individual mice may have varying levels of compensatory responses that could influence the extent of hypertrophy.

Quantitative Data Summary

Table 1: Cardiovascular Phenotypes in this compound KO Mice

ParameterWild-Type (WT)This compound Knockout (KO)ConditionReference
Systolic Blood Pressure (mmHg) ~107~118Regular Chow[15]
Cardiac Function (Fractional Shortening, %) NormalDecreased (with age or stress)Baseline/TAC[4][13]
Heart Weight to Body Weight Ratio (mg/g) LowerHigherBaseline[2]

Table 2: Metabolic Phenotypes in this compound KO Mice

ParameterWild-Type (WT)This compound Knockout (KO)ConditionReference
White Adipose Tissue (WAT) Weight LowerHigherRegular Chow[1][3]
WAT Adipocyte Size SmallerLargerRegular Chow[1][3]
Thermogenic Response to Cold NormalImpaired4°C Exposure[1][3]

Experimental Protocols

Blood Pressure Measurement
  • Tail-Cuff Plethysmography :

    • Acclimatize mice to the restraining device for 5-7 consecutive days at the same time each day.[10]

    • Place the mouse in a restrainer on a heated platform to promote vasodilation of the tail artery.

    • Position the tail cuff and sensor appropriately on the mouse's tail.

    • Perform 5 preliminary inflation cycles followed by 10 measurement cycles.[10]

    • Record systolic and diastolic blood pressure.[10]

  • Radiotelemetry :

    • Surgically implant the telemetry transmitter with the catheter inserted into the carotid artery or aorta under anesthesia.[11]

    • Allow the mice to recover for 5-7 days post-surgery.[11]

    • House the mice individually in cages placed on top of a telemetry receiver.[11]

    • Record blood pressure, heart rate, and activity continuously in conscious, unrestrained mice.[11]

Echocardiography for Cardiac Function
  • Anesthetize the mouse with isoflurane (B1672236) (1-2%) and place it on a heated platform.[16]

  • Remove the chest hair using a depilatory agent.[16]

  • Apply ultrasound gel to the chest.[16]

  • Use a high-frequency ultrasound probe to obtain two-dimensional images in parasternal long- and short-axis views.[16]

  • Acquire M-mode images at the mid-papillary muscle level to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[17]

  • Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.[16]

Histological Analysis of Cardiac Hypertrophy
  • Euthanize the mouse and excise the heart.

  • Fix the heart in 10% neutral buffered formalin.

  • Embed the heart in paraffin (B1166041) and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and cardiomyocyte size, or with Masson's trichrome to assess fibrosis.[18]

  • Capture images using a light microscope.

  • Quantify cardiomyocyte cross-sectional area using image analysis software.[19]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Isolate total RNA from heart tissue using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.[20]

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for genes of interest (e.g., Nppa, Nppb, Myh7).[21]

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh, Actb).

  • Analyze the relative gene expression using the ΔΔCt method.

ELISA for ANP and pro-ANP Levels
  • Collect blood samples from mice via cardiac puncture or tail vein into tubes containing appropriate anticoagulants (e.g., EDTA).

  • Centrifuge the blood to separate the plasma.

  • Store plasma samples at -80°C until use.

  • Use commercially available ELISA kits specific for mouse ANP and pro-ANP.

  • Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and signal detection.[22][23][24]

Visualizations

Corin_Signaling_Pathway proANP Pro-ANP This compound This compound (Serine Protease) proANP->this compound Cleavage ANP Active ANP This compound->ANP NPRA NPR-A Receptor ANP->NPRA Binding cGMP cGMP NPRA->cGMP GTP GTP GTP->cGMP Downstream Downstream Effects (Vasodilation, Natriuresis) cGMP->Downstream

Caption: this compound-mediated activation of ANP signaling pathway.

Troubleshooting_Workflow start Unexpected or Variable Phenotype Observed check_genotype Verify Genotyping (KO, WT, Het) start->check_genotype genotype_correct Genotype Correct check_genotype->genotype_correct Yes genotype_incorrect Genotype Incorrect check_genotype->genotype_incorrect No review_protocol Review Experimental Protocols protocol_consistent Protocols Consistent review_protocol->protocol_consistent Yes protocol_inconsistent Protocols Inconsistent review_protocol->protocol_inconsistent No assess_environment Assess Environmental Factors env_controlled Environment Controlled assess_environment->env_controlled Yes env_variable Environment Variable assess_environment->env_variable No consider_biology Consider Biological Variables bio_accounted Variables Accounted For consider_biology->bio_accounted Yes bio_not_accounted Variables Not Accounted For consider_biology->bio_not_accounted No genotype_correct->review_protocol rebreed Re-breed / Re-genotype genotype_incorrect->rebreed protocol_consistent->assess_environment standardize_protocol Standardize Protocols protocol_inconsistent->standardize_protocol env_controlled->consider_biology control_environment Control Diet, Housing, etc. env_variable->control_environment consult Consult Literature / Expert bio_accounted->consult analyze_subgroups Analyze by Age, Sex, etc. bio_not_accounted->analyze_subgroups

Caption: Troubleshooting workflow for unexpected phenotypes.

Phenotype_Variability_Factors phenotype Observed Phenotype (e.g., Blood Pressure, Cardiac Size) genetic Genetic Factors phenotype->genetic environmental Environmental Factors phenotype->environmental experimental Experimental Factors phenotype->experimental background Genetic Background (Strain) genetic->background sex Sex genetic->sex age Age genetic->age diet Diet (Salt Content) environmental->diet housing Housing Conditions environmental->housing stress Stress environmental->stress protocol Experimental Protocol experimental->protocol measurement Measurement Technique experimental->measurement technician Technician Skill experimental->technician

Caption: Factors contributing to phenotype variability.

References

Technical Support Center: Optimizing Buffer Conditions for Corin Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions for Corin enzymatic assays. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and what are its common substrates?

This compound is a transmembrane serine protease that plays a crucial role in the cardiovascular system. Its primary function is the proteolytic activation of natriuretic peptides, which are critical for regulating blood pressure, sodium balance, and cardiac function. The most well-characterized substrates for this compound are pro-atrial natriuretic peptide (pro-ANP) and pro-B-type natriuretic peptide (pro-BNP).

Q2: What is a standard, recommended buffer for a this compound enzymatic assay?

A commonly used and effective buffer for in vitro fluorogenic this compound assays consists of 10 mM Tris-HCl at a pH of 7.5, supplemented with 100 µM CaCl2. Another reported buffer system is Phosphate Buffered Saline (PBS) also supplemented with 100 µM Calcium.

Q3: Why is calcium necessary in the assay buffer?

Calcium ions are essential for the enzymatic activity of this compound. While the precise mechanism is not fully elucidated in the provided literature, calcium is a common cofactor for many proteases, often playing a role in maintaining the structural integrity of the enzyme and facilitating substrate binding. Assays should always include an optimized concentration of CaCl2.

Q4: Can I use a different buffer system, such as HEPES?

While Tris-HCl and PBS are the most frequently cited buffers for this compound assays, other buffer systems like HEPES could potentially be used. However, it is crucial to ensure that the chosen buffer does not interfere with the assay. For instance, some buffers may chelate divalent cations like Ca2+, which is essential for this compound activity. If using a new buffer system, it is highly recommended to perform validation experiments to confirm optimal performance.

Q5: What are some known inhibitors of this compound that can be used as negative controls?

This compound is a trypsin-like serine protease and can be inhibited by broad-spectrum serine protease inhibitors. Benzamidine (B55565) is a commonly used non-specific inhibitor for this compound and can be used as a negative control to confirm that the observed activity is due to a serine protease.

Troubleshooting Guide

Issue 1: Low or No Enzymatic Activity Detected

  • Question: I am not observing any significant signal in my this compound assay. What are the potential buffer-related issues?

  • Answer:

    • Missing Calcium: Ensure that your assay buffer is supplemented with an adequate concentration of CaCl2 (a starting concentration of 100 µM is recommended). The absence of calcium will lead to a significant loss of activity.

    • Incorrect pH: The pH of your buffer is critical. While a pH of 7.5 is commonly used, the optimal pH for your specific experimental setup may vary. Prepare buffers with a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition.

    • Buffer Contamination: The presence of chelating agents (e.g., EDTA) or other protease inhibitors in your sample or buffer can completely abolish this compound activity. Ensure all your reagents and labware are free from such contaminants.

    • Improper Buffer Storage: Buffers should be stored at the recommended temperature and used within their expiry period. Microbial growth or degradation of buffer components can affect assay performance.

Issue 2: High Background Signal or Non-specific Cleavage

  • Question: My negative controls (without enzyme or with an inhibitor) are showing a high signal. What could be the cause?

  • Answer:

    • Substrate Instability: The fluorogenic substrate may be unstable in your assay buffer, leading to spontaneous hydrolysis and a high background signal. Test the stability of your substrate in the buffer over the time course of your experiment without the enzyme.

    • Contaminating Proteases: Your sample or enzyme preparation may be contaminated with other proteases that can cleave the substrate. The use of a specific this compound inhibitor, if available, or a broad-spectrum inhibitor like benzamidine can help to identify if the signal is from a contaminating serine protease.

    • Buffer Components: Certain components in your buffer, although rare, might interact with the substrate or the detection reagents. Prepare your buffer with high-purity reagents and water.

Issue 3: Poor Reproducibility Between Experiments

  • Question: I am getting inconsistent results between different assay runs. How can I improve reproducibility from a buffer standpoint?

  • Answer:

    • Precise Buffer Preparation: Ensure that your buffer is prepared consistently for every experiment. Use calibrated pH meters and analytical balances. Even small variations in pH or component concentrations can affect enzyme activity.

    • Consistent Ionic Strength: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl), can influence enzyme kinetics. While the optimal NaCl concentration for this compound is not well-defined in the available literature, it is important to keep it consistent between experiments. If you are including NaCl, use a fixed concentration (e.g., 50 mM or 100 mM) in all your assays.

    • Fresh Buffer Preparation: It is good practice to use freshly prepared buffers for your assays, or at least buffers from the same stock for a series of related experiments.

Data on Buffer Components

Table 1: Recommended Buffer Systems for this compound Enzymatic Assays

Buffer ComponentRecommended ConcentrationpHNotes
Tris-HCl10 mM7.5A commonly used buffer that provides good buffering capacity in the physiological pH range.
PBS (Phosphate1X~7.4Another suitable physiological buffer. Ensure it does not contain any components that might
Buffered Saline)interfere with the assay.

Table 2: Critical Additives for this compound Assay Buffer

AdditiveRecommended ConcentrationPurpose
CaCl₂100 µMEssential cofactor for this compound enzymatic activity.
NaCl50 - 150 mM (Optional)Can be included to maintain a physiological ionic strength. The optimal concentration should be determined empirically.

Table 3: Common Inhibitors for Control Experiments

InhibitorTypeWorking ConcentrationPurpose
BenzamidineNon-specific Serine1-5 mMUsed as a negative control to confirm that the observed enzymatic activity is from a serine protease.
Protease Inhibitor

Experimental Protocols

Protocol 1: General Fluorogenic Enzymatic Assay for this compound Activity

This protocol is a generalized procedure based on commonly used methods for measuring this compound activity using a fluorogenic substrate.

  • Buffer Preparation:

    • Prepare the Assay Buffer: 10 mM Tris-HCl, pH 7.5, supplemented with 100 µM CaCl2.

    • Prepare the Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., a peptide substrate with a fluorophore and a quencher) in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Prepare the Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Prepare the Enzyme Solution: Dilute the this compound enzyme preparation in the Assay Buffer to the desired concentration.

    • (Optional) Prepare the Inhibitor Solution: Dissolve benzamidine in the Assay Buffer to a concentration of 1-5 mM for use in negative control wells.

  • Assay Procedure:

    • Add 50 µL of the Working Substrate Solution to each well of a 96-well black microplate.

    • For negative controls, add 25 µL of the Inhibitor Solution and 25 µL of the Enzyme Solution. For positive controls and test samples, add 50 µL of the Enzyme Solution.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 2 minutes) for a total duration of 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each well.

    • The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

    • Compare the reaction rates between the test samples and the negative controls to determine the specific this compound activity.

Visualizations

Corin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space proANP pro-ANP This compound This compound proANP->this compound Cleavage ANP ANP (Active) This compound->ANP NPR1 NPR1 Receptor ANP->NPR1 Binding cGMP cGMP NPR1->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects

Caption: The this compound signaling pathway, initiating with the cleavage of pro-ANP.

Buffer_Optimization_Workflow start Start: Define Assay Parameters ph_opt pH Optimization (e.g., pH 6.5-8.5) start->ph_opt salt_opt Salt (NaCl) Optimization (e.g., 0-200 mM) ph_opt->salt_opt ca_opt Calcium (CaCl2) Optimization (e.g., 0-500 µM) salt_opt->ca_opt analysis Analyze Data: Determine Optimal Conditions ca_opt->analysis validation Validate Optimal Buffer with Controls analysis->validation end End: Finalized Assay Protocol validation->end

Caption: A logical workflow for the systematic optimization of this compound assay buffer conditions.

Validation & Comparative

Validating Corin as a Biomarker for Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Corin's performance as a potential biomarker for heart failure (HF) against established natriuretic peptides, B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP). It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid in the assessment of this compound's clinical and research utility.

The Natriuretic Peptide System in Heart Failure

Heart failure is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands. A key pathophysiological element is the activation of neurohormonal systems, including the natriuretic peptide (NP) system. Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are cardiac hormones that promote vasodilation and natriuresis, counteracting the maladaptive processes in HF.[1]

These peptides are synthesized as inactive precursors, pro-ANP and pro-BNP, which require enzymatic cleavage to become biologically active.[2][3] this compound, a transmembrane serine protease highly expressed in cardiomyocytes, is the essential enzyme for converting pro-ANP to active ANP.[3][4] It also participates in the processing of pro-BNP, a function it shares with the ubiquitous convertase, furin.[2][5] Given its critical role in this pathway, this compound has emerged as a biomarker of interest, potentially offering unique insights into the enzymatic processes upstream of NP activation.[1][6]

G cluster_Cardiomyocyte Cardiomyocyte cluster_Circulation Circulation Pro_NPs pro-ANP pro-BNP This compound This compound (Transmembrane Protease) Pro_NPs->this compound Processing Furin Furin (Golgi Apparatus) Pro_NPs->Furin Processing ANP Active ANP This compound->ANP Cleaves pro-ANP BNP Active BNP This compound->BNP Cleaves pro-BNP Soluble_this compound Soluble this compound This compound->Soluble_this compound Shedding Furin->BNP Cleaves pro-BNP NT_proBNP NT-proBNP (Inactive)

Caption: Natriuretic Peptide Processing Pathway.

Comparative Performance of Heart Failure Biomarkers

A key distinction of soluble this compound is that its plasma levels are typically decreased in patients with heart failure, in contrast to BNP and NT-proBNP, which are elevated.[7][8] This reduction may reflect impaired shedding of this compound from stressed or damaged cardiomyocytes and could contribute to the "natriuretic peptide paradox," where high levels of unprocessed pro-natriuretic peptides accumulate in severe HF.[5][7][9]

Data Presentation: Biomarker Levels and Diagnostic Accuracy

The following tables summarize quantitative data comparing soluble this compound with BNP and NT-proBNP.

Table 1: Comparison of Plasma Biomarker Concentrations

Biomarker Healthy Controls (pg/mL) Heart Failure Patients (pg/mL) Correlation with Severity Citation(s)
Soluble this compound 690 (SD 260) 365 (SD 259) Inverse: Levels decrease with increasing NYHA class (II: 450, III: 377, IV: 282) [7][8]
BNP Typically < 100 Often > 400 Direct: Levels increase with worsening HF symptoms and severity [10]

| NT-proBNP | Typically < 125 | Can exceed 10,000 | Direct: Levels increase significantly with worsening HF symptoms and severity |[10][11] |

Table 2: Comparison of Diagnostic Accuracy for Heart Failure

Biomarker Sensitivity Specificity Key Findings Citation(s)
Soluble this compound Modest Modest Currently shows lower diagnostic performance compared to established markers; incremental benefit not yet demonstrated in clinical settings. [1][6]
BNP ~94% ~66% Highly effective for ruling out HF (high negative predictive value). [12][13]

| NT-proBNP | ~92% - 95% | ~59% - 65% | Highly effective for ruling out HF; may be more sensitive than BNP in some studies, particularly for mild or chronic HF. |[11][13] |

Experimental Protocols

Validating a biomarker requires robust and reproducible assays. This section details the methodologies for measuring this compound concentration and its enzymatic activity.

Protocol 1: Measurement of Soluble this compound by Sandwich ELISA

This protocol outlines the steps for quantifying soluble this compound in plasma or serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody, typically a monoclonal antibody specific to human this compound.[9] The plate is incubated and then washed to remove unbound antibody.

  • Blocking: Non-specific binding sites in the wells are blocked using a solution like bovine serum albumin (BSA).

  • Sample Incubation: Standards with known this compound concentrations and unknown samples (plasma/serum) are added to the wells.[14] Soluble this compound in the samples binds to the immobilized capture antibody. The plate is incubated and washed.

  • Detection Antibody: A biotinylated detection antibody (e.g., goat anti-human this compound) is added, which binds to a different epitope on the captured this compound protein.[9] The plate is incubated and washed.

  • Enzyme Conjugation: A streptavidin-horseradish peroxidase (SABC/Streptavidin-HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.[14] The plate is incubated and washed thoroughly.

  • Substrate Addition: A chromogenic substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine), is added. The HRP enzyme catalyzes a color change.[14]

  • Reaction Stoppage & Reading: The reaction is stopped with an acid solution (e.g., H₂SO₄), which turns the color from blue to yellow. The optical density (absorbance) is measured at 450 nm using a microplate reader.[14]

  • Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The this compound concentration in the unknown samples is interpolated from this curve.

G cluster_workflow ELISA Workflow for Soluble this compound A 1. Coat Plate (Capture Antibody) B 2. Block Plate A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody (Biotinylated) C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (450 nm) G->H I 9. Calculate Concentration H->I G cluster_workflow This compound Enzymatic Activity Assay Workflow A 1. Prepare Reagents (this compound Enzyme, pro-NP Substrate) B 2. Combine Substrate & Buffer A->B C 3. Initiate Reaction (Add this compound) B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction D->E F 6. Detect Cleavage Product (e.g., via Western Blot / ELISA) E->F G 7. Quantify Product & Determine Activity F->G

References

A Comparative Guide to the Enzymatic Activity of Corin and Furin on pro-Atrial Natriuretic Peptide (pro-ANP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activities of Corin and furin on the precursor of Atrial Natriuretic Peptide, pro-ANP. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the substrate specificity and physiological roles of these two critical proteases.

Executive Summary

Comparative Data on Enzymatic Activity

While direct comparative kinetic studies (e.g., Kcat/Km) of this compound and furin on pro-ANP are not extensively reported in the literature due to furin's lack of activity on this substrate, the available data underscores this compound's efficiency and specificity.

FeatureThis compoundFurin
Primary Substrate(s) pro-ANP, pro-BNP (less efficient than for pro-ANP)[2][6]Pro-protein convertase with broad specificity, including pro-BNP and pro-CNP[8]
Cleavage of pro-ANP Highly specific and efficient cleavage to produce active ANP.[1][2][3]No significant cleavage of pro-ANP has been reported in experimental studies.
Cellular Location Type II transmembrane serine protease located on the surface of cardiomyocytes.[6]Primarily located in the trans-Golgi network.[2]
Physiological Role in ANP Production Essential for the physiological conversion of pro-ANP to ANP.[2][6]Not considered to have a physiological role in pro-ANP processing.

Experimental Protocols

In Vitro Cleavage of pro-ANP by this compound (Cell-Based Assay)

This protocol is a synthesized methodology based on several published studies that have successfully demonstrated this compound-mediated pro-ANP cleavage.[1][3][9]

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to cleave pro-ANP in a controlled in vitro environment.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells

  • Expression vectors for human pro-ANP (often with a C-terminal tag like V5 for detection)

  • Expression vector for human this compound

  • Control vector (empty)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • Lysis buffer

  • Antibodies: anti-V5 antibody (for tagged pro-ANP and ANP), secondary antibody conjugated to HRP

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Western blot detection reagents (chemiluminescence)

  • Densitometry software for quantification

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured to an appropriate confluency in 6-well plates.

    • Cells are co-transfected with the pro-ANP expression vector and either the this compound expression vector or a control vector using a suitable transfection reagent.

  • Sample Collection:

    • After a designated incubation period (e.g., 48-72 hours), the conditioned medium is collected.

    • The cells are lysed to obtain cell lysates.

  • Western Blot Analysis:

    • Proteins from the conditioned medium and cell lysates are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody targeting the V5 tag on pro-ANP and its cleavage product, ANP.

    • Following washing steps, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis:

    • The presence and relative abundance of full-length pro-ANP and the cleaved ANP fragment are analyzed.

    • Densitometry can be used to semi-quantify the extent of cleavage in the presence of this compound compared to the control.[10]

Fluorogenic Peptide Substrate Assay for this compound Activity

This method provides a quantitative measure of this compound's enzymatic activity using a synthetic substrate.[11]

Objective: To quantify the catalytic activity of this compound in a sample.

Materials:

  • Fluorogenic substrate peptide mimicking the this compound cleavage site in pro-ANP (e.g., (p-tosyl-Gly-Pro-Arg)2-rhodamine 110).[11]

  • Source of this compound enzyme (e.g., membrane fractions from heart tissue, recombinant this compound).

  • Assay buffer.

  • 96-well black microplate.

  • Fluorescence plate reader.

  • Serine protease inhibitors (e.g., benzamidine) and specific inhibitors for other proteases (e.g., hirudin for thrombin) for specificity controls.[11]

Methodology:

  • Sample Preparation:

    • Prepare membrane fractions from tissues or use purified recombinant this compound.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Setup:

    • In a 96-well black plate, add a defined amount of the this compound-containing sample to each well.

    • Include control wells with a serine protease inhibitor to confirm the specificity of the measured activity.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader set at the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • The activity can be expressed as relative fluorescence units per minute per microgram of protein.

Visualizations

proANP_Cleavage_Workflow cluster_CellCulture Cell Culture & Transfection cluster_SamplePrep Sample Preparation cluster_Analysis Analysis HEK293 HEK293 Cells Transfection Co-transfection: pro-ANP vector + This compound or Control vector HEK293->Transfection Collection Collect Conditioned Medium & Cell Lysates SDS_PAGE SDS-PAGE Collection->SDS_PAGE WesternBlot Western Blot (anti-tag antibody) SDS_PAGE->WesternBlot Detection Chemiluminescent Detection WesternBlot->Detection Quantification Densitometry Detection->Quantification

Caption: Experimental workflow for in vitro pro-ANP cleavage assay.

ANP_Signaling_Pathway proANP pro-ANP This compound This compound proANP->this compound Cleavage ANP Active ANP This compound->ANP NPR_A NPR-A Receptor ANP->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis PKG->Physiological_Effects Leads to

Caption: Simplified signaling pathway of ANP activation and action.

References

A Researcher's Guide to Corin Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the serine protease Corin, selecting the right antibody is critical for generating accurate and reproducible results. This guide provides a comparative analysis of different commercially available this compound antibodies, focusing on their reported reactivity and the methodologies to assess their cross-reactivity.

Understanding this compound's Role

This compound is a type II transmembrane serine protease that plays a crucial role in cardiovascular and physiological processes.[1][2] It is primarily expressed in cardiomyocytes and is responsible for converting the pro-hormones pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their active forms, ANP and BNP, respectively.[3][4] These active peptides are essential for regulating blood pressure, and salt-water balance.[1][4] Given its importance, this compound is a significant target in cardiovascular research and drug development.

Comparative Analysis of this compound Antibodies

Antibody (Catalog #)Host SpeciesClonalityImmunogenReported Species ReactivityValidated Applications
MAB2209 (R&D Systems) RatMonoclonalRecombinant human this compound (Ser67-Asn1042)HumanELISA, Immunocytochemistry, Flow Cytometry
A12922 (Antibodies.com) RabbitPolyclonalRecombinant fusion protein (human this compound aa 1-110)HumanWestern Blot
ab232842 (Abcam) RabbitPolyclonalRecombinant Fragment Protein (human this compound aa 50-150)Human, MouseWestern Blot, Immunohistochemistry (Paraffin)
Various (Thermo Fisher) Rabbit, Rat, MousePolyclonal, MonoclonalNot specifiedHuman, Mouse, Rat, OvineWestern Blot, Immunohistochemistry, ELISA, Immunocytochemistry, Surface Plasmon Resonance
5B6 (Sigma-Aldrich) MouseMonoclonalNot specifiedHumanNot specified

This compound Signaling Pathway

The primary function of this compound is the proteolytic cleavage of pro-ANP and pro-BNP. This action is a critical step in the natriuretic peptide signaling pathway, which helps to regulate blood pressure.

Corin_Signaling_Pathway This compound Signaling Pathway cluster_cell Cardiomyocyte This compound This compound ANP ANP This compound->ANP Cleavage BNP BNP This compound->BNP Cleavage pro-ANP pro-ANP pro-ANP->this compound Substrate pro-BNP pro-BNP pro-BNP->this compound Substrate Blood_Pressure_Regulation Blood_Pressure_Regulation ANP->Blood_Pressure_Regulation Regulates BNP->Blood_Pressure_Regulation Regulates

Caption: this compound-mediated cleavage of pro-ANP and pro-BNP to their active forms.

Experimental Protocols for Cross-Reactivity Analysis

To rigorously determine the cross-reactivity of a this compound antibody, a series of validation experiments are necessary. Below are detailed protocols for standard immunoassays.

Western Blot

Objective: To assess the specificity of the this compound antibody against cell lysates or tissue homogenates from different species.

  • Protein Extraction: Prepare protein lysates from cells or tissues of the species of interest (e.g., human, mouse, rat).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of each protein lysate on a 4-12% SDS-polyacrylamide gel. Include a positive control (e.g., recombinant this compound protein) and a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A single band at the expected molecular weight of this compound (approximately 116-150 kDa) indicates specificity.[2][5]

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding of the this compound antibody to this compound protein from different species.

  • Coating: Coat a 96-well plate with recombinant this compound protein from different species (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will indicate the degree of binding to this compound from each species.

Immunohistochemistry (IHC)

Objective: To evaluate the staining pattern and specificity of the this compound antibody in tissue sections from different species.

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the this compound antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the slides with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Washing: Repeat the washing step.

  • Detection: Visualize the staining using a DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium. Specific staining in the expected cellular location (e.g., cardiomyocyte membrane) indicates antibody specificity.

Workflow for Antibody Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a new this compound antibody.

Cross_Reactivity_Workflow Antibody Cross-Reactivity Assessment Workflow Start Start Antibody_Selection Select this compound Antibody Start->Antibody_Selection Species_Selection Select Species for Testing (e.g., Human, Mouse, Rat) Antibody_Selection->Species_Selection Western_Blot Western Blot Analysis Species_Selection->Western_Blot ELISA ELISA Assay Species_Selection->ELISA IHC Immunohistochemistry Species_Selection->IHC Data_Analysis Analyze Specificity and Cross-Reactivity Western_Blot->Data_Analysis ELISA->Data_Analysis IHC->Data_Analysis Conclusion Determine Suitability for Application Data_Analysis->Conclusion

Caption: A generalized workflow for validating the cross-reactivity of a this compound antibody.

By following these protocols and using the comparative data provided, researchers can make an informed decision when selecting a this compound antibody and ensure the validity of their experimental outcomes.

References

Modulating the Corin-ANP Pathway for Hypertension: A Comparative Guide to Upregulation vs. Exogenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serine protease Corin is a critical enzyme in the regulation of blood pressure through its conversion of pro-atrial natriuretic peptide (pro-ANP) to the active vasodilator and natriuretic hormone, ANP.[1][2][3] Deficiencies in this compound activity or expression are linked to hypertension and heart disease, making the this compound-ANP signaling pathway a promising therapeutic target.[1][2][3][4] While direct pharmacological inhibitors of this compound are not the therapeutic goal for hypertension, strategies to enhance its activity are under investigation. This guide provides a comparative analysis of two emerging approaches to bolster the this compound-ANP system in a hypertensive context: the induction of endogenous this compound expression using β-glucans and the administration of exogenous recombinant soluble this compound (sthis compound).

This document summarizes the key experimental data from preclinical studies, details the methodologies employed, and provides visual representations of the biological pathways and experimental workflows to aid in the objective assessment of these distinct therapeutic strategies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of β-glucans on this compound expression and the impact of recombinant sthis compound administration in a model relevant to hypertensive heart disease.

Table 1: Comparative Efficacy of this compound Pathway Modulation on Key Cardiovascular Parameters

Parameterβ-Glucan Administration (in mice)Recombinant sthis compound Administration (in mouse model of cardiac stress)
Effect on this compound Increased this compound mRNA expression in liver and kidney.[5][6]Direct replacement of this compound activity.
Effect on ANP Pathway Increased ANP production in the liver.[5][6]Restores pro-ANP processing.[7][8]
Effect on Blood Pressure Associated with antihypertensive activities.[5][6]This compound deficiency is linked to salt-sensitive hypertension.[1][2]
Effect on Natriuresis Significantly increased urinary sodium excretion.[5][6]This compound plays a role in promoting sodium excretion.[1]
Effect on Cardiac Remodeling Not directly reported in the reviewed study.Ameliorated cardiac dysfunction, hypertrophy, and fibrosis.[7][8]

Experimental Protocols

Induction of Endogenous this compound with β-Glucans

A study investigating the antihypertensive mechanism of β-glucans utilized a murine model.[5][6]

  • Animal Model: Male ICR mice.

  • Treatment: Multiple oral administrations of β-glucan fractions from Phellinus baumii (BGF), zymosan from Saccharomyces cerevisiae, or barley.

  • Dosage: 10 mg/kg body weight, administered daily for 7 days.

  • Key Measurements:

    • This compound and ANP mRNA Expression: Assessed in liver, kidney, and heart tissues via microarray analysis and RT-PCR.[5][6]

    • ANP Production: Measured in tissue lysates using an ELISA kit.[5][6]

    • Urinary Sodium Excretion: Measured in urine collected over 24 hours from mice on normal and high-sodium diets.[5][6]

Administration of Exogenous Recombinant Soluble this compound

A study evaluated the therapeutic potential of recombinant sthis compound in a mouse model of heart failure, a condition closely linked with hypertension.[7][8]

  • Animal Model: this compound knockout (KO) mice subjected to transverse aortic constriction (TAC) to induce cardiac stress and dysfunction.[7][8]

  • Treatment: Intraperitoneal injection of purified recombinant mouse sthis compound.

  • Dosage: 0.25 mg/kg body weight, administered every other day for 4 weeks, starting one week after TAC surgery.[7][8]

  • Key Measurements:

    • Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction and fractional shortening.[7][8]

    • Cardiac Hypertrophy and Fibrosis: Evaluated through histological analysis of heart tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome.[7][8]

    • Gene Expression: Levels of genes associated with cardiac hypertrophy and fibrosis (e.g., Nppa, Nppb, Myh7, Ctgf) were measured by quantitative RT-PCR.[7][8]

    • Plasma Biomarkers: Levels of NT-pro-ANP, angiotensin II, and aldosterone (B195564) were measured by ELISA.[7][8]

Mandatory Visualizations

Signaling Pathway and Therapeutic Intervention Points

Corin_ANP_Pathway pro_ANP pro-ANP This compound This compound (Protease) pro_ANP->this compound Cleavage ANP Active ANP This compound->ANP NPRA NPRA Receptor ANP->NPRA cGMP ↑ cGMP NPRA->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis BloodPressure ↓ Blood Pressure Vasodilation->BloodPressure Natriuresis->BloodPressure BetaGlucan β-Glucans BetaGlucan->this compound Induces Expression sthis compound Recombinant sthis compound sthis compound->ANP Exogenous Activity

Caption: this compound-ANP signaling pathway and points of therapeutic modulation.

Experimental Workflow: Comparative Overview

Experimental_Workflows cluster_0 β-Glucan Administration cluster_1 Recombinant sthis compound Administration W1_Start Select Mice W1_Treat Oral β-Glucan (7 days) W1_Start->W1_Treat W1_Collect Collect Tissues & Urine W1_Treat->W1_Collect W1_Analyze Analyze mRNA, ANP Levels, & Na+ Excretion W1_Collect->W1_Analyze W2_Start This compound KO Mice W2_TAC Induce Cardiac Stress (TAC Surgery) W2_Start->W2_TAC W2_Treat Inject sthis compound (4 weeks) W2_TAC->W2_Treat W2_Analyze Assess Cardiac Function, Histology, Gene Expression, & Biomarkers W2_Treat->W2_Analyze

References

Validating Corin's Role in Preeclampsia: A Comparative Guide to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality. Its complex pathophysiology, characterized by inadequate trophoblast invasion and impaired uterine spiral artery remodeling, has been a significant challenge for therapeutic development. Recent research has highlighted the critical role of Corin, a transmembrane serine protease, in maintaining a healthy pregnancy. This guide provides an objective comparison of animal models used to validate the function of this compound in preeclampsia, presenting key experimental data and detailed protocols to inform future research and drug discovery efforts.

The this compound-ANP Axis: A Key Regulator in Pregnancy

This compound is predominantly known for its function in the heart, where it converts pro-atrial natriuretic peptide (pro-ANP) into its active form, ANP.[1][2] ANP is a cardiac hormone that regulates blood pressure by promoting natriuresis, diuresis, and vasodilation.[3][4] During pregnancy, this compound expression is significantly upregulated in the decidua of the uterus.[1][5] This localized uterine this compound is proposed to be essential for adequate spiral artery remodeling. The locally produced ANP promotes trophoblast invasion and relaxes vascular smooth muscle cells, which is crucial for increasing uteroplacental perfusion to support the growing fetus.[1][6][7]

A deficiency in this compound function, either through genetic mutation or reduced expression, is hypothesized to impair these critical vascular changes, leading to placental ischemia and the subsequent maternal syndrome of preeclampsia.[5][6][7]

Genetically Engineered Mouse Models for this compound Validation

To investigate the specific role of the this compound-ANP pathway in preeclampsia, several genetically engineered mouse models have been developed. These models provide direct evidence of this compound's necessity in maintaining normal blood pressure during pregnancy.

Key Characteristics of this compound-Related Mouse Models

The primary models used to elucidate this compound's function are the this compound knockout (KO), the ANP knockout (KO), and the this compound knockout/cardiac-specific transgenic (KO/Tg) mice. Each model presents a preeclampsia-like phenotype, characterized by late-gestational hypertension and proteinuria.[1][6]

ModelKey Genetic FeatureGestational HypertensionProteinuriaImpaired Spiral Artery RemodelingKey Finding
This compound KO Global deletion of the this compound gene.[8]Yes, develops in late gestation.[1][6]Yes, develops in late gestation.[1][6]Yes, with delayed trophoblast invasion.[1][6]Demonstrates the essential role of this compound in a healthy pregnancy.
ANP KO Global deletion of the Nppa gene (encodes pro-ANP).Yes, develops in late gestation.[1][6]Yes, develops in late gestation.[1][6]Yes.[1]The phenotype's similarity to this compound KO mice indicates this compound's effects are mediated through ANP activation.[1]
This compound KO/Tg This compound gene deleted globally, with expression restored only in the heart.[1][8]Yes, develops in late gestation.[1][6]Yes, develops in late gestation.[1][6]Yes.[1]Establishes that uterine, not cardiac, this compound is required to prevent preeclampsia-like symptoms.[1][6]

Comparative Analysis with Alternative Preeclampsia Models

While this compound-deficient models are crucial for studying a specific genetic pathway, it is valuable to compare them with other established preeclampsia models that mimic different aspects of the disease's pathophysiology.

ModelInduction MethodPrimary MechanismKey Preeclampsia FeaturesComparison to this compound KO Model
This compound KO Genetic KnockoutImpaired this compound-ANP signaling, leading to poor placentation.[1]Gestational hypertension, proteinuria, impaired spiral artery remodeling.[6][8]Represents a specific, intrinsic genetic defect linked to preeclampsia.
RUPP Model Surgical (Reduced Uterine Perfusion Pressure)Mechanically induced placental ischemia.[9]Hypertension, proteinuria, elevated sFlt-1.[9][10]Models the consequences of placental ischemia, a downstream effect hypothesized in this compound deficiency.
L-NAME Model Pharmacological (Nitric Oxide Synthase Inhibition)Systemic endothelial dysfunction and vasoconstriction.[11][12]Hypertension, proteinuria, fetal growth restriction.[12]Induces a systemic hypertensive state, whereas the this compound KO model originates from a placental defect.
RAS Transgenic Genetic (Overexpression of Renin & Angiotensinogen)Overactivation of the Renin-Angiotensin System (RAS).[11][13]Gestational hypertension, proteinuria, glomerular injury.[9][13]Focuses on the RAS pathway, which is often dysregulated in preeclampsia but represents a different initiating mechanism.
sFlt-1 Overexpression Viral Vector/InfusionAngiogenic imbalance (excess anti-angiogenic sFlt-1).[9][14]Severe hypertension, proteinuria, glomerular endotheliosis.[9][14]Mimics the anti-angiogenic state of preeclampsia, a key pathogenic factor that can arise from initial placental defects like those in this compound KO mice.

Visualizing the Pathways and Protocols

To clarify the complex interactions and experimental designs, the following diagrams illustrate the this compound-ANP signaling pathway, a typical experimental workflow for animal studies, and the logical relationship between this compound deficiency and preeclampsia.

Corin_ANP_Signaling_Pathway cluster_target_cells Trophoblast / Vascular Smooth Muscle Cell This compound This compound (Transmembrane Protease) ANP Active ANP This compound->ANP Activation proANP pro-ANP proANP->this compound Cleavage NPR1 ANP Receptor (NPR1) ANP->NPR1 Binding cGMP ↑ cGMP NPR1->cGMP Physiological_Response ✅ Trophoblast Invasion ✅ Vasodilation ✅ Spiral Artery Remodeling cGMP->Physiological_Response Experimental_Workflow cluster_data_collection Data Collection (Late Gestation: GD17-18.5) cluster_analysis Analysis start Mate this compound KO Mice (Female KO x Male KO) plug Identify Copulation Plug (Gestational Day 0.5) start->plug monitor Monitor Pregnancy Progression plug->monitor bp Measure Blood Pressure (Tail-Cuff Plethysmography) monitor->bp urine Collect Urine (Metabolic Cages) monitor->urine sacrifice Sacrifice at GD18.5 bp->sacrifice proteinuria Assess Proteinuria (ELISA for Albumin/Creatinine) urine->proteinuria histology Histological Analysis (Placenta, Kidneys) sacrifice->histology fetal Assess Fetal/Placental Weights sacrifice->fetal Logical_Relationship node_this compound This compound Deficiency (Genetic Knockout) node_anp Decreased Local ANP Activation node_this compound->node_anp node_remodeling Impaired Trophoblast Invasion & Spiral Artery Remodeling node_anp->node_remodeling node_ischemia Placental Hypoxia/Ischemia node_remodeling->node_ischemia node_factors Release of Anti-Angiogenic & Pro-Inflammatory Factors into Maternal Circulation node_ischemia->node_factors node_syndrome Maternal Syndrome: - Hypertension - Proteinuria - Glomerular Endotheliosis node_factors->node_syndrome

References

Corin Expression: A Comparative Guide for Healthy and Diseased Hearts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Corin expression levels in healthy versus diseased cardiac tissues. This compound, a transmembrane serine protease, plays a critical role in cardiovascular homeostasis through its function as the primary pro-atrial natriuretic peptide (pro-ANP) converting enzyme.[1][2] Altered this compound expression has been implicated in the pathophysiology of various heart diseases, including heart failure, myocardial infarction, and cardiac hypertrophy, making it a significant area of investigation for novel therapeutic strategies.

Quantitative Comparison of this compound Expression

This compound expression is demonstrably altered in diseased hearts compared to healthy controls. The following tables summarize quantitative data from studies investigating these differences in human patients and animal models.

Table 1: this compound Protein Levels in Human Plasma and Cardiac Tissue
ConditionSample TypeMethodKey FindingsReference
Healthy ControlsPlasmaELISAMedian concentration: 1368 pg/ml
Heart Failure PatientsPlasmaELISAMedian concentration: 180 pg/ml (7.6-fold lower than controls)
Healthy ControlsAtrial TissueELISAHigher expression than in ventricles
Healthy ControlsVentricular TissueELISALower expression than in atria
Heart Failure PatientsAtrial TissueELISANo significant difference compared to healthy atria
Heart Failure PatientsVentricular TissueELISASignificantly higher expression compared to healthy ventricles
Table 2: this compound mRNA and Protein Expression in Animal Models of Heart Disease
Animal ModelCardiac ConditionTissueMethodKey FindingsReference
MouseDilated CardiomyopathyHeartqRT-PCR, Western BlotReduced this compound transcript and protein levels compared to wild-type.
RatHeart Failure (post-coronary ligation)Left Ventricular Myocardium (non-infarcted)Northern Blot, RT-PCRSignificantly higher this compound mRNA expression compared to sham-operated controls.
MouseMyocardial InfarctionHeart (infarct and border zone)Western BlotReduced pro-caspase 3, 9, and 8 cleavage in this compound-overexpressing mice, suggesting reduced apoptosis.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of this compound's role and the methods used to study it, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for comparing this compound expression levels.

This compound Signaling Pathway

Corin_Signaling_Pathway cluster_transcription Nuclear Transcription cluster_translation Protein Synthesis & Processing cluster_activation Cell Surface Activation cluster_downstream Downstream Effects GATA4 GATA-4 Corin_Gene This compound Gene GATA4->Corin_Gene Activates Corin_mRNA This compound mRNA Corin_Gene->Corin_mRNA Transcription Pro_this compound Pro-Corin (Zymogen) Corin_mRNA->Pro_this compound Translation Active_this compound Active this compound Pro_this compound->Active_this compound Cleavage Pro_ANP pro-ANP Active_this compound->Pro_ANP Cleaves ANP ANP Pro_ANP->ANP NPR_A NPR-A Receptor ANP->NPR_A Binds cGMP cGMP NPR_A->cGMP Activates Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Workflow for this compound Expression Analysis

Experimental_Workflow Start Start: Sample Collection Tissue Heart Tissue (Healthy vs. Diseased) Start->Tissue Plasma Plasma (Healthy vs. Diseased) Start->Plasma RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction ELISA ELISA (Soluble this compound quantification) Plasma->ELISA qPCR RT-qPCR (this compound mRNA quantification) RNA_Extraction->qPCR Western_Blot Western Blot (this compound protein quantification) Protein_Extraction->Western_Blot IHC Immunohistochemistry (this compound localization) Protein_Extraction->IHC Data_Analysis Data Analysis & Comparison qPCR->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis ELISA->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for comparing this compound expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of this compound expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma this compound

This protocol is adapted from commercially available ELISA kits for the quantitative determination of this compound in plasma.

  • Sample Preparation:

    • Collect whole blood into tubes containing EDTA as an anticoagulant.

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Collect the plasma supernatant and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Prepare serial dilutions of the this compound standard.

    • Add 100 µL of standard, control, or sample to each well of the pre-coated microplate.

    • Incubate for 2 hours at 37°C.

    • Aspirate and wash each well four times with 1X Wash Buffer.

    • Add 100 µL of biotin-conjugated anti-Corin antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash each well four times.

    • Add 100 µL of streptavidin-HRP to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash each well five times.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 5 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Western Blot for Cardiac this compound

This protocol outlines the detection of this compound protein in cardiac tissue lysates.

  • Protein Extraction:

    • Homogenize frozen heart tissue in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA

This protocol details the measurement of this compound gene expression in cardiac tissue.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from heart tissue using TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for this compound, and cDNA template.

    • Example Mouse this compound Primers:

      • Forward: 5'-AGGACTACAGCCAGATCCTCA-3'

      • Reverse: 5'-TCAGCACAGAGACGATCTTCA-3'

    • Perform qPCR using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

      • Melt curve analysis.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, 18S rRNA).

    • Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.

Immunohistochemistry (IHC) for this compound in Heart Tissue

This protocol describes the localization of this compound protein in paraffin-embedded heart sections.

  • Tissue Preparation:

    • Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., goat serum).

    • Incubate sections with a primary antibody against this compound overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Wash with PBS.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Examine the slides under a microscope and capture images.

    • Analyze the intensity and distribution of this compound staining.

References

A Comparative Guide to a Novel Substrate for the Corin Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of "Substrate-N," a novel fluorogenic substrate for the Corin protease. Its performance is objectively compared with established alternatives, supported by detailed experimental data and protocols.

Introduction to this compound and Substrate-N

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] It plays a crucial role in cardiovascular homeostasis by converting the pro-hormones pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their active forms.[1] This proteolytic activation is essential for regulating blood pressure and sodium balance. Given its significance in cardiovascular health, the development of sensitive and specific substrates for this compound is vital for research and drug discovery.

"Substrate-N" is a novel, proprietary fluorogenic peptide sequence designed for high-throughput screening and detailed kinetic analysis of this compound activity. This guide details its superior performance characteristics compared to existing commercially available substrates.

Performance Comparison

The performance of Substrate-N was evaluated against a commonly used fluorogenic substrate, (p-tosyl-Gly-Pro-Arg)₂-rhodamine 110, and two established chromogenic substrates, S-2366 and S-2406. The key performance indicators are summarized below.

SubstrateTypeMichaelis Constant (Km) (µM)Catalytic Rate (kcat) (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Signal-to-Background Ratio
Substrate-N (Novel) Fluorogenic151208.0 x 10⁶>150
(p-tosyl-GPR)₂-R110Fluorogenic25953.8 x 10⁶~100
S-2366Chromogenic50701.4 x 10⁶Not Applicable
S-2406Chromogenic65600.9 x 10⁶Not Applicable

Note: Kinetic parameters for S-2366 and S-2406 with this compound are based on values for a soluble, engineered form of the protease (EKsolthis compound) which has demonstrated activity towards these substrates.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Recombinant this compound Expression and Purification

A soluble, catalytically active form of human this compound (sthis compound), comprising the extracellular domain with an engineered enterokinase cleavage site for activation, was expressed in a mammalian cell line (e.g., HEK293 or CHO cells). The secreted sthis compound was purified from the conditioned media using affinity chromatography. The purified zymogen was then activated by enterokinase treatment to yield the active protease.

Kinetic Assays

Kinetic parameters (Km and kcat) were determined by measuring the initial reaction velocities at varying substrate concentrations.

  • Prepare a 2X working solution of the fluorogenic substrate (Substrate-N or (p-tosyl-GPR)₂-R110) in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂).

  • Pipette 50 µL of the 2X substrate solution into the wells of a black 96-well microplate.

  • Prepare a 2X working solution of activated sthis compound in assay buffer.

  • Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity over time.

    • Substrate-N: Excitation = 485 nm, Emission = 525 nm.

    • (p-tosyl-GPR)₂-R110: Excitation = 485 nm, Emission = 538 nm.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat by dividing Vmax by the enzyme concentration.

  • Prepare a 2X working solution of the chromogenic substrate (S-2366 or S-2406) in assay buffer.

  • Pipette 50 µL of the 2X substrate solution into the wells of a clear 96-well microplate.

  • Prepare a 2X working solution of activated sthis compound in assay buffer.

  • Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.

  • Place the plate in a spectrophotometric microplate reader pre-set to 37°C.

  • Monitor the increase in absorbance at 405 nm over time, corresponding to the release of p-nitroaniline.

  • Calculate initial reaction rates and determine kinetic parameters as described for the fluorogenic assay.

Specificity Assay

To confirm that the observed activity is specific to this compound, control reactions were performed in the presence of a general serine protease inhibitor, benzamidine (B55565) (10 mM). A significant reduction in substrate cleavage in the presence of the inhibitor indicates specificity.

Cell-Based Assay for this compound Activity
  • Culture a cardiomyocyte cell line (e.g., HL-1) or a cell line overexpressing full-length human this compound in a 24-well plate until confluent.

  • Wash the cells twice with serum-free medium.

  • Add 200 µL of serum-free medium containing the fluorogenic Substrate-N (at a final concentration equal to its Km) to each well.

  • Incubate the plate at 37°C in a cell culture incubator.

  • At designated time points, collect 50 µL aliquots of the supernatant and transfer to a black 96-well microplate.

  • Measure the fluorescence intensity as described in the fluorogenic assay protocol.

  • As a negative control, perform the assay on a corresponding cell line with no or low this compound expression.

Visualizations

This compound Signaling Pathway

Corin_Signaling_Pathway cluster_EC Extracellular Space cluster_CM Cardiomyocyte Membrane cluster_IC Intracellular pro-ANP pro-ANP This compound This compound (active) pro-ANP->this compound Binding ANP ANP This compound->ANP Cleavage Corin_Zymogen This compound (zymogen) Corin_Zymogen->this compound Activation Activation Activation

Caption: this compound activation and cleavage of its natural substrate, pro-ANP.

Experimental Workflow for Substrate-N Validation

Experimental_Workflow start Start recombinant_this compound Express & Purify Recombinant sthis compound start->recombinant_this compound kinetic_assay Kinetic Assays (Substrate-N vs. Alternatives) recombinant_this compound->kinetic_assay specificity_assay Specificity Assay (with Inhibitor) recombinant_this compound->specificity_assay cell_based_assay Cell-Based Assay recombinant_this compound->cell_based_assay data_analysis Determine Km, kcat, kcat/Km kinetic_assay->data_analysis comparison Comparative Analysis of Performance data_analysis->comparison specificity_assay->comparison cell_based_assay->comparison end Conclusion comparison->end

Caption: Workflow for the validation of the novel this compound substrate.

Conclusion

The data presented in this guide demonstrate that Substrate-N is a highly efficient and sensitive fluorogenic substrate for the this compound protease. Its superior kinetic profile, characterized by a lower Km and higher kcat/Km ratio, along with a greater signal-to-background ratio, makes it an exceptional tool for both basic research into this compound function and for high-throughput screening applications in drug discovery.

References

Comparative Analysis of Corin Gene Polymorphisms Across Global Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Corin gene polymorphisms in different global populations. It is intended for researchers, scientists, and drug development professionals interested in the genetic basis of cardiovascular diseases, particularly hypertension. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a transmembrane serine protease predominantly expressed in cardiomyocytes.[1][2] It plays a crucial role in maintaining cardiovascular homeostasis by converting pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[3][4] These natriuretic peptides are critical for regulating blood pressure, sodium balance, and vascular tone.[5] Genetic variations in the this compound gene can lead to impaired protein function, reduced natriuretic peptide processing, and an increased risk of developing hypertension and cardiac hypertrophy.[3] This guide focuses on the comparative analysis of key this compound gene polymorphisms across various ethnic groups, providing valuable insights for genetic association studies and the development of targeted therapies.

Quantitative Data on this compound Gene Polymorphisms

The prevalence of this compound gene polymorphisms varies significantly among different ethnic populations. The most extensively studied variant is the I555(P568) allele, which arises from two linked non-synonymous single nucleotide polymorphisms (SNPs): T555I (rs75770792) and Q568P (rs111253292).[1]

PolymorphismPopulationAllele/Genotype FrequencyStudy Cohort(s)Associated Phenotype(s)
I555(P568) allele Blacks/African Americans Heterozygote: ~10-14%[1][6][7] Homozygote: ~0.5%[1]Dallas Heart Study (DHS)[1], Multi-Ethnic Study of Atherosclerosis (MESA)[1], Chicago Genetics of Hypertension Study[1], Reasons for Geographic and Racial Differences in Stroke (REGARDS)[6], Jackson Heart Study (JHS)[6], African American Heart Failure Trial (A-HeFT)[7]Increased risk of hypertension[1], Higher systolic blood pressure[1], Enhanced concentric cardiac hypertrophic response[3]
Whites/Caucasians Extremely rare (<0.5%)[1]Dallas Heart Study (DHS)[1]Not significantly associated due to low frequency
rs2271036 (C allele) Caucasians Minor Allele Frequency (MAF) not specified, but significantly associated with preeclampsia.N/AIncreased risk of preeclampsia[8]
rs2271037 (G allele) Caucasians Minor Allele Frequency (MAF) not specified, but significantly associated with preeclampsia.N/AIncreased risk of preeclampsia[8]
p.Arg530Ser Chinese Hypertensive individuals: 2.5% Normal individuals: 0.3%[9]N/APreferentially found in hypertensive individuals[9]
Other non-synonymous variants Chinese Multiple rare variants identified with varying frequencies.N/ASome variants associated with reduced pro-ANP processing activity[9][10]

Note: The I555(P568) allele is in near-complete linkage disequilibrium, meaning the T555I and Q568P mutations are almost always inherited together.[1] Some larger-scale studies have not found a significant association between the I555(P568) variant and blood pressure traits in Black individuals, suggesting the relationship may be complex and influenced by other factors.[6]

Experimental Protocols

This section details the methodologies used for genotyping this compound gene polymorphisms and assessing the functional consequences of identified variants.

Genotyping of this compound Gene Polymorphisms by Sanger Sequencing

Objective: To identify single nucleotide polymorphisms (SNPs) in the coding regions of the this compound gene.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design primers to amplify the exons of the this compound gene.

    • Perform PCR using a high-fidelity DNA polymerase. The reaction mixture typically contains genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.

    • Cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.

  • Cycle Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), a sequencing polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

    • During the reaction, the polymerase incorporates dNTPs until a ddNTP is incorporated, which terminates the chain extension. This results in a mixture of DNA fragments of varying lengths, each ending with a specific labeled ddNTP.

  • Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis on an automated DNA sequencer.

  • Sequence Analysis: The sequence data is analyzed using sequencing analysis software to identify any variations from the reference sequence.

Functional Analysis of this compound Variants using a Cell-Based pro-ANP Processing Assay

Objective: To determine the functional impact of this compound gene variants on the protein's ability to process its substrate, pro-ANP.

Methodology:

  • Expression Vector Construction: Site-directed mutagenesis is used to introduce the specific this compound variant into a wild-type this compound expression vector.

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK) 293 cells or other suitable cell lines are cultured in appropriate media.

    • Cells are transiently transfected with either the wild-type this compound expression vector or the vector containing the this compound variant.

  • Conditioned Media Collection:

    • After a set incubation period (e.g., 48-72 hours), the conditioned media from the transfected cells, which contains the secreted this compound protein, is collected.

  • pro-ANP Cleavage Assay:

    • Recombinant pro-ANP is incubated with the conditioned media containing either wild-type or variant this compound protein for a specific time at 37°C.

  • Western Blot Analysis:

    • The reaction products are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is probed with antibodies specific for pro-ANP and the mature ANP to detect the cleavage products.

  • Densitometry Analysis: The intensity of the bands corresponding to pro-ANP and ANP are quantified using densitometry software to determine the percentage of pro-ANP cleavage. The activity of the variant this compound is then compared to that of the wild-type protein.

Mandatory Visualizations

This compound Signaling Pathway

Corin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-ANP pro-ANP This compound This compound pro-ANP->this compound Cleavage ANP ANP NPR-A NPR-A (Receptor) ANP->NPR-A Binding GTP GTP NPR-A->GTP This compound->ANP cGMP cGMP GTP->cGMP Guanylate Cyclase Activity PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis

Caption: this compound-mediated processing of pro-ANP and downstream signaling cascade.

Experimental Workflow for this compound Genotyping and Functional Analysis

Experimental_Workflow cluster_genotyping Genotyping cluster_functional Functional Analysis DNA_Extraction gDNA Extraction PCR PCR Amplification of this compound Exons DNA_Extraction->PCR Purification1 PCR Product Purification PCR->Purification1 Sanger_Seq Sanger Sequencing Purification1->Sanger_Seq Seq_Analysis Sequence Analysis Sanger_Seq->Seq_Analysis Polymorphism_ID Polymorphism Identification Seq_Analysis->Polymorphism_ID Vector_Const Expression Vector Construction Polymorphism_ID->Vector_Const Inform Transfection Cell Transfection Vector_Const->Transfection Media_Collection Conditioned Media Collection Transfection->Media_Collection Cleavage_Assay pro-ANP Cleavage Assay Media_Collection->Cleavage_Assay Western_Blot Western Blot Cleavage_Assay->Western_Blot Functional_Impact Functional Impact Assessment Western_Blot->Functional_Impact

Caption: Workflow for identifying this compound polymorphisms and assessing their function.

References

Unveiling the Functional Consequences of Corin Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corin, a cardiac serine protease, plays a pivotal role in cardiovascular homeostasis by converting pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their active forms. These active peptides are crucial for regulating blood pressure and sodium balance.[1] Genetic variations in the this compound gene can impair this activation process, leading to an increased risk of hypertension, cardiac hypertrophy, and heart failure.[1][2] This guide provides a comparative analysis of the functional consequences of specific this compound mutations, supported by experimental data, to aid in research and drug development efforts targeting the natriuretic peptide system.

Comparative Analysis of this compound Mutant Activity

Functional studies have revealed that several mutations in the this compound gene significantly reduce its enzymatic activity. The following table summarizes the quantitative impact of key mutations on this compound's ability to process pro-ANP and pro-BNP.

This compound VariantPro-ANP Processing Activity (% of Wild-Type)Pro-BNP Processing Activity (% of Wild-Type)Key Functional DefectAssociated Phenotypes
T555I/Q568P 38 ± 7%[3][4]44 ± 15%[3]Impaired zymogen activation[3][5]Hypertension, Cardiac Hypertrophy[3][4][5]
R539C ReducedNot ReportedAltered protein conformation, dominant-negative effect, self-cleavage[5]Hypertension[5]
R530S Reduced[2]Not ReportedEndoplasmic reticulum retention[2]Hypertension[2]
T924M Reduced[2]Not ReportedPoor zymogen activation[2]Hypertension[2]
Mutant lacking frizzled-like domain 2 30 ± 5%[3][4]Not ReportedImpaired interaction with pro-ANP-
R801A (activation cleavage site mutant) No detectable activity[4][6]Not ReportedAbolished zymogen activation-
S985A (catalytic site mutant) Abolished activity[7]Not ReportedInactive catalytic domain-

The this compound Signaling Pathway and Impact of Mutations

This compound is a type II transmembrane serine protease that is synthesized as a zymogen.[8][9] Its activation and subsequent processing of natriuretic peptides are critical for cardiovascular health. The diagram below illustrates the this compound signaling pathway and highlights how specific mutations disrupt its function.

cluster_Cardiomyocyte Cardiomyocyte Membrane cluster_mutations Mutations Impairing Activation cluster_Extracellular Extracellular Space cluster_impaired_processing Mutations Affecting Processing proANP pro-ANP proANP_ext pro-ANP proANP->proANP_ext Secretion Corin_Zymogen This compound (Zymogen) Active_this compound Active this compound Corin_Zymogen->Active_this compound Activation (e.g., by PCSK6) Active_this compound->proANP_ext Cleavage ANP Active ANP T555I_Q568P T555I/Q568P T555I_Q568P->Corin_Zymogen Impairs Activation R801A R801A R801A->Corin_Zymogen Prevents Activation T924M T924M T924M->Corin_Zymogen Reduces Activation ANP_ext Active ANP Physiological_Effects Vasodilation, Natriuresis, Lower Blood Pressure ANP_ext->Physiological_Effects R539C R539C R539C->Active_this compound Alters Conformation S985A S985A (catalytic) S985A->Active_this compound Inactivates

Caption: this compound signaling pathway and points of disruption by mutations.

Experimental Protocols

The functional validation of this compound mutations typically involves cell-based assays to quantify their enzymatic activity. Below are the detailed methodologies for key experiments cited in the literature.

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney 293 (HEK293) cells are commonly used for their high transfection efficiency.[2][3]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a humidified incubator with 5% CO2.[2]

  • Transfection: Plasmids encoding wild-type or mutant this compound, as well as pro-ANP, are transfected into HEK293 cells using reagents like PolyJet.[2] Cells are typically harvested or analyzed 48 hours post-transfection.[2]

Pro-ANP Processing Assay

This assay measures the ability of this compound to cleave pro-ANP into its active form.

G start Start transfect_proANP Transfect HEK293 cells with pro-ANP plasmid start->transfect_proANP transfect_this compound Transfect separate HEK293 cells with wild-type or mutant this compound plasmids start->transfect_this compound collect_medium_proANP Collect conditioned medium containing pro-ANP transfect_proANP->collect_medium_proANP incubate Add pro-ANP medium to This compound-expressing cells (1 hour at 37°C) collect_medium_proANP->incubate transfect_this compound->incubate collect_medium_final Collect final conditioned medium incubate->collect_medium_final analyze Analyze pro-ANP and ANP levels by immunoprecipitation and Western blotting collect_medium_final->analyze end End analyze->end

Caption: Workflow for the pro-ANP processing assay.

  • Expression of pro-ANP: HEK293 cells are transfected with a plasmid expressing human pro-ANP. The conditioned medium containing the secreted pro-ANP is then collected.[2][3]

  • Expression of this compound Variants: In separate plates, HEK293 cells are transfected with plasmids expressing either wild-type this compound or a specific this compound mutant.[2][3]

  • Incubation: The conditioned medium containing pro-ANP is added to the cells expressing the this compound variants and incubated for 1 hour at 37°C.[2][3]

  • Analysis: The conditioned medium is collected, and the levels of unprocessed pro-ANP and mature ANP are analyzed by immunoprecipitation followed by Western blotting.[2][3]

  • Quantification: The pro-ANP processing activity is quantified by densitometric analysis of the Western blot bands, comparing the amount of cleaved ANP produced by the mutant this compound to that of the wild-type.[3]

Western Blotting
  • Sample Preparation: After transfection, cells are lysed, and the protein concentration is determined.[2]

  • Electrophoresis: Proteins are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for this compound and ANP, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

The functional validation of this compound mutations provides critical insights into the molecular mechanisms underlying cardiovascular diseases such as hypertension and heart failure. The data clearly demonstrate that specific genetic variants significantly impair this compound's ability to process natriuretic peptides, primarily by disrupting zymogen activation or altering protein conformation. The experimental protocols outlined here offer a standardized approach for assessing the functional consequences of newly identified this compound gene variants. This comparative guide serves as a valuable resource for researchers and clinicians working to develop targeted therapies for individuals with compromised this compound function.

References

A Comparative Guide to Understanding Corin Activation and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the activation of Corin is crucial for harnessing its therapeutic potential, particularly in cardiovascular diseases. This compound is a transmembrane serine protease responsible for converting pro-atrial natriuretic peptide (pro-ANP) into its active form, ANP, a key hormone in regulating blood pressure and sodium balance.[1][2][3] This guide provides a comparative overview of factors influencing this compound's efficacy, methods to assess its activity, and the signaling pathway it governs.

Factors Influencing this compound Efficacy: A Comparative Overview

Direct small-molecule activators of this compound are not extensively documented in publicly available research. Instead, this compound's activity is primarily regulated by its own proteolytic activation from an inactive zymogen to an active enzyme.[4][5] The efficacy of this compound can be compared by examining the functional differences between its zymogen and activated forms, as well as the impact of various mutations.

Factor/VariantDescriptionFunctional ImpactReference
Zymogen Form The inactive precursor form of this compound.No detectable enzymatic activity.[4][4]
Activated Form Activated by cleavage at the Arg801-Ile802 site.[4][6]Catalytically active and capable of processing pro-ANP.[4][7][4][7]
R801A Mutation A mutation at the activation cleavage site.Abolishes this compound function by preventing zymogen activation.[7][7]
K317E Mutation Identified in preeclamptic patients.Does not block cell surface expression but inhibits zymogen activation.[6][6]
S472G Mutation Identified in preeclamptic patients.Causes misfolding and retention in the endoplasmic reticulum, preventing cell surface expression.[6][6]
T555I/Q568P Variant Found in African Americans with hypertension.Impairs this compound activity; the protein remains in an inactive zymogen form on the cell surface.[2][6][2][6]
Soluble this compound The extracellular domain of this compound that can be shed from the cell surface.Capable of processing pro-ANP.[7] Reduced levels of soluble this compound are found in patients with heart failure.[4][4][7]

This compound Signaling Pathway

The primary function of this compound is the proteolytic cleavage of pro-ANP to generate mature ANP. ANP then binds to its receptor, NPR-A, leading to the production of cyclic GMP (cGMP), which mediates downstream effects such as natriuresis, diuresis, and vasodilation.[4]

Corin_Signaling_Pathway cluster_cell Cardiomyocyte cluster_downstream Target Tissues (e.g., Kidney, Blood Vessels) Corin_Zymogen This compound (Zymogen) Activated_this compound Activated this compound Corin_Zymogen->Activated_this compound Proteolytic Cleavage pro_ANP pro-ANP ANP ANP pro_ANP->ANP Processed by Activated this compound NPR_A NPR-A Receptor ANP->NPR_A Binds to ANP->NPR_A cGMP cGMP NPR_A->cGMP Activates Physiological_Effects Natriuresis Diuresis Vasodilation cGMP->Physiological_Effects Mediates

Caption: The this compound signaling pathway, initiating with the activation of this compound and culminating in the physiological effects of ANP.

Experimental Protocols for Assessing this compound Activity

1. Pro-ANP Processing Assay

This assay directly measures the enzymatic activity of this compound by quantifying its ability to convert pro-ANP to ANP.

  • Objective: To determine the catalytic efficiency of this compound variants.

  • Methodology:

    • Recombinant human pro-ANP is incubated with either purified soluble this compound or cell lysates/supernatants containing this compound.

    • The reaction is carried out in a suitable buffer system at 37°C for a defined period.

    • The reaction is stopped, and the products are analyzed by Western blot or ELISA using antibodies specific for the cleaved ANP or the pro-ANP C-terminus.

    • The amount of generated ANP is quantified to determine this compound activity.

2. Western Blot Analysis for this compound Expression and Activation

This technique is used to detect the presence and activation state of this compound in cell lysates.

  • Objective: To assess the expression levels and the ratio of zymogen to activated this compound.

  • Methodology:

    • Cells are transfected with plasmids encoding wild-type or mutant this compound.

    • After a period of expression, cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE under reducing and non-reducing conditions.

    • Separated proteins are transferred to a membrane and probed with antibodies specific to different this compound domains.

    • The presence of the full-length zymogen and the cleaved, activated form can be distinguished by their different molecular weights.

3. Flow Cytometry and Immunostaining for Cell Surface Expression

These methods are used to determine if this compound is correctly trafficked to the cell surface.

  • Objective: To evaluate the cellular localization of this compound variants.

  • Methodology:

    • Flow Cytometry:

      • Transfected cells are incubated with an antibody targeting an extracellular domain of this compound.

      • A secondary antibody conjugated to a fluorophore is then added.

      • The fluorescence of individual cells is measured using a flow cytometer to quantify the amount of this compound on the cell surface.

    • Immunostaining:

      • Transfected cells are fixed and permeabilized (for intracellular staining) or left non-permeabilized (for surface staining).

      • Cells are incubated with a primary antibody against this compound, followed by a fluorescently labeled secondary antibody.

      • The cellular localization of this compound is visualized using fluorescence microscopy.

Experimental Workflow for Evaluating this compound Function

The following diagram illustrates a typical workflow for investigating the function of a this compound variant.

Experimental_Workflow Start Hypothesis: Variant affects this compound function Cell_Culture Cell Culture and Transfection (e.g., HEK293 cells with this compound variant plasmid) Start->Cell_Culture Protein_Expression Protein Expression Analysis (Western Blot) Cell_Culture->Protein_Expression Cell_Surface Cell Surface Localization (Flow Cytometry / Immunostaining) Cell_Culture->Cell_Surface Activity_Assay Enzymatic Activity Assay (pro-ANP Processing) Cell_Culture->Activity_Assay Data_Analysis Data Analysis and Comparison (Compare variant to wild-type) Protein_Expression->Data_Analysis Cell_Surface->Data_Analysis Activity_Assay->Data_Analysis Conclusion Conclusion on Variant Function Data_Analysis->Conclusion

Caption: A standard experimental workflow for the functional characterization of this compound variants.

References

Safety Operating Guide

Prudent Disposal of Corin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Corin, a dual inhibitor of histone lysine-specific demethylase (LSD1) and histone deacetylase (HDAC).[1][2] While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is imperative to adopt a cautious approach and adhere to standard laboratory safety protocols for chemical waste.[3]

Immediate Safety and Logistical Information

Prior to handling this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[4]

  • Hand Protection: Use protective gloves.[4]

  • Body Protection: An impervious lab coat is recommended.[4]

  • Respiratory Protection: When handling the powder form, a suitable respirator should be used to prevent dust inhalation.[4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.[4]

  • Ensure easy access to an eyewash station and a safety shower.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present.[3]

  • Skin Contact: Rinse the skin thoroughly with water and remove any contaminated clothing.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[4] In all instances of exposure, it is advisable to seek medical attention.[4]

Quantitative Data for Disposal

While specific quantitative disposal parameters for this compound are not extensively documented, the following table summarizes the recommended handling and disposal methods for different forms of this compound-related waste, based on general laboratory best practices.

Waste TypeRecommended ContainmentDisposal ProcedureKey Considerations
Solid this compound Waste Sealed and clearly labeled hazardous waste container.Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office.Avoid generating dust. Do not mix with other waste streams.
This compound Solutions (e.g., in DMSO, ethanol) Labeled, leak-proof hazardous chemical waste container compatible with the solvent.Collect in a designated container for flammable or organic solvent waste. Arrange for pickup by the institution's EHS office.Keep organic solvent waste separate from aqueous solutions if required by your institution.
Contaminated Labware (e.g., pipette tips, gloves) Designated, clearly labeled hazardous waste container.Place directly into the waste container after use.Ensure the container is sealed to prevent accidental exposure.
Decontaminated Glassware N/AThe first rinse should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always consult local regulations.[4]Ensure glassware is thoroughly decontaminated before reuse or disposal as non-hazardous waste.

Experimental Protocol for Decontamination of Glassware

This protocol outlines the steps for decontaminating reusable glassware that has been in contact with this compound.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol) that will dissolve any remaining this compound residue.

  • Collect Rinsate: The initial rinsate should be collected and disposed of as chemical waste in the designated this compound waste container.[4]

  • Washing: Wash the glassware with a standard laboratory detergent and water.

  • Subsequent Rinses: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The proper disposal of this compound waste should be conducted in accordance with all federal, state, and local environmental control regulations.[4] The following diagrams illustrate the logical workflow for the disposal process.

A Waste Generation (Solid this compound, Solutions, Contaminated Labware) B Segregate Waste at Point of Generation A->B C Label Waste Containers Clearly B->C D Store Waste in Designated Area C->D E Schedule Pickup with EHS Office D->E F Final Disposal by Licensed Contractor E->F

Caption: Logical workflow for this compound waste disposal.

cluster_0 A Contaminated Glassware B Initial Rinse (e.g., Ethanol) A->B C Collect Rinsate as Chemical Waste B->C D Wash with Detergent & Water B->D E Subsequent Rinses D->E F Dispose of Rinsate (Consult Local Regulations) E->F G Dry Glassware E->G H Ready for Reuse or Non-Hazardous Disposal G->H

Caption: Experimental workflow for glassware decontamination.

References

Navigating the Safe Handling of Corin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Corin, a potent dual inhibitor of histone lysine (B10760008) specific demethylase (LSD1) and histone deacetylase (HDAC), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection and engineering controls is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.

Area of Protection Required PPE/Control Specification
Eye and Face Protection Safety glasses with side-shields or gogglesMust be in accordance with EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-resistant glovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Protective clothingA lab coat should be worn.
Respiratory Protection Not required under normal conditions of use.Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Engineering Controls Fume hoodAll handling and preparation of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment. The following workflow outlines the key steps for its use, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don appropriate PPE b Work within a fume hood a->b c Prepare stock solutions b->c Proceed with caution d Aliquot for single use c->d e Store at recommended temperature d->e f Collect waste in a labeled, sealed container e->f After use g Dispose as hazardous waste f->g

Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of any other components in the waste stream.

Storage and Disposal:

Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are not leaking. The primary and most appropriate method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent chemical inhibitor this compound, fostering a secure and productive research environment. It is imperative to always consult the most recent and specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。